molecular formula C5H6O3 B126334 Glutaric anhydride CAS No. 108-55-4

Glutaric anhydride

Número de catálogo: B126334
Número CAS: 108-55-4
Peso molecular: 114.1 g/mol
Clave InChI: VANNPISTIUFMLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glutaric anhydride is a versatile cyclic anhydride that serves as a critical building block in advanced scientific research and industrial chemistry. Its high reactivity as an electrophile, driven by a five-membered ring structure with two carbonyl groups, makes it a preferred reagent for introducing glutaryl groups and forming ester or amide linkages . In material science, it is instrumental in the synthesis and modification of polymers. It functions effectively as a crosslinking agent in bio-based benzoxazine/epoxy copolymers, significantly enhancing their tensile strength, thermal stability, and enabling self-healing properties through dynamic covalent bonds . Concurrently, in food science, this compound esterification is a key method for modifying starches from wheat and proso millet. This reaction introduces hydrophobic groups, which strengthens composite gel networks with proteins like glutenin, improves oil absorption capacity, and facilitates the development of porous oleogels with potential applications as fat substitutes and oil-absorbent materials . A pioneering application is emerging in energy storage, where this compound acts as a novel electrolyte additive in sodium-ion batteries. Its ability to be preferentially reduced at the anode contributes to a stable solid electrolyte interface (SEI), which is crucial for achieving an ultra-long battery cycle life . These diverse applications—from creating high-performance polymers and functional food ingredients to enabling next-generation batteries—highlight the compound's significant value in pushing the boundaries of scientific and industrial innovation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANNPISTIUFMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044362
Record name Glutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white flakes or crystals; [Alfa Aesar MSDS]
Record name Glutaric anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20962
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

108-55-4
Record name Glutaric anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaric anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLUTARIC ANHYDRIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-2,6(3H)-dione, dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutaric anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUTARIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63OFI15S80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Glutaric Anhydride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutaric anhydride, a cyclic dicarboxylic anhydride, serves as a versatile building block in organic synthesis.[1][2][3][4] Its utility spans the production of pharmaceuticals, polymers, resins, and corrosion inhibitors.[2][3][5][6] This technical guide provides a comprehensive overview of its chemical properties, structure, and key reactions, tailored for professionals in research and development.

Chemical Structure and Identification

This compound is systematically named oxane-2,6-dione or pentanedioic anhydride.[7][8] It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with two carbonyl groups at positions 2 and 6.[1][2] This structure is functionally related to glutaric acid.[2]

Below is a diagram representing the chemical structure of this compound.

G cluster_0 C1 O C2 C C1->C2 C3 C C2->C3 C2->i2 C4 C C3->C4 C3->i3 C5 C C4->C5 C4->i4 O1 O C5->O1 O3 =O C5->O3 C5->i5 O2 =O i1->C2 i2->C3 i3->C4 i4->C5 i5->O1 i6->C1

Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value
CAS Number 108-55-4[9][10][11]
EC Number 203-593-6[10][11][12]
Molecular Formula C₅H₆O₃[6][10][13]
Molecular Weight 114.10 g/mol [10][13]
InChI 1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2[12][14]
InChIKey VANNPISTIUFMLH-UHFFFAOYSA-N[12][14][15]
SMILES O=C1CCCC(=O)O1[12][15]

| Synonyms | Pentanedioic anhydride, Dihydropyran-2,6-dione, Glutaric acid anhydride[7][8][12][16] |

Physical and Chemical Properties

This compound is a white to off-white crystalline solid or powder.[6][10] It is sensitive to moisture and will hydrolyze in the presence of water.[5][10][11]

Table 2: Physical Properties

Property Value
Melting Point 50-57 °C[5][6][10][14]
Boiling Point 290-291 °C at 1013 hPa[5][6][9]
150 °C at 10 mmHg[2][10][12]
Density 1.24 g/cm³ at 60 °C[9][14]
1.411 g/mL[5][10]
Flash Point 173-178 °C[5][6][14]
Autoignition Temperature 320 °C[9][14]

| Vapor Pressure | 0.05 hPa at 50 °C[14] |

Table 3: Solubility

Solvent Solubility
Water Hydrolyzes[10]
Ether Soluble[5][17]
Dimethyl sulfoxide (DMSO) Soluble[5]
Methanol Soluble[5]
Ethanol Soluble[17]
Chloroform Soluble[10][17]
Ethyl Acetate Soluble[2][10]
Benzene Soluble[17]
Toluene Soluble[17]
Acetone Soluble[17]

| Tetrahydrofuran | Soluble[17] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound is the dehydration of glutaric acid. This can be achieved by heating glutaric acid, often in the presence of a dehydrating agent such as acetic anhydride.[17][18]

Experimental Protocol: Synthesis of this compound from Glutaric Acid

  • Reactants: Glutaric acid and a dehydrating agent (e.g., acetic anhydride).

  • Procedure: The dicarboxylic acid is mixed and heated with the dehydrating agent.[17] For instance, glutaric acid can be heated gently to induce dehydration and the formation of the cyclic anhydride.[18] In a more robust laboratory preparation, the residue of a reaction mixture containing the diacid is treated with acetic anhydride and heated, for example, on a steam bath for one hour.[19]

  • Work-up: After the reaction, the excess dehydrating agent is typically removed by distillation.[20] The crude product can then be purified by distillation under reduced pressure.[19][20]

  • Purification: Recrystallization can be performed to obtain a purer product. For example, the anhydride can be dissolved in a hot solvent like ethyl acetate, followed by the addition of a less polar solvent such as hexane or petroleum ether to induce crystallization upon cooling.[20]

The following diagram illustrates the synthesis of this compound from glutaric acid.

G Glutaric_Acid Glutaric Acid (HOOC(CH₂)₃COOH) Glutaric_Anhydride This compound (C₅H₆O₃) Glutaric_Acid->Glutaric_Anhydride Heat, -H₂O Water H₂O

Synthesis of this compound from glutaric acid.

Reactivity and Chemical Behavior

As a cyclic anhydride, this compound is a reactive electrophile, readily undergoing nucleophilic acyl substitution reactions.[1][18] The two carbonyl groups are highly electrophilic, making the carbonyl carbons susceptible to attack by nucleophiles.[1]

Hydrolysis: this compound is sensitive to moisture and readily hydrolyzes to form glutaric acid.[10][11][18] This is often an undesirable side reaction, and measures should be taken to work in anhydrous conditions when the anhydride is the desired reagent.[18]

The diagram below shows the hydrolysis of this compound.

G Glutaric_Anhydride This compound (C₅H₆O₃) Glutaric_Acid Glutaric Acid (HOOC(CH₂)₃COOH) Glutaric_Anhydride->Glutaric_Acid + H₂O Water H₂O

Hydrolysis of this compound.

Reactions with Other Nucleophiles:

  • Alcohols: Reacts with alcohols to form esters.[18]

  • Amines: Reacts with amines to yield amides.[1]

  • Incompatible Materials: It is incompatible with strong oxidizing agents, acids, and bases.[21]

Applications in Research and Development

The reactivity of this compound makes it a valuable intermediate in various synthetic applications:

  • Pharmaceuticals: It is used in the production of glutaric acid family pharmaceuticals.[2][5][6]

  • Polymers: this compound is a monomer used in the manufacture of polymers, such as modified unsaturated linear (epoxy) polyesters.[2][5][6] It is also used as a crosslinking agent in polymer chemistry.[1]

  • Other Applications: It serves as a raw material in the production of flavors, corrosion inhibitors, surfactants, and metal finishing compounds.[2][5][6]

Safety and Handling

This compound is classified as harmful and an irritant.[6][16]

Table 4: Hazard Information

Hazard Description
Acute Toxicity Harmful if swallowed or in contact with skin.[9][22]
Skin Irritation Causes skin irritation.[9][22]
Eye Damage Causes serious eye damage or irritation.[9][22]

| Respiratory Irritation | Causes respiratory tract irritation.[6][16] |

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][9] In case of dust formation, use a dust mask.

  • Handling: Use with adequate ventilation and avoid generating dust.[16] Wash hands thoroughly after handling.[9][16]

  • Storage: Store in a cool, dry place in a tightly closed container.[16][21] It is moisture sensitive and should be protected from exposure to moist air or water.[5][10][21]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[16]

  • Skin Contact: Wash off immediately with plenty of soap and water.[9][21]

  • Ingestion: If swallowed, call a poison center or doctor.[9] Do not induce vomiting unless directed by medical personnel.[16]

  • Inhalation: Remove to fresh air.[16][21]

This guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. For more detailed information, consulting the referenced safety data sheets and scientific literature is recommended.

References

An In-Depth Technical Guide to the Synthesis of Glutaric Anhydride from Glutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of glutaric anhydride from its precursor, glutaric acid. The primary synthetic route involves the dehydration of glutaric acid, a process that can be achieved through various methodologies. This document details the most common and effective experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction workflow.

Introduction

This compound, a cyclic dicarboxylic anhydride, is a valuable reagent and building block in organic synthesis. Its utility is prominent in the production of polymers, resins, and notably, in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). The conversion of glutaric acid to this compound is a fundamental transformation that involves the removal of a water molecule to form a stable five-membered ring. This guide will focus on the prevalent laboratory-scale methods for this conversion, primarily utilizing dehydrating agents such as acetic anhydride and acetyl chloride.

Reaction Mechanism and Workflow

The synthesis of this compound from glutaric acid is a dehydration reaction. The general mechanism involves the activation of one of the carboxylic acid groups, followed by an intramolecular nucleophilic attack by the second carboxylic acid group, leading to the cyclization and elimination of a water molecule.

A general experimental workflow for the synthesis and purification of this compound is depicted below.

This compound Synthesis Workflow General Workflow for this compound Synthesis A Glutaric Acid + Dehydrating Agent B Heating / Reflux A->B Reaction C Removal of Excess Reagent & Byproducts B->C Workup D Vacuum Distillation C->D Purification E Pure this compound D->E Isolation

A generalized workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Dehydration using Acetic Anhydride

This is a widely used and effective method for the synthesis of cyclic anhydrides.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place glutaric acid.

  • Add an excess of acetic anhydride (approximately 2-3 molar equivalents relative to glutaric acid).

  • Heat the mixture to reflux and maintain the reflux for 1-2 hours. The reaction can also be conducted by heating on a steam bath for a similar duration.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Assemble a distillation apparatus and remove the excess acetic anhydride and the acetic acid byproduct by distillation at atmospheric pressure.[1]

  • Once the lower boiling point components have been removed, equip the apparatus for vacuum distillation.

  • Distill the remaining residue under reduced pressure to obtain pure this compound. The product will solidify upon cooling.

Method 2: Dehydration using Acetyl Chloride

Acetyl chloride is a more reactive dehydrating agent and can also be used for this transformation.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser (protected by a calcium chloride tube) and a dropping funnel, place glutaric acid.

  • Slowly add acetyl chloride (approximately 2.2 molar equivalents) to the glutaric acid with stirring. The reaction is likely to be exothermic.

  • After the addition is complete, gently heat the reaction mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Allow the mixture to cool.

  • Remove the excess acetyl chloride and the acetic acid byproduct by distillation at atmospheric pressure.

  • Purify the resulting this compound by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data for the synthesis of substituted glutaric anhydrides, which can serve as a reference for the synthesis of the parent compound.

Table 1: Synthesis of Substituted Glutaric Anhydrides using Acetic Anhydride

CompoundStarting MaterialReagentReaction ConditionsPurification MethodYieldReference
β-Methylthis compoundβ-Methylglutaric AcidAcetic AnhydrideHeated on a steam bath for 1 hourVacuum Distillation85-90%Organic Syntheses, Coll. Vol. 4, p.616 (1963)
α-Phenylthis compoundα-Phenylglutaric AcidAcetic AnhydrideGentle reflux for 1 hourVacuum Distillation82-86%Organic Syntheses, Coll. Vol. 4, p.790 (1963)

Purification and Characterization

The primary method for purifying this compound is vacuum distillation .[1] This is effective in separating the higher-boiling anhydride from any remaining starting material and non-volatile impurities.

The purified this compound should be a white solid at room temperature. Its identity and purity can be confirmed by standard analytical techniques:

  • Melting Point: The reported melting point of this compound is in the range of 55-57 °C.

  • Infrared (IR) Spectroscopy: The IR spectrum should show two characteristic C=O stretching bands for the anhydride functional group, typically around 1810 cm⁻¹ and 1760 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

Safety Considerations

  • Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Acetyl chloride is also corrosive, a lachrymator, and reacts violently with water. It must be handled with extreme care in a fume hood.

  • Vacuum distillation should be performed with appropriate glassware and a safety screen to protect against implosion.

Conclusion

The synthesis of this compound from glutaric acid is a straightforward and high-yielding process when conducted with the appropriate dehydrating agents and purification techniques. The use of acetic anhydride followed by vacuum distillation is a reliable and well-documented method, drawing from established procedures for substituted analogs. This technical guide provides the necessary information for researchers and professionals to successfully perform this important chemical transformation in a laboratory setting.

References

Glutaric Anhydride in Organic Synthesis: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutaric anhydride, a cyclic dicarboxylic anhydride, serves as a versatile and reactive building block in a multitude of organic transformations. Its utility stems from the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack and a valuable precursor for the synthesis of a diverse array of molecules, including pharmaceuticals, polymers, and fine chemicals. This in-depth technical guide elucidates the core mechanisms of action of this compound in key organic synthesis reactions, providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Reactivity and General Mechanism

This compound's reactivity is primarily dictated by the two electrophilic carbonyl groups within its five-membered ring. The ring strain, although less pronounced than in smaller cyclic anhydrides, contributes to its propensity to undergo ring-opening reactions. The fundamental mechanism underpinning most of its transformations is nucleophilic acyl substitution .

In this process, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond, resulting in a functionalized glutaric acid derivative. The regioselectivity of the initial nucleophilic attack is generally not a concern in the symmetrical this compound.

Figure 1: General mechanism of nucleophilic acyl substitution on this compound.

Acylation of Alcohols and Phenols: Ester Formation

This compound readily reacts with alcohols and phenols in a process known as acylation to form monoesters of glutaric acid. This reaction is a cornerstone of its use in modifying hydroxyl-containing molecules, including polymers and biomolecules. The reaction proceeds via the nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of the anhydride.

The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the proton from the attacking alcohol, increasing its nucleophilicity. In the absence of a base, the reaction can be sluggish.

Acylation_of_Alcohol Glutaric_Anhydride This compound C₅H₆O₃ Tetrahedral_Intermediate Tetrahedral Intermediate Glutaric_Anhydride->Tetrahedral_Intermediate Forms Alcohol Alcohol/Phenol R-OH Alcohol->Glutaric_Anhydride Nucleophilic Attack Monoester Glutaric Acid Monoester Tetrahedral_Intermediate->Monoester Ring Opening & Proton Transfer Base {Base | (e.g., Pyridine)} Base->Alcohol Activates

Figure 2: Acylation of an alcohol or phenol with this compound.
Data Presentation: Acylation of Alcohols and Phenols

SubstrateCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl alcoholSodium BicarbonateEthyl AcetateRT2493[1]
4-Nitrobenzyl alcoholSodium BicarbonateTolueneRT24>99[2]
PhenolZnCl₂Solvent-freeRT0.595[3]
4-MethylphenolAcetic AnhydrideSolvent-free6020>99
4-BromophenolAcetic AnhydrideSolvent-free6020>99
Experimental Protocol: Synthesis of Monomethyl Glutarate

Methanol reacts with this compound to yield the monomethyl ester. The reaction is typically performed by refluxing a solution of this compound in an excess of methanol. The diester does not form in significant amounts under these conditions because the second esterification of the resulting carboxylic acid is much slower.[4]

Materials:

  • This compound

  • Methanol, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of anhydrous methanol.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • The resulting crude monomethyl glutarate can be purified by distillation or chromatography if necessary.

Acylation of Amines: Amide and Glutarimide Formation

The reaction of this compound with primary and secondary amines is a facile process that leads to the formation of N-substituted glutaramides. This reaction is highly efficient and is widely used in the synthesis of pharmaceuticals and functionalized materials. The mechanism is analogous to that of alcohol acylation, with the amine acting as the nucleophile.[5]

With primary amines, the initially formed glutaramidic acid can undergo a subsequent intramolecular cyclization upon heating to form an N-substituted glutarimide. This two-step, one-pot synthesis is a common method for preparing glutarimide derivatives.[6][7]

Acylation_of_Amine Start This compound + Primary/Secondary Amine (R-NH₂) Step1 Nucleophilic Attack of Amine Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Ring Opening Intermediate1->Step2 Product1 Glutaramidic Acid Step2->Product1 Conditional Primary Amine & Heat Product1->Conditional Step3 Intramolecular Cyclization Conditional->Step3 Yes End Final Product Conditional->End No (Secondary Amine) Product2 N-substituted Glutarimide Step3->Product2 Product2->End

Figure 3: Reaction pathway for the acylation of amines with this compound.
Data Presentation: Acylation of Amines

AmineReaction ConditionsProductYield (%)Reference
AnilineBenzene, reflux4-(N-phenylcarbamoyl)butanoic acid-[7]
Substituted Aromatic AminesAcetyl chlorideN-Aryl Glutarimides-[7]
N-BenzylidenebenzylamineToluene, reflux, 12-36 h(+/-)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid-[8]
Various Primary Amines-N-substituted Glutarimides46-88[9]
Experimental Protocol: Synthesis of Phenyl Glutarimide

The synthesis of phenyl glutarimide involves a two-step process starting from this compound and aniline. The first step is the formation of the intermediate 4-(N-phenylcarbamoyl)butanoic acid, which then undergoes cyclization.[6]

Materials:

  • This compound

  • Aniline

  • Benzene

  • Acetyl chloride

Procedure:

  • Formation of 4-(N-phenylcarbamoyl)butanoic acid: A mixture of this compound (1 equivalent) and aniline (1 equivalent) in benzene is refluxed for a specified period. The solvent is then removed under reduced pressure to yield the crude intermediate.

  • Cyclization to Phenyl Glutarimide: The crude 4-(N-phenylcarbamoyl)butanoic acid is treated with acetyl chloride and heated. The excess acetyl chloride is removed by distillation, and the resulting phenyl glutarimide is purified by recrystallization or chromatography.

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce a 4-carboxybutanoyl group onto an aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the anhydride. The Lewis acid coordinates to one of the carbonyl oxygens, enhancing the electrophilicity of the carbonyl carbon and generating a reactive acylium ion or a polarized complex. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently loses a proton to restore aromaticity.[10]

Friedel_Crafts_Acylation Reactants {this compound + Aromatic Compound (Ar-H) | + Lewis Acid (e.g., AlCl₃)} Step1 Formation of Acylium Ion/ Polarized Complex Reactants->Step1 Electrophile Reactive Electrophile Step1->Electrophile Step2 Electrophilic Aromatic Substitution Electrophile->Step2 Intermediate Sigma Complex (Arenium Ion) Step2->Intermediate Step3 Deprotonation Intermediate->Step3 Product 4-Aroylbutanoic Acid Step3->Product

Figure 4: Mechanism of Friedel-Crafts acylation using this compound.
Data Presentation: Friedel-Crafts Acylation

Aromatic SubstrateLewis AcidSolventTemp. (°C)Yield (%)Reference
AnisoleAlCl₃DichloromethaneReflux85.7[9]
TolueneAlCl₃---[10]
BenzeneAlCl₃---[10]
Experimental Protocol: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation of anisole with acetic anhydride (as a model for this compound) provides a general procedure for this type of reaction.[9]

Materials:

  • Anisole

  • This compound

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric acid

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (a molar excess) in anhydrous dichloromethane under an inert atmosphere.

  • Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension at 0 °C.

  • After the addition is complete, add a solution of anisole (1 equivalent) in anhydrous dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-(4-methoxybenzoyl)butanoic acid by recrystallization or column chromatography.

Ring-Opening Polymerization

This compound can serve as a monomer in ring-opening copolymerizations, typically with epoxides, to produce polyesters. These reactions are often catalyzed by a variety of catalysts, including metal complexes and organocatalysts. The mechanism generally involves the coordination of the catalyst to either the anhydride or the epoxide, followed by nucleophilic attack and propagation.

The choice of catalyst is crucial as it influences the polymer's molecular weight, polydispersity, and microstructure (e.g., alternating vs. random copolymer). For instance, zinc glutarate has been used as a catalyst for the ring-opening copolymerization of propylene oxide with various cyclic anhydrides, including this compound.[11]

Ring_Opening_Polymerization Monomers {this compound + Epoxide | + Catalyst} Initiation Initiation: Catalyst activates monomer Monomers->Initiation Active_Center Growing Polymer Chain with Active Center Initiation->Active_Center Propagation Propagation: Sequential addition of monomers Active_Center->Propagation Termination Termination/Transfer (optional) Active_Center->Termination Propagation->Active_Center Chain Growth Monomer_Addition Monomer Monomer_Addition->Propagation Polymer Polyester Termination->Polymer

Figure 5: General workflow for ring-opening copolymerization of this compound and an epoxide.
Data Presentation: Ring-Opening Copolymerization

ComonomerCatalystTemp. (°C)Time (h)Mₙ ( g/mol )PDIYield (%)Reference
Propylene OxideZinc Glutarate100204700narrow-[11]
Cyclohexene OxideTitanium Complex50--narrow-[12]
Experimental Protocol: Ring-Opening Copolymerization of Propylene Oxide and Phthalic Anhydride (as a model)

The following protocol for the copolymerization of propylene oxide and phthalic anhydride using zinc glutarate as a catalyst can be adapted for this compound.[11]

Materials:

  • Phthalic anhydride (or this compound)

  • Propylene oxide

  • Zinc glutarate catalyst

Procedure:

  • In a dry reaction vessel under an inert atmosphere, charge the cyclic anhydride and the zinc glutarate catalyst.

  • Add the propylene oxide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 20 hours).

  • After the reaction, cool the mixture and dissolve it in a suitable solvent like dichloromethane.

  • Precipitate the polymer by adding the solution to a non-solvent such as methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer by GPC for molecular weight and PDI, and by NMR for its microstructure.

Modification of Biopolymers

This compound is also employed to chemically modify biopolymers such as starch and cellulose. This modification introduces carboxyl groups onto the polymer backbone, altering its properties like solubility, hydrophilicity, and digestibility. The reaction involves the esterification of the hydroxyl groups of the biopolymer with this compound. The extent of modification is often quantified by the degree of substitution (DS), which is the average number of hydroxyl groups substituted per monomer unit.[13][14]

Data Presentation: Modification of Starch
Starch SourceGlutaric Acid/Anhydride RatioConditionsDegree of Substitution (DS)Reference
Adley StarchGlutaric acid, acidic16 h, RT-[13]
Barley StarchGlutaric acid/Acetic anhydride, pH 9--[13]
Amaranth StarchLauroyl chloride (model)-0.06 - 1.16[15]
Arenga StarchAcetic anhydride (model), pH 8, 15%-0.249

This technical guide provides a foundational understanding of the mechanisms of action of this compound in key organic synthesis reactions. The provided data and protocols serve as a starting point for researchers and scientists in designing and executing synthetic strategies involving this versatile reagent. Further exploration of the extensive literature will undoubtedly reveal even more nuanced applications and optimized conditions for specific transformations.

References

Glutaric Anhydride: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the key physical properties of glutaric anhydride, a versatile intermediate compound with significant applications in the pharmaceutical and polymer industries. This document summarizes essential quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these experimental procedures.

Core Physical Properties of this compound

This compound, with the chemical formula C₅H₆O₃, is a cyclic dicarboxylic anhydride.[1] It typically appears as a white to off-white crystalline powder or crystals.[1][2] Understanding its physical properties is crucial for its application in synthesis, formulation, and material science.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

Physical PropertyValueConditions
Melting Point 50-57 °C-
50-55 °Clit.[1][2][3][4]
53-57 °C[5]
52-57 °C[6][7]
46-57 °C[8]
56 °C[9]
52-56 °C[10][11]
55 °C[12]
Boiling Point 290.5 °C1013 hPa[5]
291 °C-[6]
290 °C-[8]
287 °C-[9]
150 °C10 mmHg[1][2][3][4][13]
Density 1.411 g/cm³-[1][6]
1.24 g/cm³60 °C[5]
1.429 g/cm³-[8]
1.240 g/mL-[9]
Vapor Pressure 0.05 hPa50 °C[1][5]
0.00255 mmHg25 °C[2]
Solubility Soluble in Chloroform, Ethyl Acetate, Ether, dimethyl sulfoxide, and methanol.[1][2][6] It hydrolyzes in water.[2]-

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as melting and boiling points is fundamental for compound identification and purity assessment.[14][15]

Melting Point Determination: Capillary Method

The capillary method is a common and straightforward technique for determining the melting point of a solid.[14][16]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[14] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting range.[14][15]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[14]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[16]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Melting Point Apparatus: Place the capillary tube into the designated slot in the apparatus.[16]

    • Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb. Insert the thermometer and attached capillary into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[14]

  • Heating and Observation:

    • Begin heating the apparatus. If the approximate melting point is known, the temperature can be raised rapidly to about 15-20°C below the expected melting point.[17]

    • As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[14]

    • Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

  • Reporting: The melting point is reported as the range T1-T2.

Boiling Point Determination: Distillation and Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[18]

Principle: This method involves heating the liquid to its boiling point, allowing the vapor to pass into a condenser where it cools and liquefies, and then collecting the condensed liquid (distillate). The temperature of the vapor is measured, which remains constant during the distillation of a pure substance.[19]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Place the this compound (in its liquid state, i.e., heated above its melting point) in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the distillation flask. The liquid will start to boil, and its vapor will rise.

  • Temperature Measurement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Observation and Recording: As the vapor condenses and drips into the receiving flask, the temperature reading on the thermometer should stabilize. Record this constant temperature as the boiling point.

Principle: This method is suitable for small sample quantities. A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid will be drawn into the capillary tube when the vapor pressure of the liquid equals the external pressure. The temperature at which this occurs is the boiling point.[18][20]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube or beaker with oil)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount of molten this compound into the small test tube.

  • Capillary Insertion: Place the capillary tube, with its open end down, into the test tube containing the liquid.

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse this assembly in a heating bath.

  • Heating: Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the trapped air and then the vapor of the substance escape.[20]

  • Observation and Cooling: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly.

  • Recording: The stream of bubbles will slow down and stop. The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This is the boiling point of the liquid.[20]

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the melting and boiling points of this compound.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measurement Measurement cluster_result Result p1 Obtain this compound Sample p2 Ensure Sample is Dry p1->p2 p3 Grind to a Fine Powder p2->p3 l1 Press Capillary into Sample p3->l1 l2 Pack Sample to 2-3 mm Height l1->l2 m1 Place in Melting Point Apparatus l2->m1 m2 Heat Rapidly to ~15°C Below Expected MP m1->m2 m3 Heat Slowly (1-2°C/min) m2->m3 m4 Observe and Record T1 (First Droplet) m3->m4 m5 Observe and Record T2 (Fully Melted) m4->m5 r1 Report Melting Point as T1-T2 Range m5->r1

Caption: Workflow for Melting Point Determination.

experimental_workflow_boiling_point cluster_distillation Simple Distillation (Large Volume) cluster_capillary Micro Method (Small Volume) start Choose Method Based on Sample Volume d1 Assemble Distillation Apparatus start->d1 Large Volume c1 Place Molten Sample in Test Tube start->c1 Small Volume d2 Heat Molten Sample with Boiling Chips d1->d2 d3 Measure Stable Vapor Temperature d2->d3 d4 Record Constant Temperature as Boiling Point d3->d4 c2 Insert Inverted Capillary Tube c1->c2 c3 Heat in Bath Until Steady Bubbles Emerge c2->c3 c4 Cool and Observe Liquid Entering Capillary c3->c4 c5 Record Temperature as Boiling Point c4->c5

Caption: Workflow for Boiling Point Determination.

References

A Technical Guide to the Solubility of Glutaric Anhydride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glutaric anhydride in common laboratory solvents. This compound is a versatile reagent in organic synthesis, frequently employed in the production of polymers, resins, and pharmaceuticals.[1] A thorough understanding of its solubility is critical for reaction design, purification, and formulation in various research and development applications.

This compound presents as a white crystalline powder and is known to be sensitive to moisture.[2] Its reactivity stems from the strained five-membered ring containing two electrophilic carbonyl groups, making it susceptible to nucleophilic attack.[1] This reactivity profile dictates its solubility behavior, particularly in protic solvents.

Qualitative and Quantitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several common lab solvents as reported in various sources.

SolventQualitative SolubilityNotes
Water Reacts (Hydrolysis)Forms glutaric acid. Not a simple dissolution.[4][5]
Methanol Soluble[6]Protic solvent, may react over time.
Ethanol SolubleProtic solvent, may react over time.
Diethyl Ether Soluble[6]Aprotic solvent.
Chloroform Soluble[4]Aprotic solvent.
Ethyl Acetate Soluble[4]Aprotic solvent.
Dimethyl Sulfoxide (DMSO) Soluble[6]Aprotic polar solvent.
Tetrahydrofuran (THF) SolubleAprotic solvent.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in a non-reactive, anhydrous solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[7][8][9][10]

Objective: To determine the solubility of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous solvent of choice (e.g., ethyl acetate, toluene, dichloromethane)

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe with a PTFE filter)

  • Pre-weighed glass vials with airtight caps

  • Oven for drying glassware

  • Dessicator

Safety Precautions:

  • Handle this compound in a well-ventilated area, preferably a fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][12]

  • This compound is harmful if swallowed or in contact with skin, and can cause serious eye damage.[11][12]

  • Due to its moisture sensitivity, handle in a dry environment and store in a tightly sealed container, preferably in a desiccator.[2][13]

Procedure:

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool to room temperature in a desiccator before use.

    • Select a temperature for the solubility determination and set the temperature-controlled shaker or water bath accordingly.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume or mass of the anhydrous solvent in a sealable flask. The presence of undissolved solid is essential to ensure the solution is saturated.

    • Seal the flask tightly to prevent solvent evaporation and moisture ingress.

  • Equilibration:

    • Place the flask in the temperature-controlled shaker or water bath.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check to confirm that undissolved solid remains.[7]

  • Sample Extraction and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

    • Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the filtered saturated solution into a pre-weighed, dry vial.

  • Gravimetric Analysis:

    • Immediately seal the vial and accurately weigh it to determine the mass of the saturated solution.

    • Uncap the vial and place it in a fume hood to allow the solvent to evaporate. This process can be expedited by gently blowing a stream of dry nitrogen over the solution.

    • Once the solvent has evaporated, place the vial in a vacuum oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the vial in a desiccator and then weigh it. Repeat the drying and weighing process until a constant mass is achieved.[9]

  • Calculation:

    • Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

    • Mass of dissolved this compound = (Mass of vial + dried solid) - (Mass of empty vial)

    • Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved this compound)

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) * 100

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the hydrolysis pathway of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_extract Extraction & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to anhydrous solvent B Seal flask A->B C Agitate at constant temperature (e.g., 24h) B->C D Allow solids to settle C->D E Draw supernatant with pre-warmed syringe D->E F Filter into a pre-weighed vial E->F G Weigh the vial with the saturated solution F->G H Evaporate the solvent G->H I Dry residue to a constant mass H->I J Weigh the vial with the dried solid I->J K Calculate solubility (g/100g solvent) J->K

Caption: Experimental workflow for gravimetric solubility determination.

Hydrolysis of this compound

A critical consideration when working with this compound is its reactivity with water. In aqueous solutions, this compound readily undergoes hydrolysis to form glutaric acid.[5][14][15] This is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking one of the carbonyl carbons and leading to the opening of the anhydride ring.

This reaction is important for several reasons:

  • It precludes the determination of the solubility of the anhydride form in water using standard methods.

  • Strict anhydrous conditions are necessary for reactions where the anhydride form is the desired reactant.

  • This property can be exploited for the controlled release of glutaric acid or for pH-responsive drug delivery systems.

G GA This compound C₅H₆O₃ TS Tetrahedral Intermediate GA->TS Nucleophilic attack by H₂O H2O Water H₂O H2O->TS Acid Glutaric Acid C₅H₈O₄ TS->Acid Ring opening & Proton transfer

Caption: Hydrolysis pathway of this compound to glutaric acid.

References

Glutaric Anhydride: A Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutaric anhydride is a versatile chemical intermediate utilized in the synthesis of various polymers, resins, and pharmaceuticals. As a cyclic dicarboxylic anhydride, its reactivity makes it a valuable reagent in organic synthesis.[1] However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols in a laboratory setting. This guide provides an in-depth overview of the safe handling, storage, and disposal of this compound, tailored for professionals in research and drug development.

Hazard Identification and Quantitative Safety Data

This compound is classified as a hazardous substance, posing risks of irritation to the eyes, skin, and respiratory system.[2][3] It is harmful if swallowed or in contact with skin.[3][4] The substance is moisture-sensitive and will react with water to form glutaric acid.[2][5]

The following table summarizes key quantitative safety data for this compound, compiled from various safety data sheets.

PropertyValueCitations
Physical State White to light yellow crystalline powder or flakes[2][6]
Molecular Formula C₅H₆O₃[2][7]
Molecular Weight 114.10 g/mol [2]
Melting Point 47-57 °C (117-135 °F)[2]
Boiling Point 290 °C (554 °F) at 760 mmHg[2]
Flash Point 173 °C (343.4 °F)[2][8]
Autoignition Temperature 320 °C (608 °F)[2][8]
Density 1.411 g/cm³[2][9]
Vapor Pressure 0.00598 mm Hg @ 25 °C[2]
Oral LD50 (Rat) 540 mg/kg to 1.41 g/kg (males), 0.54 g/kg (females)[2][4][10]
Dermal LD50 (Rabbit) 1780 mg/kg to 6.25 g/kg (males), 5.66 g/kg (females)[2][4][10]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment should be employed.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or vapors.[2][11] Local exhaust ventilation is recommended to control airborne concentrations.[4]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[2][8]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for this compound Body Body Protection Body_Details Wear appropriate protective clothing to prevent skin exposure. [2] Lab coat is a minimum requirement. [17] Body->Body_Details Hands Hand Protection Hands_Details Wear appropriate chemical-resistant gloves. [2] Consult manufacturer's data for breakthrough times. [1] Hands->Hands_Details Eyes Eye/Face Protection Eyes_Details Wear appropriate protective eyeglasses or chemical safety goggles. [2] Use face protection if splashing is a risk. [1] Eyes->Eyes_Details Respiratory Respiratory Protection Respiratory_Details Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated. [2] Respiratory->Respiratory_Details

Caption: Recommended Personal Protective Equipment for Handling this compound.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Handling
  • Wash hands thoroughly after handling.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Minimize dust generation and accumulation.[2]

  • Do not eat, drink, or smoke when using this product.[5][11]

  • Use in a well-ventilated area.[11]

Storage
  • Store in a cool, dry, well-ventilated place.[2][12]

  • Keep containers tightly closed when not in use.[5][11]

  • Store away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[2][5][12]

  • The material is moisture-sensitive; consider storing under nitrogen.[5][12]

Spill and Emergency Procedures

In the event of a spill or exposure, prompt and appropriate action is crucial.

Spill Response Workflow

The following workflow diagram outlines the steps to be taken in the event of a this compound spill.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Severity Start->Assess Minor_Spill Minor Spill Assess->Minor_Spill  Small, manageable spill Major_Spill Major Spill Assess->Major_Spill  Large, unmanageable spill  or unknown hazard Wear_PPE Wear Appropriate PPE Minor_Spill->Wear_PPE Evacuate Evacuate Area Alert Others Major_Spill->Evacuate Contact_EHS Contact Emergency Services / EHS Evacuate->Contact_EHS End End Contact_EHS->End Contain Contain Spill Prevent Spread Wear_PPE->Contain Cleanup Clean Up Spill: - Use dry cleanup procedures - Avoid generating dust - Vacuum or sweep material Contain->Cleanup Dispose Place in a suitable, sealed container for disposal Cleanup->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Decontaminate->End

Caption: Workflow for Responding to a this compound Spill.

Experimental Protocol for a Minor Spill Cleanup:

  • Notification: Immediately alert others in the laboratory.[13]

  • Personal Protection: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if dust is present.[2][14]

  • Containment: Prevent the spread of the solid material.[14]

  • Cleanup:

    • Use dry cleanup procedures; do not use water.[11]

    • Carefully sweep or vacuum the spilled material.[2][11] Avoid generating dust.[2][11] If using a vacuum, ensure it is explosion-proof.[11]

    • Do not use compressed air for cleaning.[11]

  • Disposal: Place the collected material into a clean, dry, sealable, and properly labeled container for hazardous waste disposal.[2][11]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.[14]

  • Restock: Replenish any used spill cleanup supplies.[13]

First Aid Measures

The following decision tree illustrates the appropriate first aid response for different types of exposure to this compound.

First_Aid_Decision_Tree cluster_routes Route of Exposure cluster_actions First Aid Action Exposure Exposure to This compound Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Eye_Action Immediately flush eyes with plenty of water for at least 15 minutes. [2, 3] Remove contact lenses if present and easy to do. [1] Seek immediate medical attention. [1, 2] Eye_Contact->Eye_Action Skin_Action Flush skin with plenty of water. [2] Remove contaminated clothing and shoes. [2] Seek medical attention if irritation develops and persists. [2] Skin_Contact->Skin_Action Inhalation_Action Remove person to fresh air. [1, 2] If not breathing, give artificial respiration. [2, 3] Seek medical attention. [3] Inhalation->Inhalation_Action Ingestion_Action Do NOT induce vomiting. [2] Give a glass of water. [1] Seek medical attention. [2, 3] Ingestion->Ingestion_Action

References

Spectroscopic Data and Experimental Protocols for Glutaric Anhydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for glutaric anhydride, a key intermediate in various chemical syntheses. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and comparative format. Furthermore, it outlines the detailed experimental protocols for obtaining this spectroscopic information, serving as a valuable resource for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~2.75Triplet7.32 x -CH₂-C=O
~2.03Quintet7.3-CH₂-CH₂-CH₂-

Solvent: CDCl₃, Instrument Frequency: 89.56 MHz[1]

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~1722 x C=O
~342 x -CH₂-C=O
~18-CH₂-CH₂-CH₂-

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1820StrongC=O stretch (symmetric)
~1750StrongC=O stretch (asymmetric)
~1240StrongC-O-C stretch
~2960MediumC-H stretch (aliphatic)

Sample Preparation: KBr Pellet[2]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
11440.2[M]⁺ (Molecular Ion)
86100.0[M - CO]⁺
704.6[M - CO₂]⁺
5833.5[C₃H₆O]⁺
5568.4[C₄H₇]⁺
4270.9[C₂H₂O]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H and ¹³C NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Operation

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

  • Acquisition Parameters (¹H NMR):

    • Set the appropriate number of scans (typically 8-16 for a sample of this concentration).

    • Define the spectral width to encompass all expected proton signals (e.g., -1 to 10 ppm).

    • Set the relaxation delay (d1) to 1-2 seconds to allow for adequate relaxation of the protons between pulses.

  • Acquisition Parameters (¹³C NMR):

    • A higher number of scans is typically required due to the low natural abundance of ¹³C (e.g., 128 or more scans).

    • Use a standard proton-decoupled pulse sequence.

    • Set a wider spectral width to cover the range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample and KBr Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • Grind the this compound to a fine powder using an agate mortar and pestle.

    • Add the KBr to the mortar and gently but thoroughly mix with the sample.

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent like dichloromethane or diethyl ether.

  • Gas Chromatography (GC) Method:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

    • Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Oven Program: Program the GC oven temperature to start at a low temperature and ramp up to a higher temperature to ensure separation of the analyte from the solvent and any impurities.

    • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

  • Mass Spectrometry (MS) Method:

    • Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI) at 70 eV.

    • Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The separated ions are detected, and a mass spectrum is generated for each point in time in the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Prep Prepare Sample (Dissolve/Mix with KBr) NMR_acq NMR (1H & 13C) Prep->NMR_acq Introduce to Spectrometer IR_acq FTIR Prep->IR_acq Introduce to Spectrometer MS_acq GC-MS Prep->MS_acq Introduce to Spectrometer NMR_proc Fourier Transform, Phasing, Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction IR_acq->IR_proc MS_proc Chromatogram & Spectrum Extraction MS_acq->MS_proc Analysis Structural Elucidation & Reporting NMR_proc->Analysis IR_proc->Analysis MS_proc->Analysis

Caption: General workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Techniques_and_Structural_Information Spectroscopic Techniques and Structural Information for this compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Glutaric_Anhydride This compound (C₅H₆O₃) H_NMR ¹H NMR Glutaric_Anhydride->H_NMR C_NMR ¹³C NMR Glutaric_Anhydride->C_NMR IR FTIR Glutaric_Anhydride->IR MS GC-MS Glutaric_Anhydride->MS H_NMR_info Proton Environments - Chemical Shifts - Multiplicity - Coupling Constants H_NMR->H_NMR_info C_NMR_info Carbon Skeleton - Number of unique carbons - Chemical Shifts C_NMR->C_NMR_info IR_info Functional Groups - C=O stretches - C-O-C stretch - C-H stretches IR->IR_info MS_info Molecular Weight & Fragmentation - Molecular Ion Peak (M⁺) - Fragment Ions MS->MS_info

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

Glutaric Anhydride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Physicochemical Properties, Synthesis, Reactivity, and Analytical Methods for Glutaric Anhydride (CAS No: 108-55-4).

This compound is a versatile cyclic anhydride widely employed as a key intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1][2] Its reactivity, stemming from the strained five-membered ring, makes it a valuable building block for introducing a five-carbon chain with terminal reactive groups. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in biological contexts.

Core Physicochemical and Toxicological Data

This compound is a white crystalline solid at room temperature.[1] Key quantitative data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 108-55-4[1][2][3][4][5][6][7][8][9]
Molecular Weight 114.10 g/mol [1][3][4][6][9]
Molecular Formula C₅H₆O₃[4][5][6][9]
Synonyms Dihydro-2H-pyran-2,6(3H)-dione, Pentanedioic anhydride[2][4][6]
Melting Point 50-57 °C[1][4][6]
Boiling Point 287 °C (at 760 mmHg); 150 °C (at 10 mmHg)[4][6]
Appearance White crystalline powder or flakes[1][3][4]
Purity ≥ 95-99%[4][6]

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteLD50 Value
Acute Oral LD50 Rat (male)Peroral1.41 g/kg
Acute Oral LD50 Rat (female)Peroral0.54 g/kg
Acute Dermal LD50 Rabbit (male)Percutaneous6.25 g/kg
Acute Dermal LD50 Rabbit (female)Percutaneous5.66 g/kg

Data sourced from a study on the acute toxicity, primary irritancy, and skin sensitizing potential of this compound.

Synthesis and Reactivity

The primary route for synthesizing this compound is through the dehydration of its parent dicarboxylic acid, glutaric acid. This can be accomplished through heating or by using a dehydrating agent. The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack. This ring-opening reaction is fundamental to its utility in chemical synthesis.

General synthesis and reactivity of this compound.
Experimental Protocol: Synthesis of this compound from Glutaric Acid

This protocol describes the synthesis of this compound via dehydration of glutaric acid using acetic anhydride as the dehydrating agent.

Materials:

  • Glutaric Acid

  • Acetic Anhydride (technical grade)

  • Round-bottom flask (200 mL)

  • Reflux condenser

  • Heating mantle or steam bath

  • Distillation apparatus

Procedure:

  • Place a sample of glutaric acid into the round-bottom flask.

  • Add an excess of acetic anhydride to the flask. For example, for every mole of glutaric acid, use approximately 1.2 to 1.5 moles of acetic anhydride.

  • Attach the reflux condenser to the flask and ensure a water supply is connected.

  • Gently heat the mixture under reflux for 1-2 hours. A steam bath or a heating mantle set to a low temperature is suitable.

  • After the reflux period, reconfigure the apparatus for distillation.

  • Distill off the excess acetic anhydride and the acetic acid byproduct at atmospheric pressure.

  • Once the lower boiling point components are removed, distill the remaining residue under reduced pressure.

  • Collect the fraction corresponding to the boiling point of this compound (approximately 178-188°C at 0.5-1 mmHg, though this may vary with pressure). The product will solidify upon cooling.

This protocol is a representative method based on general procedures for anhydride synthesis, such as those described for substituted glutaric anhydrides.

Applications in Drug Development and Polymer Chemistry

This compound is a precursor in the production of a variety of active pharmaceutical ingredients (APIs) and polymers.[2] Its bifunctional nature after ring-opening allows it to act as a linker or a building block in more complex molecules. In polymer chemistry, it is used as a monomer for polyesters and polyamides and as a crosslinking agent to enhance the mechanical and thermal properties of materials.[5]

Experimental Protocol: Ring-Opening Copolymerization of this compound and an Epoxide

This protocol outlines a general procedure for the synthesis of a polyester via the ring-opening copolymerization of this compound and an epoxide, a common method for creating polyesters with alternating monomer units.

Materials:

  • This compound

  • An epoxide monomer (e.g., propylene oxide, cyclohexene oxide)

  • A suitable catalyst (e.g., a chromium(III) or zinc-based complex)

  • A nucleophilic co-catalyst (if required by the primary catalyst)

  • Anhydrous toluene or other suitable solvent

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and hotplate

Procedure:

  • Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).

  • To the reaction vessel, add the catalyst and any co-catalyst under an inert atmosphere.

  • Add the desired amount of this compound and anhydrous solvent.

  • Stir the mixture until the solids are dissolved or well-suspended.

  • Using a syringe, add the epoxide monomer to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 40-100 °C) and stir for the required reaction time (e.g., 1-24 hours), monitoring the progress by techniques such as ¹H NMR spectroscopy if desired.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration, wash with additional non-solvent, and dry under vacuum to a constant weight.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of this compound and quantifying any related substances, such as its hydrolysis product, glutaric acid, or other dicarboxylic acids.

Table 3: HPLC Method for Determination of Related Substances

ParameterCondition
Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol : 0.1% Phosphoric Acid Solution (3:97 v/v)
Flow Rate 0.9 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL

This method is suitable for the determination of related substances such as succinic acid and adipic acid in this compound.

Workflow for HPLC analysis of this compound.

Biological Context: The Link to Glutaric Acid Metabolism

While this compound itself is a synthetic reagent, its hydrolysis product, glutaric acid, is a naturally occurring metabolite in the breakdown pathway of the amino acids lysine and tryptophan.[8] A deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of glutaric acid and its derivatives, causing the inherited metabolic disorder glutaric aciduria type I (GA-I).[3][10] This condition can result in severe neurological damage.[3] Understanding this metabolic pathway is crucial for researchers in drug development, particularly those working on therapies for metabolic disorders.

Metabolic_Pathway cluster_disease Glutaric Aciduria Type I Lysine Lysine & Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Metabolism GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GA Glutaric Acid GlutarylCoA->GA Hydrolysis (Accumulation) CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Function GCDH->Block Deficient Enzyme Block->GA Leads to Accumulation

Metabolic pathway of glutaric acid and its role in glutaric aciduria type I.

References

Reactivity of glutaric anhydride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Glutaric Anhydride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile cyclic anhydride widely employed in organic synthesis, polymer chemistry, and drug development. Its reactivity is characterized by the electrophilicity of its two carbonyl carbons, making it susceptible to nucleophilic attack and subsequent ring-opening. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and water. It details the reaction mechanisms, provides quantitative data in tabular format for easy comparison, and outlines detailed experimental protocols for key transformations. Furthermore, this document explores the applications of this compound in protein modification, bioconjugation, and as a crosslinking agent, highlighting its relevance in drug development and materials science.

Introduction

This compound (C₅H₆O₃) is a cyclic dicarboxylic anhydride derived from glutaric acid.[1][2] Structurally, it consists of a six-membered ring containing two carbonyl groups, which render the molecule highly reactive towards nucleophiles.[3] The inherent ring strain and the presence of two electrophilic carbonyl carbons facilitate ring-opening reactions, making this compound a valuable building block in various chemical syntheses.[3] This reactivity is harnessed in the production of polymers, resins, pharmaceuticals, and other specialty chemicals.[3][4][5] In the context of drug development, its ability to react with amines to form stable amide bonds is particularly significant.[3]

The general reaction mechanism involves the nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate. This is followed by the cleavage of the acyl-oxygen bond, resulting in the opening of the anhydride ring and the formation of a glutaric acid derivative.

Reactivity with Amine Nucleophiles (Aminolysis)

The reaction of this compound with primary and secondary amines is a facile process that leads to the formation of N-substituted glutaric acid monoamides.[3][6] This reaction is a cornerstone of its application in bioconjugation and materials science.

General Reaction and Mechanism

Aminolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the opening of the ring to yield a stable amide and a terminal carboxylic acid. The reaction typically requires two equivalents of the amine, as one equivalent is consumed to neutralize the carboxylic acid byproduct.[7]

Synthesis of Glutarimides

Under certain conditions, typically involving heating, the initially formed glutaric acid monoamide can undergo intramolecular cyclization to form a glutarimide, a five-membered cyclic imide, with the elimination of a water molecule.[8]

Quantitative Data for Aminolysis Reactions

The following table summarizes the reaction conditions and yields for the aminolysis of this compound with various amines.

NucleophileReaction ConditionsProductYield (%)Reference
AnilineChloroform, Room Temperature, 30 minN-Phenylglutaramic acid95-98[9]
BenzylamineToluene, Reflux, 12-36 hN-Benzyl-4-carboxybutanamideNot specified[9]
Various primary aromatic aminesBenzene, Acetyl chlorideN-Aryl glutarimidesNot specified[7]
Experimental Protocol: Synthesis of N-Phenylglutaramic Acid

This protocol is adapted from a general procedure for the reaction of anhydrides with aniline.[9]

  • Dissolution of Reactants: Dissolve this compound (10 mmol) in 20 ml of chloroform. In a separate flask, dissolve aniline (10 mmol, 0.91 ml) in 20 ml of chloroform.

  • Reaction: Add the this compound solution to the aniline solution at room temperature over 10 minutes with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Work-up: Upon completion, evaporate the chloroform under reduced pressure.

  • Isolation: Triturate the residue with n-hexane. The product, N-phenylglutaramic acid, will precipitate as it is insoluble in hexane.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent if necessary. The reported yield for analogous reactions is typically high (95-98%).[9]

Reactivity with Alcohol Nucleophiles (Alcoholysis)

This compound reacts with alcohols to form monoesters of glutaric acid.[10][11] This reaction is fundamental to its use in the synthesis of polyesters and other ester-containing molecules.

General Reaction and Mechanism

The alcoholysis of this compound follows a similar nucleophilic acyl substitution pathway as aminolysis. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking a carbonyl carbon of the anhydride. Ring-opening of the resulting tetrahedral intermediate yields a monoester and a carboxylic acid. The reaction is generally slower than aminolysis and often requires a catalyst or elevated temperatures.[11][12]

Catalysis of Esterification

The esterification of this compound can be catalyzed by both acids and bases. Acid catalysts, such as sulfuric acid, protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[12] Basic catalysts, like pyridine or 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts, forming a more reactive acyl-pyridinium intermediate.[12]

Quantitative Data for Alcoholysis Reactions

The following table presents data on the ring-opening polymerization of this compound with carbonates, which involves alcoholysis, showcasing the effect of different catalysts.

Co-monomerCatalystYield (%)Reference
Ethylene CarbonateQuinolineLow[13]
Ethylene CarbonateBF₃·OEt₂Low[13]
Trimethylene CarbonateQuinoline80[13]
Trimethylene CarbonateBF₃·OEt₂87[13]
Experimental Protocol: Synthesis of Monomethyl Glutarate

This protocol is based on the general principles of anhydride esterification.[10][12]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 mol) and methanol (1.2 mol).

  • Catalyst Addition (Optional): Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated H₂SO₄) or base (e.g., 0.1 mol DMAP).

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the disappearance of the this compound by TLC or GC.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash with saturated sodium bicarbonate solution to remove unreacted anhydride and the carboxylic acid byproduct. Then, wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude monomethyl glutarate.

  • Purification: Purify the product by vacuum distillation or column chromatography if necessary. It is reported that the reaction of methanol with this compound gives a good yield of the monomethyl ester, with the formation of the diester being less favorable under these conditions.[10]

Reactivity with Water (Hydrolysis)

This compound readily reacts with water in a hydrolysis reaction to form glutaric acid.[8] This reaction is often an undesirable side reaction when working with the anhydride under non-anhydrous conditions.

General Reaction and Mechanism

The hydrolysis mechanism is analogous to that of aminolysis and alcoholysis, with water acting as the nucleophile. The reaction proceeds through a tetrahedral intermediate, followed by ring-opening to yield glutaric acid.

Kinetics of Hydrolysis

The rate of hydrolysis of cyclic anhydrides is influenced by factors such as pH, temperature, and the presence of catalysts. Generally, the hydrolysis is faster at higher pH values where the more nucleophilic hydroxide ion is present.

Quantitative Data for Anhydride Hydrolysis
CatalystpHk_obs (s⁻¹)Reference
Water7.81.59 x 10⁻²[14]
N-methyl imidazole7.8Varies with concentration[14]
Acetate Buffer-Accelerates reaction[14]
Phosphate Buffer-Accelerates reaction[14]

Applications in Research and Drug Development

The reactivity of this compound makes it a valuable tool in various scientific disciplines, particularly in drug development and materials science.

Polymer Synthesis

This compound is utilized as a monomer in the synthesis of polyesters and polyamides.[3] Its bifunctional nature upon ring-opening allows it to be incorporated into polymer chains. It also serves as a crosslinking agent, reacting with functional groups on polymer chains to form covalent bonds, thereby enhancing the mechanical and thermal properties of the material.[3]

Protein Modification and Bioconjugation

This compound is employed to modify proteins by reacting with the ε-amino groups of lysine residues.[15] This acylation neutralizes the positive charge of the lysine side chain and introduces a terminal carboxyl group, which can alter the protein's isoelectric point, solubility, and biological activity.[16][17]

This reactivity is also exploited in the preparation of hapten-carrier conjugates. Small molecules (haptens) that are not immunogenic on their own can be conjugated to a larger carrier protein using this compound as a linker, thereby eliciting an antibody response against the hapten.[18][19]

  • Protein Solution: Prepare a solution of the protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7-8).

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent miscible with the buffer (e.g., DMSO or DMF).

  • Acylation Reaction: Add the this compound solution dropwise to the protein solution while gently stirring at room temperature or on ice. The molar ratio of anhydride to protein will need to be optimized for the desired degree of modification.

  • Reaction Quenching: After the desired reaction time (typically 1-2 hours), the reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer or glycine.

  • Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or ultrafiltration.

  • Characterization: The extent of modification can be determined by various methods, including MALDI-TOF mass spectrometry, amino acid analysis, or colorimetric assays like the TNBS assay.

Drug Delivery

The ability of this compound to form biodegradable ester and amide linkages makes it a candidate for the development of drug delivery systems. It can be used to create prodrugs where a drug is linked to a carrier molecule via a glutarate linker, which can be cleaved under physiological conditions to release the active drug. It is also used in the synthesis of polymers for pH-sensitive drug release.

Visualization of Experimental Workflow

While this compound and its derivatives are involved in metabolic pathways such as glutaric aciduria, a specific signaling pathway where this compound itself acts as a direct signaling molecule is not well-defined in the current scientific literature.[7][8][20][21] Its primary role described is that of a reactive chemical used in synthesis and modification. Therefore, instead of a hypothetical signaling pathway, a more practical and informative visualization for the target audience is a diagram of a typical experimental workflow for the reaction of this compound with a nucleophile.

experimental_workflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis glutaric_anhydride This compound reaction_vessel Reaction Vessel (Solvent, Temperature Control) glutaric_anhydride->reaction_vessel nucleophile Nucleophile (e.g., Amine, Alcohol) nucleophile->reaction_vessel extraction Extraction reaction_vessel->extraction Reaction Mixture washing Washing extraction->washing purification Purification (Crystallization/Chromatography) washing->purification Crude Product analysis Analysis (NMR, IR, MS) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for the reaction of this compound with a nucleophile.

Conclusion

This compound exhibits a rich and versatile reactivity profile, primarily driven by the electrophilic nature of its carbonyl groups. Its reactions with amines and alcohols provide efficient routes to a wide range of glutaric acid derivatives, which have found significant applications in polymer chemistry, bioconjugation, and drug delivery. The ability to precisely control the ring-opening reactions through the choice of nucleophile, catalyst, and reaction conditions underscores the importance of this compound as a valuable synthetic tool for researchers, scientists, and drug development professionals. A thorough understanding of its reactivity is crucial for its effective utilization in the design and synthesis of novel materials and therapeutic agents.

References

Glutaric Anhydride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for glutaric anhydride. Understanding these parameters is critical for ensuring the integrity and reactivity of this versatile reagent in research, pharmaceutical development, and manufacturing. This document details the chemical properties, degradation pathways, recommended storage, and handling procedures, supported by experimental methodologies.

Chemical Stability and Degradation Profile

This compound is a cyclic dicarboxylic anhydride that is generally stable under normal temperatures and pressures.[1][2] However, its reactivity, which makes it a valuable synthon, also renders it susceptible to degradation, primarily through hydrolysis.

Hydrolysis: The principal degradation pathway for this compound is hydrolysis, where the anhydride ring is opened by water to form glutaric acid.[3] This reaction is catalyzed by both acidic and basic conditions and is also temperature-dependent.[4] The presence of moisture in the storage environment will lead to the gradual conversion of the anhydride to its corresponding dicarboxylic acid, reducing the purity and potency of the material.[1][2]

Thermal Decomposition: this compound is thermally stable up to its boiling point but will decompose at elevated temperatures.[2] Decomposition products primarily include carbon monoxide and carbon dioxide.[1]

Incompatibilities: To maintain stability, this compound should be stored away from incompatible materials which include:

  • Strong oxidizing agents

  • Acids

  • Bases

  • Alcohols

  • Amines[1]

These substances can catalyze its decomposition or undergo vigorous reactions.

Quantitative Stability Data

ParameterValue/InformationSource(s)
Appearance White crystalline powder or flakesChem-Impex, TRIGON Chemie
Melting Point 50-57 °CMerck Millipore, Chem-Impex, Alfa Aesar
Boiling Point 286-290 °C (decomposes)Fisher Scientific
Flash Point 173 °CBiosynth
Autoignition Temperature 320 °CFisher Scientific
Shelf Life (unopened, ideal conditions) Typically 1-2 years (general guidance for anhydrides)Zibo Anquan Chemical Co., Ltd.
Primary Degradation Product Glutaric AcidLibreTexts Chemistry
Susceptibility to Hydrolysis High, moisture-sensitiveFisher Scientific, TRIGON Chemie
Thermal Stability Stable under normal conditions, decomposes at high temperaturesFisher Scientific, Biosynth

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality of this compound.

Storage Recommendations:

  • Temperature: Store in a cool, dry place.[1] Some suppliers recommend storage below +30°C.[5]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent exposure to moisture.[1][2]

  • Container: Keep in a tightly closed container.[1]

  • Ventilation: Ensure the storage area is well-ventilated.[1]

  • Light: Protect from direct sunlight.

Handling Precautions:

  • Use in a well-ventilated area.

  • Avoid generating dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.

Experimental Protocols

Stability-Indicating HPLC Method for this compound and Glutaric Acid

This method can be used to assess the purity of this compound and quantify its primary degradation product, glutaric acid.

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound and its hydrolysis product, glutaric acid.

Materials and Reagents:

  • This compound reference standard

  • Glutaric Acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm or 220 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile).

    • Accurately weigh and dissolve a known amount of glutaric acid reference standard in the mobile phase.

    • Prepare a mixed standard solution containing both compounds.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in the same solvent used for the standard.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention times and peak areas for this compound and glutaric acid.

  • Quantification:

    • Calculate the amount of glutaric acid in the this compound sample using the peak areas from the sample and standard chromatograms.

Forced Degradation Study Protocol

A forced degradation study is essential to understand the degradation pathways and to confirm that the analytical method is stability-indicating.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH at room temperature for a specified time. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat at a temperature below its melting point (e.g., 50 °C) for an extended period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined duration.

Procedure:

  • Prepare samples of this compound under each of the stress conditions described above.

  • At specified time points, withdraw aliquots of the stressed samples.

  • Prepare the samples for HPLC analysis (neutralization, dilution, etc.).

  • Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Analyze a control sample (unstressed) for comparison.

  • Evaluate the chromatograms for the appearance of degradation products and the decrease in the peak area of this compound.

Visualizations

Hydrolysis_Pathway GlutaricAnhydride This compound GlutaricAcid Glutaric Acid GlutaricAnhydride->GlutaricAcid Hydrolysis Water Water (H₂O) Water->GlutaricAnhydride

Caption: Hydrolysis of this compound to Glutaric Acid.

Storage_Recommendations cluster_storage Optimal Storage Conditions cluster_avoid Conditions to Avoid Cool Cool Environment Dry Dry Environment Inert Inert Atmosphere (e.g., Nitrogen) Sealed Tightly Sealed Container Moisture Moisture/Humidity GlutaricAnhydride This compound Stability Moisture->GlutaricAnhydride causes hydrolysis Heat Excessive Heat Heat->GlutaricAnhydride causes decomposition Incompatibles Incompatible Chemicals Incompatibles->GlutaricAnhydride causes reaction/ degradation GlutaricAnhydride->Cool GlutaricAnhydride->Dry GlutaricAnhydride->Inert GlutaricAnhydride->Sealed

Caption: Key Storage Recommendations for this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis sampling Sample at Time Points Acid->sampling Base Base Hydrolysis Base->sampling Oxidation Oxidation Oxidation->sampling Thermal Thermal Stress Thermal->sampling Photo Photolytic Stress Photo->sampling start This compound Sample start->Acid start->Base start->Oxidation start->Thermal start->Photo analysis HPLC Analysis (Stability-Indicating Method) sampling->analysis data Data Evaluation (Degradation Profile) analysis->data end Stability Assessment data->end

Caption: Workflow for a Forced Degradation Study.

References

Methodological & Application

Application Notes and Protocols: Glutaric Anhydride as a Crosslinking Agent for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Glutaric anhydride is a versatile reagent for the chemical modification of proteins. Its primary reaction with proteins involves the acylation of nucleophilic amino acid residues, most notably the ε-amino group of lysine. This reaction results in the formation of a stable amide bond, introducing a terminal carboxylic acid group at the site of modification. While not a direct crosslinking agent in a single step, this modification serves as a crucial initial step for subsequent two-step crosslinking strategies, particularly in the fields of drug delivery and biomaterial development.

The introduction of a carboxyl group via this compound modification can be leveraged to link proteins to other molecules or to each other using carbodiimide chemistry (e.g., EDC/NHS). This approach offers precise control over the crosslinking process and is valuable for creating protein conjugates, hydrogels, and other biocompatible materials. The biocompatibility of polyanhydrides and their degradation products has been noted, making them suitable for various biomedical applications.[1]

Mechanism of Action

The fundamental reaction between this compound and a protein is a nucleophilic acyl substitution. The primary amine of a lysine residue acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the anhydride ring and forms a tetrahedral intermediate, which then collapses to yield a stable amide bond and a terminal carboxylate group.[2][3][4][5]

This process effectively converts a positively charged amino group into a negatively charged carboxyl group at physiological pH, altering the protein's isoelectric point and potentially influencing its solubility and aggregation properties.

Reaction Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Protein Protein-NH₂ (Lysine Residue) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack GA This compound GA->Intermediate ModifiedProtein Modified Protein Protein-NH-CO-(CH₂)₃-COOH Intermediate->ModifiedProtein Ring Opening & Proton Transfer

Caption: Reaction of this compound with a protein's primary amine.

Applications

The modification of proteins with this compound is a foundational step for several applications:

  • Drug Delivery: this compound can be used to create a linker between a protein and a drug molecule. For instance, a cytotoxic agent can be conjugated to a targeting protein (e.g., an antibody) for cancer therapy.[6]

  • Biomaterial Formation: Proteins modified with this compound can be crosslinked into hydrogels for tissue engineering and controlled release applications. The introduced carboxyl groups can be activated to form bonds with other modified proteins.

  • Enzyme Immobilization: Modifying enzymes with this compound can facilitate their immobilization onto solid supports containing primary amines, which can improve enzyme stability and reusability.

  • Protein-Protein Conjugation: This method is used to create well-defined protein-protein conjugates for various research and diagnostic purposes.

Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol details the acylation of a protein with this compound to introduce pendant carboxyl groups.

Materials:

  • Purified protein solution (e.g., 1-10 mg/mL)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5-8.5. Avoid amine-containing buffers like Tris.[7]

  • This compound (GA)

  • Organic Solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO) for dissolving GA

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer does not contain any primary amines.

  • This compound Solution: Immediately before use, prepare a stock solution of this compound in an organic solvent (e.g., 1 M in DMF).

  • Reaction Initiation: While gently stirring the protein solution at room temperature, slowly add a molar excess of the this compound solution. The molar ratio of GA to protein will need to be optimized depending on the protein and the desired degree of modification. A starting point could be a 20 to 100-fold molar excess of GA over the number of lysine residues in the protein.

  • Reaction Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with continuous gentle stirring. The reaction time is a critical parameter for controlling the extent of modification.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as hydroxylamine or Tris buffer, to consume the excess this compound. However, immediate purification is often sufficient.

  • Purification: Remove the unreacted this compound and byproducts by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column (size-exclusion chromatography).

  • Characterization: Confirm the modification using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift), or by quantifying the remaining free amines using a ninhydrin or TNBSA assay.

Protocol 2: Two-Step Crosslinking of Modified Proteins using EDC/NHS

This protocol describes the crosslinking of this compound-modified proteins via the newly introduced carboxyl groups.

Materials:

  • This compound-modified protein (from Protocol 1)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.0-6.0

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Crosslinking Target: A second protein with available primary amines or the same modified protein for self-crosslinking.

Procedure:

  • Protein Preparation: Dissolve the this compound-modified protein in the activation buffer.

  • Carboxyl Group Activation: Add NHS to the protein solution to a final concentration of 5 mM, followed by EDC to a final concentration of 10 mM. The molar ratio of EDC/NHS to the modified protein should be optimized.

  • Activation Incubation: Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS-esters.

  • Crosslinking Reaction: Add the target protein to the activated protein solution. The pH can be raised to 7.5-8.0 to facilitate the reaction with the primary amines of the target protein.

  • Crosslinking Incubation: Allow the crosslinking reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Reaction Termination: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Analysis: Analyze the crosslinked products using SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to protein dimers, trimers, and larger oligomers.

Experimental Workflow Diagram

G cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Two-Step Crosslinking P1 Dissolve Protein in Phosphate Buffer (pH 7.5-8.5) P2 Add this compound (in DMF/DMSO) P1->P2 P3 Incubate 1-4h at Room Temp. P2->P3 P4 Purify by Dialysis or SEC P3->P4 P5 Characterize Modified Protein P4->P5 C1 Dissolve Modified Protein in MES Buffer (pH 5-6) P5->C1 Modified Protein C2 Add EDC and NHS (Activate Carboxyls) C1->C2 C3 Incubate 15-30 min C2->C3 C4 Add Target Protein & Adjust pH to 7.5-8.0 C3->C4 C5 Incubate 2h to Overnight C4->C5 C6 Quench Reaction (Tris or Glycine) C5->C6 C7 Analyze by SDS-PAGE C6->C7

Caption: Workflow for protein crosslinking using this compound.

Data Presentation

The efficiency of modification and crosslinking can be quantified and should be presented in a clear, tabular format for comparison across different reaction conditions.

Table 1: Optimization of this compound Modification

Molar Ratio (GA:Protein)Reaction Time (h)Degree of Amine Modification (%)Protein Recovery (%)
20:11DataData
20:14DataData
100:11DataData
100:14DataData

Table 2: Analysis of EDC/NHS Crosslinking Efficiency

Molar Ratio (EDC:Modified Protein)Crosslinking Time (h)Dimer Formation (%)Oligomer Formation (%)
10:12DataData
10:112 (Overnight)DataData
50:12DataData
50:112 (Overnight)DataData

Note: The "Data" fields in the tables above should be populated with results from experimental analysis, such as densitometry of SDS-PAGE gels or quantitative amine assays.

Concluding Remarks

This compound is an effective reagent for the modification of proteins, introducing carboxyl groups that can be utilized for subsequent, controlled crosslinking reactions. This two-step approach provides greater control over the crosslinking process compared to direct, one-step crosslinkers. Researchers should carefully optimize reaction conditions, including pH, reagent concentrations, and incubation times, to achieve the desired degree of modification and crosslinking for their specific application.

References

Application Notes and Protocols: Glutaric Anhydride in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric anhydride is a versatile monomer employed in the synthesis of a wide range of aliphatic polyesters. Its six-membered ring structure possesses significant ring strain, making it more reactive and prone to ring-opening polymerization compared to five-membered rings like succinic anhydride.[1] This reactivity, coupled with the introduction of a pendant carboxylic acid group upon ring-opening, allows for the synthesis of functional polyesters with tunable properties. These polyesters find applications in various fields, including the development of biodegradable materials, thermosetting resins, and advanced drug delivery systems.[2][3] The synthesis of these polymers can be achieved through various methods, primarily ring-opening polymerization (ROP) and polycondensation.

This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound, targeting researchers, scientists, and professionals in drug development.

Data Presentation

The thermal and mechanical properties of polyesters synthesized using this compound are crucial for determining their suitability for specific applications. The following tables summarize quantitative data from literature, providing a comparative overview.

Table 1: Thermal Properties of this compound-Based Polyesters

Co-monomer/InitiatorPolymerization MethodCatalystGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Reference
Cyclohexene OxideRing-Opening Copolymerization (ROCOP)Titanium Complex60 - 69Up to 387[4]
Ethylene CarbonatePolycondensationDMAP--[5]
Trimethylene CarbonatePolycondensationQuinoline--[5]
Epoxidized Soybean OilRing-Opening Copolymerization (ROCOP)Not specifiedRelatively low-[6]
o-PhthalaldehydeAlternating CopolymerizationBF₃·Et₂O67-[7]

Note: Decomposition temperature can be reported in various ways (e.g., Td5 for 5% weight loss). Refer to the source for specific metrics.

Table 2: Mechanical Properties of Copolymers Incorporating this compound

Polymer SystemPropertyValueReference
Styrene Copolymers of this compound Modified Unsaturated Epoxy PolyestersFlexural Strength (Fmax)Higher than succinic anhydride counterparts[2]
Styrene Copolymers of this compound Modified Unsaturated Epoxy PolyestersHardness (Brinell)Higher than succinic anhydride counterparts[2]
Bio-derived Epoxy Resin (Gallic Acid, Ethylene Glycol, Succinic Anhydride)Tensile Strength18.5 MPa[8]
Bio-derived Epoxy Resin (Gallic Acid, Ethylene Glycol, Succinic Anhydride)Crosslink Density3.41 x 10⁻⁴ mol/cm³[8]

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters using this compound via ring-opening polymerization and polycondensation.

Protocol 1: Synthesis of Poly(glutarate) via Ring-Opening Polymerization with a Diol

This protocol describes the synthesis of a linear polyester through the ring-opening polymerization of this compound with a diol, such as 1,6-hexanediol.

Materials:

  • This compound (GA)

  • 1,6-hexanediol (HD)

  • Toluene (anhydrous)

  • Stannous octoate (Sn(Oct)₂) catalyst

  • Nitrogen gas supply

  • Methanol

  • Diethyl ether

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen to maintain anhydrous conditions.

  • Charging of Reactants: To the flask, add equimolar amounts of this compound and 1,6-hexanediol. For example, add 11.41 g (0.1 mol) of this compound and 11.82 g (0.1 mol) of 1,6-hexanediol.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask to achieve a desired monomer concentration (e.g., 1 M). Introduce the stannous octoate catalyst at a monomer-to-catalyst ratio of approximately 1000:1.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 120 °C) under a constant, gentle stream of nitrogen.[9] Allow the reaction to proceed with continuous stirring for a predetermined time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR or by observing the increase in viscosity.

  • Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol or diethyl ether with vigorous stirring.[5]

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol or diethyl ether to remove any unreacted monomers and catalyst residues.

  • Drying: Dry the purified polyester under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Synthesis of a Cross-linked Polyester via Polycondensation

This protocol details the synthesis of a cross-linked polyester (an alkyd-type resin) using this compound, a diol (ethylene glycol), and a triol (glycerol) for cross-linking.[10]

Materials:

  • This compound (GA)

  • Ethylene glycol (EG)

  • Glycerol

  • Sodium acetate (anhydrous, catalyst)

  • Two heat-resistant test tubes

  • Bunsen burner or heating block

  • Clamps and stand

Procedure:

  • Reactant Preparation: In a test tube, place 2.0 g of this compound and 0.1 g of anhydrous sodium acetate. Add 0.8 mL of a mixture of ethylene glycol and glycerol. The ratio of ethylene glycol to glycerol can be varied to control the degree of cross-linking. For a highly cross-linked polymer, a higher proportion of glycerol is used.

  • Heating and Polymerization: Clamp the test tube at a 45° angle and gently heat the mixture using a Bunsen burner or a heating block.[10] Continue gentle heating until the solution appears to boil and maintain this for approximately 3-5 minutes.[10] Avoid overheating, which can cause charring.

  • Cooling and Observation: Allow the test tube to cool to room temperature. Observe the properties of the resulting polymer, such as its viscosity and hardness, which will indicate the formation of a cross-linked network.

  • Characterization (Optional): The resulting polyester can be characterized for its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[11] Its chemical structure can be confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis of polyesters using this compound.

polyester_synthesis_workflow cluster_reactants Reactant Preparation cluster_polymerization Polymerization cluster_product Product cluster_purification Purification & Drying cluster_characterization Characterization GA This compound ROP Ring-Opening Polymerization GA->ROP Diol Diol / Epoxide Diol->ROP Polyester Linear or Branched Polyester ROP->Polyester Purify Precipitation & Washing Polyester->Purify Dry Vacuum Drying Purify->Dry NMR NMR Dry->NMR FTIR FTIR Dry->FTIR DSC DSC Dry->DSC TGA TGA Dry->TGA

Caption: Experimental workflow for polyester synthesis.

ring_opening_polymerization GA {this compound |  O=C(CCC(=O)O) } Intermediate Ring-Opened Intermediate GA->Intermediate Ring Opening Initiator Initiator (e.g., Diol) Initiator->GA Nucleophilic Attack Polymer Polyester Chain (Repeating Unit) Intermediate->Polymer Propagation

Caption: Ring-opening polymerization of this compound.

Applications in Drug Delivery

Polyesters derived from this compound are of significant interest in the field of drug delivery due to their biodegradability and the potential for functionalization. The pendant carboxylic acid groups along the polymer backbone can be used for conjugating drugs or targeting moieties.[14] Furthermore, the degradation of the polyester backbone leads to the release of the incorporated drug over a sustained period.[3][15] The synthesis of poly(anhydride-esters) is a particularly relevant area, where the hydrolytically labile anhydride bonds can be tailored to control the drug release kinetics.[16][17] The ability to formulate these polymers into various forms such as microspheres, nanoparticles, and hydrogels further enhances their utility as drug delivery vehicles.[16]

References

Application Notes and Protocols for Glutaric Anhydride Modification of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric anhydride is a versatile reagent for the modification of primary and secondary amines. The reaction, a nucleophilic acyl substitution, results in the opening of the anhydride ring to form a stable amide bond, yielding a product with a terminal carboxylic acid group. This bifunctional nature makes this compound an invaluable tool in various scientific disciplines, particularly in drug development, where it can be used as a linker to conjugate drugs to targeting moieties or to modify the physicochemical properties of molecules.[1][2]

This document provides detailed protocols for the modification of amines with this compound, covering experimental procedures, data presentation, and characterization techniques.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of this compound. This leads to the opening of the five-membered ring and the formation of a glutaramide derivative, which possesses a terminal carboxylic acid. The reaction is typically carried out in an organic solvent and may require heating to proceed to completion.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Glutaramides in an Organic Solvent

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in a non-polar organic solvent.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, or other primary/secondary amine)

  • Anhydrous solvent (e.g., chloroform, dichloromethane, benzene, or toluene)[3][4]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of this compound: To the stirred solution of the amine, add this compound (1.0 to 1.2 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions:

    • For reactive amines (e.g., aliphatic amines): The reaction may proceed to completion at room temperature. Stir the mixture for 1-4 hours.

    • For less reactive amines (e.g., aromatic amines): The mixture may require heating under reflux. Heat the reaction mixture to the boiling point of the solvent and maintain reflux for 2-36 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. To the concentrated residue, add a non-polar solvent like n-hexane to precipitate the product.[4]

    • The crude product can be further purified by recrystallization.[6][7]

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., benzene, chloroform, or an ethanol/water mixture).[6][7]

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: this compound as a Linker for Drug Conjugation (Conceptual Protocol)

This protocol outlines a conceptual workflow for using this compound to create a linker for conjugating a drug molecule (containing an amine group) to a targeting ligand.

Step 1: Modification of the Drug with this compound

Follow Protocol 1 to react the amine-containing drug molecule with this compound to introduce a terminal carboxylic acid group.

Step 2: Activation of the Carboxylic Acid

The terminal carboxylic acid of the this compound-modified drug needs to be activated for subsequent conjugation. This can be achieved using standard coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.

Step 3: Conjugation to a Targeting Ligand

The activated drug-linker construct is then reacted with an amine-functionalized targeting ligand (e.g., an antibody, peptide, or small molecule) to form a stable amide bond, resulting in the final drug conjugate.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the modification of various amines with this compound.

Amine SubstrateSolventTemperatureReaction TimeYield (%)Reference
AnilineChloroformRoom Temperature0.5 hours95-98%[4]
Substituted AnilinesBenzeneRefluxNot SpecifiedGood[3]
BenzylamineTolueneReflux12-36 hoursNot Specified[5]
N-BenzylidenebenzylamineTolueneReflux12-36 hoursNot Specified[5]

Characterization of Modified Amines

The successful modification of amines with this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the methylene protons of the glutaric acid backbone (typically in the range of 1.8-2.5 ppm) and the disappearance of the amine proton signal (for primary amines) are indicative of a successful reaction.

    • ¹³C NMR: New signals corresponding to the carbonyl carbons and the aliphatic carbons of the glutaroyl moiety will be present in the spectrum of the product.

  • Infrared (IR) Spectroscopy:

    • The formation of the amide bond is characterized by the appearance of a strong absorption band for the amide C=O stretch (typically around 1640-1680 cm⁻¹) and the N-H bend (for secondary amides, around 1520-1550 cm⁻¹).

    • The presence of the carboxylic acid group is indicated by a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product, which will correspond to the sum of the molecular weights of the amine and this compound.

Visualizations

G cluster_workflow Experimental Workflow A 1. Dissolve Amine in Anhydrous Solvent B 2. Add this compound A->B Stirring C 3. Reaction (Room Temp or Reflux) B->C D 4. Work-up (Filtration/Precipitation) C->D Cooling E 5. Purification (Recrystallization) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: Experimental workflow for this compound modification of amines.

G cluster_reaction Reaction Signaling Pathway Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack GlutaricAnhydride This compound GlutaricAnhydride->Intermediate Product R-NH-CO-(CH₂)₃-COOH (N-Substituted Glutaramide) Intermediate->Product Ring Opening

Caption: Reaction pathway for the modification of an amine with this compound.

References

Glutaric Anhydride in Drug Delivery: A Detailed Examination of Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutaric anhydride is emerging as a versatile chemical tool in the design and fabrication of advanced drug delivery systems. Its ability to react with various polymers allows for the creation of pH-sensitive carriers, enabling targeted and controlled release of therapeutic agents. This document provides a comprehensive overview of the applications of this compound in modifying drug delivery platforms, complete with detailed experimental protocols, quantitative data, and visual representations of key mechanisms.

Application: pH-Responsive Drug Delivery using N-Glutaryl Chitosan

Modification of chitosan with this compound introduces carboxylic acid groups, rendering the polymer pH-sensitive. At physiological pH (7.4), these groups are deprotonated and negatively charged, leading to electrostatic repulsion and swelling of the carrier, which facilitates drug release. In acidic environments, such as the stomach or tumor microenvironments (pH < 6.8), the carboxylic acid groups become protonated, causing the polymer matrix to shrink and retain the drug. This property is particularly advantageous for protecting acid-labile drugs and for targeted delivery to specific sites.

Quantitative Data Summary: N-Glutaryl Chitosan Hydrogels
ParameterValueReference
Swelling Ratio (at pH 7.4)253.6%[1]
Drug Release (at pH 7.4)99.9%[1]
Particle Size105 - 171 nm[2]
Zeta Potential+27.8 to +35.5 mV[3]
Experimental Protocol: Synthesis of N-Glutaryl Chitosan Nanoparticles

This protocol describes the synthesis of N-glutaryl chitosan nanoparticles, a common application of this compound in creating pH-responsive drug carriers.

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation >75%)

  • This compound

  • Acetic acid (2% v/v)

  • Methanol

  • Acetone

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Drug to be encapsulated

Procedure:

  • Preparation of Chitosan Solution: Dissolve 1 g of chitosan in 50 mL of 2% acetic acid solution with stirring until a clear solution is obtained.

  • Reaction with this compound:

    • Dissolve a molar excess of this compound in a minimal amount of a 1:1 mixture of methanol and acetone.

    • Slowly add the this compound solution to the chitosan solution under vigorous stirring.

    • Allow the reaction to proceed for 24 hours at room temperature.

  • Purification of N-Glutaryl Chitosan:

    • Precipitate the modified chitosan by adding the reaction mixture to a large volume of acetone.

    • Filter the precipitate and wash it multiple times with acetone to remove unreacted this compound and by-products.

    • Dry the purified N-glutaryl chitosan in a vacuum oven at 40°C.

  • Nanoparticle Formation (Ionic Gelation):

    • Dissolve the dried N-glutaryl chitosan in deionized water to a concentration of 1 mg/mL.

    • If encapsulating a drug, dissolve the drug in this solution.

    • Prepare a 1 mg/mL solution of sodium tripolyphosphate (TPP) in deionized water.

    • Add the TPP solution dropwise to the N-glutaryl chitosan solution under constant magnetic stirring.

    • Continue stirring for 30 minutes to allow for the formation of stable nanoparticles.

  • Characterization:

    • Characterize the synthesized nanoparticles for particle size and zeta potential using dynamic light scattering (DLS).

    • Determine the drug loading content and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Workflow for Synthesis of N-Glutaryl Chitosan Nanoparticles

G cluster_0 Preparation of N-Glutaryl Chitosan cluster_1 Nanoparticle Formulation Dissolve Chitosan in Acetic Acid Dissolve Chitosan in Acetic Acid React with this compound React with this compound Dissolve Chitosan in Acetic Acid->React with this compound 24h, RT Precipitate with Acetone Precipitate with Acetone React with this compound->Precipitate with Acetone Filter and Wash Filter and Wash Precipitate with Acetone->Filter and Wash Dry N-Glutaryl Chitosan Dry N-Glutaryl Chitosan Filter and Wash->Dry N-Glutaryl Chitosan Dissolve N-Glutaryl Chitosan in Water Dissolve N-Glutaryl Chitosan in Water Dry N-Glutaryl Chitosan->Dissolve N-Glutaryl Chitosan in Water Add Drug Add Drug Dissolve N-Glutaryl Chitosan in Water->Add Drug Ionic Gelation with TPP Ionic Gelation with TPP Add Drug->Ionic Gelation with TPP Dropwise addition Stir for 30 min Stir for 30 min Ionic Gelation with TPP->Stir for 30 min Characterization Characterization Stir for 30 min->Characterization

Caption: Workflow for synthesizing N-glutaryl chitosan nanoparticles.

Application: Dendrimer-Based Drug Conjugation for Cancer Therapy

This compound can be used as a linker to conjugate drugs to the surface of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers. This approach allows for a high drug payload and can improve the solubility and stability of hydrophobic drugs. The resulting dendrimer-drug conjugate can passively target tumor tissues through the enhanced permeability and retention (EPR) effect.

Quantitative Data Summary: PAMAM-Glutaric Acid-Drug Conjugates
ParameterDrugValue/RangeReference
Drug Loading EfficacyDoxorubicin40% - 50%[4]
Drug Loading EfficacyTamoxifen40% - 50%[4]
Encapsulation EfficiencyMethotrexate> 60%[5]
Particle SizeMethotrexate Conjugate135 - 250 nm[5]
Experimental Protocol: Conjugation of Methotrexate to PAMAM Dendrimers using a Glutaric Acid Spacer

This protocol outlines the conjugation of the anticancer drug methotrexate (MTX) to a generation 4 (G4) PAMAM dendrimer using glutaric acid as a spacer.[6][7]

Materials:

  • PAMAM G4 dendrimer (10% w/v in methanol)

  • Methotrexate (MTX)

  • Glutaric acid (GA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 3500 Da)

Procedure:

  • Activation of Methotrexate with Glutaric Acid:

    • Dissolve methotrexate and a molar excess of glutaric acid in DMSO.

    • Add DCC to the solution to activate the carboxylic acid groups of glutaric acid.

    • Stir the reaction mixture in the dark at room temperature for 24 hours to form the MTX-GA intermediate.

  • Conjugation to PAMAM Dendrimer:

    • Dissolve the PAMAM G4 dendrimer in DMSO.

    • Add the MTX-GA solution to the PAMAM dendrimer solution. The molar ratio of MTX to PAMAM is typically around 10:1.[6]

    • Add another portion of DCC to facilitate the amide bond formation between the free carboxylic acid group of the MTX-GA intermediate and the primary amine groups on the surface of the PAMAM dendrimer.

    • Stir the reaction mixture in the dark at room temperature for 72 hours.[6]

  • Purification of the Conjugate:

    • Purify the reaction mixture by dialysis against DMSO for 24 hours to remove unreacted DCC and free MTX-GA.[6]

    • Further dialyze against deionized water to remove DMSO.

    • Lyophilize the purified solution to obtain the PAMAM-GA-MTX conjugate as a powder.

  • Characterization:

    • Confirm the conjugation using techniques such as FTIR and 1H NMR spectroscopy.

    • Determine the drug loading content by UV-Vis spectrophotometry.

Signaling Pathway for pH-Responsive Drug Release from N-Glutaryl Chitosan

cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (<6.8) Carrier_Neutral N-Glutaryl Chitosan (Carboxyl groups deprotonated, -COO⁻) Repulsion Electrostatic Repulsion (Swollen Matrix) Carrier_Neutral->Repulsion Release Drug Release Repulsion->Release Carrier_Acidic N-Glutaryl Chitosan (Carboxyl groups protonated, -COOH) Attraction Reduced Repulsion & H-Bonding (Collapsed Matrix) Carrier_Acidic->Attraction Retention Drug Retention Attraction->Retention pH_Change pH Change pH_Change->Carrier_Neutral Increase pH_Change->Carrier_Acidic Decrease

Caption: pH-responsive behavior of N-glutaryl chitosan drug carriers.

Application: this compound Cross-linked Hydrogels

This compound can also be used as a cross-linking agent to form hydrogels from polymers containing hydroxyl or amine groups, such as chitosan or agar.[1][8] These hydrogels can encapsulate drugs and exhibit pH-sensitive swelling and release properties. The degree of cross-linking can be controlled by adjusting the concentration of this compound, which in turn influences the swelling ratio and drug release kinetics.

Quantitative Data Summary: this compound-Modified Agar (GAR) Hydrogel
ParameterValueReference
Swelling Property3116.6%[8]
Gel Strength1247.4 g/cm²[8]
Experimental Protocol: Preparation of this compound Cross-linked Hydrogel

This protocol provides a general method for preparing a this compound cross-linked hydrogel.

Materials:

  • Polymer with hydroxyl or amine groups (e.g., Chitosan, Agar)

  • This compound

  • Appropriate solvent (e.g., water, acetic acid solution)

  • Drug to be loaded

Procedure:

  • Polymer Solution Preparation: Dissolve the polymer in the appropriate solvent to form a homogenous solution.

  • Drug Loading: If encapsulating a drug, dissolve or disperse the drug uniformly in the polymer solution.

  • Cross-linking:

    • Add a predetermined amount of this compound to the polymer-drug mixture with constant stirring.

    • The reaction may require heating to initiate or accelerate the cross-linking process.

    • Continue stirring until a hydrogel is formed.

  • Purification and Drying:

    • Wash the formed hydrogel extensively with a suitable solvent (e.g., ethanol, water) to remove any unreacted this compound and non-encapsulated drug.

    • Dry the hydrogel using an appropriate method, such as freeze-drying or oven-drying at a low temperature.

  • Characterization:

    • Evaluate the swelling behavior of the hydrogel in buffer solutions of different pH.

    • Perform in vitro drug release studies to determine the release profile under different pH conditions.

    • Characterize the morphology of the hydrogel using Scanning Electron Microscopy (SEM).

Characterization of this compound Modified Drug Delivery Systems

A thorough characterization is crucial to ensure the quality, efficacy, and safety of the developed drug delivery systems.

Key Characterization Techniques:
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical modification of the polymer with this compound by identifying the characteristic peaks of the introduced functional groups (e.g., C=O stretching of the carboxylic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the chemical structure of the modified polymer and confirm the covalent attachment of the drug or linker.

  • Dynamic Light Scattering (DLS): To determine the particle size, size distribution (Polydispersity Index, PDI), and zeta potential of nanoparticles.[9][10]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and surface characteristics of the nanoparticles or hydrogels.[1]

  • UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC): To quantify the drug loading content and encapsulation efficiency, and to monitor the in vitro drug release.[11]

Protocol: Determination of Drug Loading Content and Encapsulation Efficiency

This protocol describes a common indirect method for determining the drug loading content (DLC) and encapsulation efficiency (EE) of nanoparticles.

Procedure:

  • Separation of Free Drug: After nanoparticle synthesis, centrifuge the nanoparticle suspension at a high speed to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Analysis: Measure the concentration of the free drug in the supernatant using a pre-calibrated UV-Vis spectrophotometer or HPLC method.

  • Calculation:

    • Drug Loading Content (DLC %): DLC (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

In Vitro Cytotoxicity Assessment

It is essential to evaluate the biocompatibility of the this compound-modified drug delivery systems. In vitro cytotoxicity assays are commonly performed using cell lines relevant to the intended application.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, empty nanoparticles, and the free drug for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[12]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Logical Relationship for Cytotoxicity Assessment

Cell_Culture Seed Cells in 96-well Plate Treatment Incubate with Nanoparticles (Various Concentrations) Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Calculate Cell Viability (%) MTT_Assay->Data_Analysis Conclusion Assess Biocompatibility Data_Analysis->Conclusion

Caption: Workflow for assessing the in vitro cytotoxicity of nanoparticles.

References

Application Notes & Protocols: Synthesis of Amides via Ring-Opening of Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of amides is a cornerstone reaction in organic and medicinal chemistry due to the prevalence of the amide bond in pharmaceuticals, natural products, and polymers. One efficient method for creating specific amides, namely N-substituted glutaramic acids, is through the nucleophilic ring-opening of glutaric anhydride with a primary or secondary amine. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride.[1][2]

This process is highly valued for its atom economy and typically mild reaction conditions. The resulting product is a dicarboxylic acid derivative, containing both an amide and a carboxylic acid functional group, making it a versatile intermediate for further synthetic transformations, such as the formation of glutarimides or for use in peptide synthesis and polymer chemistry.[3][4]

Reaction Principle and Mechanism

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of this compound. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the C-O bond within the anhydride ring and the formation of a carboxylate. An intra- or intermolecular proton transfer then neutralizes the carboxylate to yield the final product: an N-substituted 4-carbamoylbutanoic acid (glutaramic acid).[1]

Two equivalents of the amine are often required if no other base is present; the first equivalent acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid formed, driving the reaction to completion.[2]

Experimental Protocol: Synthesis of 4-(N-phenylcarbamoyl)butanoic acid

This protocol details a representative synthesis of an N-aryl glutaramic acid from this compound and a primary aromatic amine (aniline).

3.1 Materials and Reagents

  • This compound (C₅H₆O₃, MW: 114.10 g/mol )

  • Aniline (C₆H₅NH₂, MW: 93.13 g/mol )

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric Acid (HCl, 1 M aqueous solution)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Deionized Water

3.2 Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

3.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.70 g, 50 mmol, 1.0 equiv.).

  • Dissolution: Add 40 mL of anhydrous dichloromethane to the flask and stir the mixture at room temperature until the anhydride is fully dissolved.

  • Amine Addition: In a separate beaker, dissolve aniline (4.66 g, 50 mmol, 1.0 equiv.) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirring this compound solution over 15 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: Upon completion, transfer the reaction mixture to a 250 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove any unreacted aniline, followed by deionized water (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product, 4-(N-phenylcarbamoyl)butanoic acid, will be a solid. If necessary, it can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

The reaction of this compound with various amines generally proceeds in high yield. The specific conditions can be optimized depending on the nucleophilicity of the amine.

EntryAmine SubstrateSolventTemperature (°C)Time (h)Yield (%)
1AnilineDichloromethane25 (RT)4~95%
2BenzylamineTetrahydrofuran25 (RT)2>90%
3CyclohexylamineDiethyl Ether0 to 253~98%
4DiethylamineDichloromethane25 (RT)6~90%

Note: Yields are representative and can vary based on specific experimental conditions and purification methods. The reaction with less nucleophilic aromatic amines may require longer reaction times or gentle heating.

Visualizations

5.1 Reaction Mechanism Workflow

The following diagram illustrates the key steps in the nucleophilic acyl substitution mechanism for the ring-opening of this compound.

reaction_mechanism Mechanism of Amide Formation cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Glutaric_Anhydride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Glutaric_Anhydride->Tetrahedral_Intermediate 1. Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Glutaramic_Acid N-Substituted Glutaramic Acid Tetrahedral_Intermediate->Glutaramic_Acid 2. Ring Opening & Proton Transfer

Caption: Reaction mechanism for the synthesis of N-substituted glutaramic acid.

5.2 Experimental Workflow Diagram

This diagram outlines the general laboratory procedure for the synthesis, work-up, and purification of amides from this compound.

experimental_workflow Experimental Workflow A 1. Dissolve this compound in Anhydrous Solvent B 2. Add Amine Solution Dropwise at RT A->B Reagents Combined C 3. Stir Reaction Mixture (Monitor by TLC) B->C Reaction Proceeds D 4. Aqueous Work-up (Acid Wash) C->D Reaction Complete E 5. Dry Organic Layer (e.g., Na2SO4) D->E Phases Separated F 6. Concentrate in vacuo (Rotary Evaporator) E->F Desiccant Removed G 7. Isolate/Purify Product (Recrystallization) F->G Crude Product Obtained

Caption: Step-by-step laboratory workflow for amide synthesis.

References

Application Notes and Protocols for Surface Modification of Biomaterials with Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cell adhesion, and the overall host immune response. Surface modification is a powerful strategy to tailor these properties for specific biomedical applications. Glutaric anhydride (GA) is a versatile reagent for modifying biomaterial surfaces, primarily by reacting with amine and hydroxyl groups to introduce carboxyl functionalities. This modification can enhance hydrophilicity, provide sites for further bioconjugation, and modulate the biological response to the material. These application notes provide detailed protocols for the surface modification of common biomaterials with this compound and subsequent characterization of the modified surfaces.

Principle of Reaction

This compound reacts with nucleophilic groups, such as primary amines (-NH2) and hydroxyl (-OH) groups, present on the surface of biomaterials. The reaction involves the nucleophilic attack of the amine or hydroxyl group on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a stable amide or ester linkage, respectively. A key outcome of this reaction is the introduction of a terminal carboxylic acid group (-COOH) for each reacted amine or hydroxyl group. This process effectively converts a neutral or positively charged surface into a negatively charged one at physiological pH, which can significantly alter the biomaterial's interaction with its biological environment.

Experimental Protocols

Surface Modification of Chitosan Scaffolds with this compound

This protocol describes the modification of porous chitosan scaffolds.

Materials:

  • Porous chitosan scaffolds

  • This compound (GA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Shaker or orbital incubator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Scaffold Preparation: Immerse the pre-fabricated porous chitosan scaffolds in deionized water overnight to ensure full hydration. Subsequently, freeze-dry the scaffolds to remove all water.

  • Reaction Solution Preparation: Prepare a 5% (w/v) solution of this compound in DMSO.

  • Modification Reaction:

    • Place the lyophilized chitosan scaffolds into the GA solution.

    • Incubate the scaffolds in the solution on a shaker at room temperature for 24 hours to allow for a complete reaction.

  • Washing:

    • After the reaction, remove the scaffolds from the GA solution and wash them extensively with DMSO to remove any unreacted this compound.

    • Subsequently, wash the scaffolds thoroughly with deionized water to remove the DMSO.

    • Finally, wash the scaffolds with PBS (pH 7.4) three times for 15 minutes each to equilibrate them to physiological pH.

  • Lyophilization: Freeze the modified scaffolds at -80°C and then lyophilize them until completely dry.

  • Storage: Store the modified scaffolds in a desiccator at room temperature until further use.

Characterization of Modified Biomaterial Surfaces

This protocol is for confirming the chemical modification of the biomaterial surface.

Materials and Equipment:

  • Unmodified and GA-modified biomaterial samples (scaffolds or films)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • OMNIC software or equivalent for data analysis

Procedure:

  • Sample Preparation: Ensure the biomaterial samples are completely dry before analysis. If necessary, lyophilize the samples.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric interference.

  • Sample Analysis:

    • Place the sample onto the ATR crystal, ensuring good contact.

    • Collect the FTIR spectrum in the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Acquire at least 32 scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectra of the unmodified and GA-modified biomaterials.

    • Look for the appearance of new characteristic peaks in the modified sample, such as a peak around 1730 cm⁻¹ (C=O stretching of the ester or carboxylic acid) and a broad peak in the region of 3000-3500 cm⁻¹ (O-H stretching of the carboxylic acid).

This protocol measures the hydrophilicity of the biomaterial surface.

Materials and Equipment:

  • Unmodified and GA-modified biomaterial samples (flat films are ideal)

  • Contact angle goniometer with a sessile drop system

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Sample Preparation: Mount the dry biomaterial sample on the goniometer stage.

  • Measurement:

    • Using the microsyringe, carefully dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the sample.

    • Immediately capture an image of the droplet.

    • The software will analyze the image and calculate the angle formed between the droplet and the surface.

  • Data Collection: Perform measurements at a minimum of five different locations on each sample surface to ensure reproducibility.

  • Data Analysis: Calculate the average contact angle and standard deviation for both unmodified and GA-modified samples. A decrease in the contact angle indicates an increase in surface hydrophilicity.

This protocol quantifies the amount of protein adsorbed onto the biomaterial surface.

Materials and Equipment:

  • Unmodified and GA-modified biomaterial samples (discs or films)

  • Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • BCA Protein Assay Kit

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Sample Preparation: Place the biomaterial samples into the wells of a 24-well plate.

  • Protein Incubation:

    • Add 1 mL of the BSA solution to each well containing a sample.

    • Incubate the plate at 37°C for 2 hours with gentle agitation.

  • Washing:

    • After incubation, carefully remove the BSA solution.

    • Gently wash the samples three times with PBS to remove any non-adsorbed protein.

  • Protein Quantification:

    • Follow the instructions provided with the BCA Protein Assay Kit to prepare the working reagent.

    • Add the BCA working reagent to each well containing the washed samples.

    • Incubate the plate at 37°C for 30 minutes.

    • Transfer the solution from each well to a new 96-well plate.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of BSA. Use the standard curve to determine the concentration of protein adsorbed onto the biomaterial surfaces. Express the results as µg of protein per cm² of the biomaterial surface.

This protocol assesses the cytocompatibility of the modified biomaterial.

Materials and Equipment:

  • Unmodified and GA-modified biomaterial scaffolds (sterilized)

  • Fibroblast cell line (e.g., L929 or NIH/3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or acidified isopropanol

  • 96-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Scaffold Preparation: Place the sterile biomaterial scaffolds into the wells of a 24-well plate.

  • Cell Seeding: Seed the fibroblasts directly onto the scaffolds at a density of 1 x 10⁵ cells per scaffold. As a control, seed cells in wells without scaffolds.

  • Incubation: Incubate the plates for 24, 48, and 72 hours in a CO₂ incubator.

  • MTT Assay:

    • At each time point, remove the culture medium from the wells.

    • Add 500 µL of fresh medium and 50 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the MTT solution.

    • Add 500 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes with gentle shaking to ensure complete dissolution.

  • Measurement: Transfer 200 µL of the solution from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the samples to the control cells (cultured without scaffolds) to determine the percentage of cell viability.

Quantitative Data Summary

BiomaterialModificationParameterUnmodified ValueModified ValueReference
ChitosanThis compoundWater Contact Angle~104°Decreased (more hydrophilic)[1]
AgarThis compoundGel Strength-1247.4 g/cm²[2]
AgarThis compoundSwelling Property-3116.6 %[2]
GelatinGlutaraldehydeFibroblast ViabilityHighDecreased with increasing crosslinking[3]
CollagenGlutaraldehydeCell ViabilityHighDecreased[4]
Poly(lactic acid)Plasma TreatmentWater Contact Angle~77°24°[5]
ChitosanPalmitoyl chlorideWater Contact Angle52.5°92.8°[6]
Polypropylene/ChitosanChitosan blendingWater Contact Angle104°74.5° - 82.7°[7]

Note: The table provides a summary of representative quantitative data. Exact values can vary depending on the specific biomaterial, reaction conditions, and measurement techniques.

Visualizations

Experimental and Logical Flow Diagrams

Surface_Modification_Workflow cluster_prep Biomaterial Preparation cluster_mod Surface Modification cluster_char Characterization Start Start with Biomaterial Scaffold Hydration Hydration Start->Hydration Lyophilization Lyophilization Hydration->Lyophilization Reaction Reaction with this compound Lyophilization->Reaction Washing Washing Steps Reaction->Washing Final_Lyophilization Final Lyophilization Washing->Final_Lyophilization FTIR FTIR Spectroscopy Final_Lyophilization->FTIR Contact_Angle Contact Angle Measurement Final_Lyophilization->Contact_Angle Protein_Adsorption Protein Adsorption Assay Final_Lyophilization->Protein_Adsorption Cell_Viability Cell Viability Assay Final_Lyophilization->Cell_Viability End Modified Biomaterial Ready for Application Cell_Viability->End

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Biomaterial Biomaterial Surface (-NH2 or -OH groups) Nucleophilic_Attack Nucleophilic Attack (Ring Opening) Biomaterial->Nucleophilic_Attack GA This compound GA->Nucleophilic_Attack Modified_Biomaterial Modified Biomaterial Surface (-COOH groups) Nucleophilic_Attack->Modified_Biomaterial

Signaling_Pathway_Implication cluster_surface Surface Interaction cluster_cell Cellular Response cluster_outcome Biological Outcome Modified_Surface GA-Modified Surface (Negative Charge) Protein_Adsorption Altered Protein Adsorption Modified_Surface->Protein_Adsorption Cell_Adhesion Modulated Cell Adhesion Protein_Adsorption->Cell_Adhesion Cell_Signaling Downstream Cell Signaling Cell_Adhesion->Cell_Signaling Biocompatibility Improved Biocompatibility Cell_Signaling->Biocompatibility

References

Application Notes and Protocols: Polymerization Reactions Involving Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of polymerization reactions involving glutaric anhydride, with a focus on the synthesis of biodegradable polyesters and poly(anhydride-esters) for biomedical applications, particularly in the field of drug delivery. Detailed experimental protocols, quantitative data summaries, and visual representations of workflows and potential biological interactions are included to facilitate research and development in this area.

Introduction to this compound-Based Polymers

This compound is a versatile monomer for the synthesis of a variety of polymers, most notably polyesters and polyanhydrides. Its five-membered ring structure is amenable to ring-opening polymerization, allowing for the formation of polymers with controlled molecular weights and functionalities. The resulting polymers often exhibit biocompatibility and biodegradability, making them attractive candidates for biomedical applications such as controlled drug release, tissue engineering scaffolds, and temporary medical implants.[1][2] The degradation of these polymers typically yields glutaric acid, a naturally occurring metabolite, which is generally considered to have low toxicity.[2]

The properties of this compound-based polymers can be tailored by copolymerizing it with other monomers, such as epoxides (e.g., cyclohexene oxide) or diols, or by using it to modify natural polymers like agar.[3][4] This versatility allows for the fine-tuning of polymer characteristics, including degradation rate, hydrophilicity, and mechanical strength, to suit specific application requirements.

Polymerization Reactions and Mechanisms

Ring-Opening Copolymerization (ROCOP) of this compound and Epoxides

The ring-opening copolymerization of this compound with epoxides is a common method for synthesizing aliphatic polyesters. This reaction is typically catalyzed by metal complexes. The general mechanism involves the coordination of the catalyst to the epoxide, followed by nucleophilic attack of a growing polymer chain, leading to the opening of the epoxide ring and incorporation into the polymer backbone. The anhydride is subsequently incorporated, leading to an alternating or random copolymer structure depending on the catalyst and reaction conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from various polymerization reactions involving this compound.

Table 1: Ring-Opening Copolymerization of this compound (GA) with Cyclohexene Oxide (CHO)

Catalyst[CHO]:[GA]:[Cat]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
[Ti(DippNHC(Me)=CHC(Me)O)Cl2]500:500:11000.5>9918,5001.15[3]
ZnGA100:100:1130249512,3001.58[5]

Table 2: Polycondensation of this compound (GA) with Carbonates

Co-monomerCatalystTemperature (°C)Time (h)Yield (%)ηinh (dL/g)Reference
Ethylene CarbonateDMAP18016850.14Search Result 13
Ethylene CarbonateQuinoline18016810.12Search Result 13
Trimethylene CarbonateBF3·OEt218016920.25Search Result 13

Table 3: Properties of this compound-Modified Agar (GAR)

PropertyValueReference
Gel Strength (g/cm²)1247.4[4]
Transparency (%)82.7[4]
Swelling Property (%)3116.6[4]
Freeze-thaw Stability (%)24.1[4]

Experimental Protocols

Protocol for Ring-Opening Copolymerization of this compound and Cyclohexene Oxide

This protocol is adapted from a procedure using a titanium-based catalyst.[3]

Materials:

  • This compound (GA)

  • Cyclohexene Oxide (CHO)

  • [Ti(DippNHC(Me)=CHC(Me)O)Cl2] catalyst

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and heating plate

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under vacuum. Purify this compound by recrystallization and cyclohexene oxide by distillation over CaH2.

  • Reaction Setup: In a glovebox, add this compound (e.g., 500 equivalents) and the titanium catalyst (e.g., 1 equivalent) to a Schlenk flask equipped with a magnetic stir bar.

  • Monomer Addition: Add anhydrous toluene to dissolve the solids, followed by the addition of cyclohexene oxide (e.g., 500 equivalents) via syringe.

  • Polymerization: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the desired time (e.g., 30 minutes for high conversion).

  • Termination and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterization: Characterize the resulting polyester using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and composition. Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg).

Protocol for Synthesis of this compound-Modified Agar (GAR) Hydrogel

This protocol is based on the modification of agar for drug delivery applications.[4]

Materials:

  • Agar powder

  • This compound (GA)

  • Dimethyl sulfoxide (DMSO)

  • Pyridine (as a catalyst)

  • Ethanol

  • Deionized water

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: Disperse agar powder (e.g., 1 g) in DMSO (e.g., 50 mL) in a round-bottom flask. Heat the mixture to 80 °C with stirring until the agar is completely dissolved.

  • Reaction: Add this compound (e.g., in a desired molar ratio to the agar repeating unit) and a catalytic amount of pyridine to the solution.

  • Heating: Continue heating and stirring the reaction mixture at 80 °C for a specified time (e.g., 4 hours).

  • Precipitation: After cooling to room temperature, pour the reaction mixture into an excess of ethanol to precipitate the modified agar.

  • Washing: Filter the precipitate and wash it repeatedly with ethanol to remove unreacted reagents and byproducts.

  • Drying: Dry the purified this compound-modified agar in a vacuum oven at 50 °C until a constant weight is achieved.

  • Hydrogel Formation: The dried GAR can be formed into hydrogels by dissolving in water at an elevated temperature and then cooling to room temperature.

  • Characterization: Analyze the degree of substitution using techniques like titration or NMR. Characterize the hydrogel's swelling behavior, gel strength, and morphology (e.g., using Scanning Electron Microscopy - SEM).

Visualizations

Experimental Workflows

experimental_workflow_rocop cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_analysis Characterization reagents Dry & Purify Reagents (GA, CHO, Toluene) setup Combine GA & Catalyst in Schlenk Flask reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup add_cho Add CHO & Toluene setup->add_cho polymerize Heat & Stir (e.g., 100°C, 30 min) add_cho->polymerize precipitate Precipitate in Cold Methanol polymerize->precipitate filtrate Filter & Wash with Methanol precipitate->filtrate dry Dry under Vacuum filtrate->dry gpc GPC (Mn, PDI) dry->gpc nmr NMR (Structure) dry->nmr dsc DSC (Tg) dry->dsc

Caption: Workflow for Ring-Opening Copolymerization of this compound.

experimental_workflow_gar cluster_synthesis Synthesis cluster_purification Purification cluster_hydrogel Hydrogel Formation cluster_analysis Characterization dissolve Dissolve Agar in DMSO at 80°C react Add GA & Pyridine dissolve->react heat Heat & Stir (e.g., 80°C, 4h) react->heat precipitate Precipitate in Ethanol heat->precipitate wash Filter & Wash with Ethanol precipitate->wash dry Dry under Vacuum wash->dry form_gel Dissolve GAR in Water & Cool dry->form_gel nmr NMR (DS) form_gel->nmr sem SEM (Morphology) form_gel->sem swelling Swelling Studies form_gel->swelling strength Gel Strength form_gel->strength

Caption: Workflow for this compound-Modified Agar Hydrogel Synthesis.

Potential Signaling Pathway Modulation by Degradation Products

The degradation of this compound-based polymers releases glutaric acid. While direct evidence for glutaric acid's effect on specific signaling pathways in the context of drug delivery is limited, the effects of other dicarboxylic acids, such as alpha-ketoglutaric acid, on inflammatory signaling have been studied.[6] The following diagram illustrates a plausible signaling pathway that could be modulated by dicarboxylic acid degradation products, based on the known effects of alpha-ketoglutaric acid on the PKCε/MAPK/P65 inflammatory pathway. This is a hypothetical representation for glutaric acid and requires experimental validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds PKCe PKCε TLR4->PKCe Activates MAPK MAPK (p38, ERK, JNK) PKCe->MAPK Activates IKK IKK Complex MAPK->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates GA Glutaric Acid (Degradation Product) GA->PKCe Potentially Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: Hypothetical Modulation of an Inflammatory Signaling Pathway.

Applications in Drug Development

Polymers derived from this compound are of significant interest to drug development professionals due to their potential as carriers for controlled drug delivery. Their biodegradability and the generally low toxicity of their degradation products are key advantages.

  • Controlled Release: The hydrolytic degradation of the ester or anhydride bonds in the polymer backbone allows for the gradual release of encapsulated therapeutic agents. The release rate can be tuned by altering the polymer's molecular weight, crystallinity, and hydrophobicity through copolymerization.[2]

  • Targeted Delivery: this compound-based polymers can be formulated into nanoparticles or microparticles, which can be surface-modified with targeting ligands to enhance drug delivery to specific cells or tissues.

  • pH-Sensitive Delivery: The carboxylic acid groups present in the polymer backbone after the ring-opening of the anhydride can impart pH-responsive properties, making these systems suitable for drug release in specific pH environments, such as the acidic tumor microenvironment or different segments of the gastrointestinal tract.

  • Hydrogel Formulations: Modification of natural polymers like agar with this compound can produce hydrogels with high water absorption capacity, suitable for loading and releasing both hydrophilic and hydrophobic drugs.[4]

Biocompatibility and Cytotoxicity

The biocompatibility of this compound-based polymers is a critical consideration for their use in drug delivery. In general, polyanhydrides and polyesters are considered biocompatible.[1] The primary degradation product, glutaric acid, is a natural metabolite. However, the localized accumulation of acidic degradation products can potentially lead to an inflammatory response. Therefore, in vitro and in vivo biocompatibility and cytotoxicity studies are essential for any new polymer formulation.

In Vitro Cytotoxicity Assay (Conceptual Protocol):

  • Cell Culture: Culture a relevant cell line (e.g., fibroblasts, macrophages, or a cell line specific to the target tissue) in appropriate media.

  • Polymer Degradation: Prepare extracts of the polymer by incubating it in cell culture media for various time points to allow for degradation and the release of byproducts.

  • Cell Treatment: Expose the cultured cells to different concentrations of the polymer extracts.

  • Viability Assessment: After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell viability using standard assays such as MTT, XTT, or AlamarBlue.

  • Data Analysis: Determine the concentration of the extract that causes a 50% reduction in cell viability (IC50) to quantify the cytotoxicity. Include positive and negative controls in the experiment.

Conclusion

Polymerization reactions involving this compound offer a versatile platform for the development of biodegradable polymers with significant potential in drug delivery. By carefully selecting comonomers, catalysts, and reaction conditions, researchers can synthesize polymers with a wide range of properties tailored to specific therapeutic applications. The protocols and data presented in these notes provide a foundation for further research and development in this promising field. Future work should focus on a more detailed understanding of the in vivo degradation profiles and the specific biological responses to the degradation products to ensure the safe and effective translation of these materials into clinical applications.

References

Glutaric Anhydride: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Glutaric anhydride is a readily available and versatile cyclic anhydride that serves as a valuable C5 building block in the synthesis of a wide array of heterocyclic compounds. Its electrophilic nature allows for facile reactions with various nucleophiles, leading to the construction of diverse ring systems, including piperidines, glutarimides, and pyridazinones. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic scaffolds, supported by quantitative data and visual diagrams to aid researchers in their synthetic endeavors.

Synthesis of Piperidine Derivatives

The piperidine motif is a ubiquitous structural feature in numerous natural products and pharmaceuticals. This compound offers several synthetic routes to access functionalized piperidines, most notably through the Castagnoli-Cushman reaction and annulation reactions with 1,3-azadienes.

Castagnoli-Cushman Reaction for Substituted Piperidin-2-ones

The Castagnoli-Cushman reaction is a powerful multicomponent reaction that utilizes an amine, an aldehyde, and a cyclic anhydride to generate substituted lactams. When this compound is employed, it leads to the formation of piperidin-2-one-5-carboxylic acids.

Logical Relationship of the Castagnoli-Cushman Reaction

Castagnoli_Cushman cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Product Glutaric_Anhydride This compound Enolate Anhydride Enolate Glutaric_Anhydride->Enolate Base Amine Primary Amine Imine Imine Amine->Imine + Aldehyde Aldehyde Aldehyde Piperidinone Piperidin-2-one-5-carboxylic acid Imine->Piperidinone + Enolate Enolate->Piperidinone

Caption: General workflow of the Castagnoli-Cushman reaction.

Experimental Protocol: Synthesis of 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid [1]

  • Imine Formation (in situ): In a round-bottom flask, dissolve the aldehyde (e.g., benzaldehyde, 1 equivalent) and a primary amine (e.g., benzylamine, 1 equivalent) in a suitable solvent such as toluene.

  • Reaction with this compound: Add this compound (1 equivalent) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux. Reaction times can vary from 12 to 36 hours.

  • Work-up and Purification: After cooling, the product often precipitates. The solid can be collected by filtration and recrystallized to yield the desired piperidin-2-one carboxylic acid. The reaction typically proceeds with good diastereoselectivity, favoring the trans isomer.

Reactant 1 (Aldehyde)Reactant 2 (Amine)ProductYield (%)Diastereomeric Ratio (trans:cis)
BenzaldehydeBenzylamine1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acidHighPredominantly trans

Note: Specific yield data can vary significantly based on the substrates and reaction conditions.

Annulation of 1,3-Azadienes with 3-Methylthis compound

A modular and stereocontrolled approach to highly functionalized 2-oxopiperidines involves the reaction of 1,3-azadienes with substituted glutaric anhydrides, such as 3-methylthis compound. This reaction proceeds with high chemoselectivity and diastereoselectivity.

Experimental Workflow for 2-Oxopiperidine Synthesis

Azadiene_Annulation Start Start Reactants Mix 1,3-Azadiene & 3-Methylthis compound in 2-MeTHF Start->Reactants Heat Heat to 80 °C Reactants->Heat Monitor Monitor by TLC/NMR Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Wash Wash with Petroleum Ether Cool->Wash Concentrate Concentrate in vacuo Wash->Concentrate Product Lactam Acid Product Concentrate->Product

Caption: Workflow for the synthesis of 2-oxopiperidines.

Experimental Protocol: General Procedure for the Synthesis of Functionalized 2-Oxopiperidines [2]

  • Reaction Setup: A 20 mL screw-cap vial is flame-dried, evacuated, and flushed with nitrogen.

  • Addition of Reactants: A solution of the 1,3-azadiene (0.10 M in freshly distilled 2-MeTHF, 5.0 mL) is added to the vial at room temperature, followed by 3-methylthis compound (1.0 equivalent).

  • Reaction Conditions: The vial is placed in a pre-heated oil bath thermostatted to 80 °C.

  • Monitoring: The reaction is monitored for the complete consumption of the 1,3-azadiene by TLC and NMR.

  • Work-up: The mixture is cooled to room temperature, washed several times with petroleum ether, and then concentrated under reduced pressure to afford the lactam acid product.

1,3-Azadiene SubstrateProduct Yield (%)Diastereomeric Ratio
(E)-N-benzylidene-1-phenylmethanamine8095:5
Various other substratesReported yields varyHigh d.r. generally observed

Note: The product is a carboxylic acid which can be further functionalized, for instance, by esterification.

Synthesis of N-Substituted Glutarimides (Piperidine-2,6-diones)

N-substituted glutarimides are an important class of compounds with a range of biological activities. They can be readily synthesized by the reaction of this compound with primary amines.

Reaction Pathway for Glutarimide Synthesis

Glutarimide_Synthesis Glutaric_Anhydride This compound Intermediate 4-(Phenylcarbamoyl)butanoic acid Intermediate Glutaric_Anhydride->Intermediate + Primary Amine Toluene, Reflux Primary_Amine Primary Amine (e.g., Aniline derivative) Glutarimide N-Substituted Glutarimide (Piperidine-2,6-dione) Intermediate->Glutarimide Cyclizing Agent (e.g., Acetyl Chloride or CDI), Reflux

Caption: Two-step synthesis of N-substituted glutarimides.

Experimental Protocol: Synthesis of N-Aryl Piperidine-2,6-diones [3][4]

Step 1: Formation of the Amic Acid Intermediate

  • Reactant Addition: To a solution of a primary aniline derivative (10 mmol) in toluene (20 mL) at 25 °C, add this compound (9.1 mmol).

  • Reaction Conditions: Reflux the resulting mixture for 2 hours.

  • Isolation: Cool the reaction mixture to room temperature and dilute with n-pentane (50 mL). The precipitated solid is filtered, washed with n-pentane (20 mL), and dried under vacuum. This crude product is the amic acid intermediate.

Step 2: Cyclization to the Glutarimide

  • Reaction Setup: Dissolve the crude amic acid from the previous step in chloroform under a nitrogen atmosphere.

  • Addition of Cyclizing Agent: Add 1,1'-carbonyldiimidazole (CDI) (12 mmol).

  • Reaction Conditions: Reflux the resulting solution for 14 hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically washed with aqueous solutions to remove byproducts, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The crude product can be purified by recrystallization or column chromatography.

Aniline DerivativeCyclizing AgentProductYield (%)
AnilineAcetyl ChlorideN-PhenylglutarimideHigh
Substituted AnilinesCDICorresponding N-Aryl GlutarimidesGood to Excellent

Note: Yields are generally high for this two-step procedure.

Synthesis of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route involves the cyclization of γ-ketoacids with hydrazine derivatives. The requisite γ-ketoacid can be prepared via a Friedel-Crafts acylation of an aromatic compound with this compound.

Synthetic Pathway to Pyridazinones

Pyridazinone_Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization Glutaric_Anhydride This compound Keto_Acid γ-Ketoacid (β-Aroylpropionic acid) Glutaric_Anhydride->Keto_Acid + Arene, AlCl₃ Arene Arene (e.g., Benzene) Hydrazine Hydrazine Derivative Pyridazinone Pyridazin-3(2H)-one Derivative Keto_Acid2->Pyridazinone + Hydrazine, EtOH, Reflux

Caption: Two-step synthesis of pyridazinones from this compound.

Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones [5][6]

Step 1: Synthesis of β-Aroylpropionic Acid

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, add the aromatic compound (e.g., benzene or a substituted derivative) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reactant Addition: Slowly add this compound to the mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, and the solvent is removed to yield the crude γ-ketoacid, which can be purified by recrystallization.

Step 2: Synthesis of the Pyridazinone

  • Reaction Mixture: A mixture of the β-aroylpropionic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (30 mL) is prepared.

  • Reaction Conditions: The mixture is refluxed for 4 hours.

  • Isolation: Upon cooling, the product often precipitates and can be collected by filtration and recrystallized from a suitable solvent.

AreneHydrazine DerivativeProductOverall Yield (%)
BenzeneHydrazine Hydrate6-Phenyl-4,5-dihydropyridazin-3(2H)-oneGood
TolueneHydrazine Hydrate6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-oneGood

Note: This two-step process is a reliable method for accessing a variety of pyridazinone derivatives.

These protocols highlight the utility of this compound as a starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The choice of reaction partners and conditions allows for the generation of a wide range of substituted piperidines, glutarimides, and pyridazinones, making it a valuable tool for synthetic and medicinal chemists.

References

Application Notes and Protocols: Glutaric Anhydride as an Epoxy Resin Hardener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of glutaric anhydride as a curing agent for epoxy resins. Detailed protocols for the preparation and characterization of this compound-cured epoxy resins are included, with a focus on creating reproducible and reliable results.

Introduction

This compound (GA) is a dicarboxylic anhydride that serves as an effective hardener for epoxy resins. Anhydride curing agents, in general, offer several advantages over other types of hardeners, including low volatility, low toxicity, and good mechanical and electrical properties of the cured product.[1][2] Specifically, this compound can be used to formulate epoxy systems with a range of properties, from flexible to rigid materials.[3] A notable application of this compound is in the development of recyclable epoxy resins, which addresses the growing need for sustainable thermosetting polymers.[4][5][6]

Key Advantages of Anhydride Hardeners

Anhydride-cured epoxy systems exhibit a range of desirable properties, making them suitable for various high-performance applications.[1][2][7]

  • Low Volatility and Toxicity: Anhydrides generally have lower vapor pressures and are less irritating to the skin compared to amine-based hardeners.[1][2]

  • Good Mix Viscosity: The addition of anhydride hardeners often results in a low-viscosity mixture with the epoxy resin, which is beneficial for processing and impregnation.[1][8]

  • Controlled Curing: The reaction between anhydrides and epoxies is typically slower and less exothermic than with amine hardeners, allowing for longer pot life and better control over the curing process.[1][2]

  • Excellent Properties of Cured Resin: Anhydride-cured epoxies can exhibit high glass transition temperatures (Tg), excellent thermal stability, and good mechanical and electrical insulation properties.[1][2][9]

  • Low Shrinkage: The curing process with anhydrides generally results in lower shrinkage compared to other curing systems, which minimizes internal stresses in the final product.[1][2]

Curing Mechanism

The curing of epoxy resins with anhydrides is a complex process that primarily involves the ring-opening of the anhydride by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group to form an ester linkage. This process is often initiated by the presence of hydroxyl groups on the epoxy resin backbone or by trace amounts of water.[8][10] An accelerator, typically a tertiary amine, is often added to catalyze the reaction and reduce the curing temperature.[11]

The reaction proceeds in two main steps:

  • Ring-opening of the anhydride: A hydroxyl group attacks the carbonyl carbon of the anhydride, opening the ring and forming a monoester with a free carboxylic acid group.

  • Esterification: The newly formed carboxylic acid group then reacts with an epoxy group, creating a diester and regenerating a hydroxyl group that can participate in further reactions.

This chain reaction leads to the formation of a highly cross-linked polymer network.

Data Presentation

The following tables summarize the key properties of this compound and the mechanical and thermal properties of a Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with this compound.

Table 1: Properties of this compound

PropertyValueReference
AppearanceNeedle-like solid[1][2]
Density1.429 g/cm³[1][2]
Melting Point41-56 °C[1][2]
Boiling Point287 °C[1][2]
SolubilitySoluble in ether, ethanol, tetrahydrofuran[1][2]

Table 2: Mechanical and Thermal Properties of DGEBA Cured with this compound

Formulation (DGEBA:GA ratio)Accelerator (DMP-30 wt%)Tensile Strength (MPa)Glass Transition Temperature (Tg) (°C)Reference
1:1275.385.2[4]
1:1.5278.192.5[4]
1:2280.298.6[4]

Note: The data presented is for a specific recyclable epoxy system and may vary depending on the specific epoxy resin, accelerator, and curing cycle used.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of epoxy resins cured with this compound.

Protocol 1: Preparation of this compound-Cured DGEBA Epoxy Resin

This protocol is adapted from the work of Zhao et al. (2021) for the preparation of a recyclable epoxy resin.[4]

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (GA)

  • 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) as an accelerator

  • Beakers

  • Stirring hotplate

  • Vacuum oven

  • Molds for sample casting

Procedure:

  • Preheat the DGEBA epoxy resin to 130 °C to reduce its viscosity.

  • Melt the solid this compound at 130 °C.

  • Add the molten this compound to the preheated DGEBA resin in the desired stoichiometric ratio (e.g., 1:1, 1:1.5, or 1:2 epoxy group to acyl group).

  • Stir the mixture at 130 °C for approximately 10 minutes to ensure homogeneity.

  • Cool the mixture to 80 °C and add the DMP-30 accelerator (e.g., 2 wt% of the total mixture).

  • Stir the mixture magnetically at 80 °C for about 3 minutes.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into preheated molds.

  • Cure the samples in an oven using a two-stage curing cycle: 2 hours at 120 °C followed by 2 hours at 160 °C.

  • Allow the samples to cool slowly to room temperature before demolding.

Protocol 2: Characterization of Mechanical Properties (Tensile Testing)

Equipment:

  • Universal Testing Machine (UTM)

  • Extensometer

  • Caliper

Procedure:

  • Prepare dog-bone shaped specimens according to ASTM D638 standard from the cured epoxy resin sheets.

  • Measure the width and thickness of the gauge section of each specimen at three different points and calculate the average cross-sectional area.

  • Mount the specimen in the grips of the Universal Testing Machine.

  • Attach the extensometer to the gauge section of the specimen.

  • Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.

  • Record the load and displacement data throughout the test.

  • Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

Protocol 3: Characterization of Thermal Properties (Dynamic Mechanical Thermal Analysis - DMTA)

Equipment:

  • Dynamic Mechanical Thermal Analyzer (DMTA)

Procedure:

  • Prepare rectangular specimens of the cured epoxy resin with appropriate dimensions for the DMTA sample holder (e.g., 35 mm x 10 mm x 2 mm).

  • Mount the specimen in the DMTA in a single cantilever or three-point bending configuration.

  • Set the experimental parameters:

    • Frequency: 1 Hz

    • Heating rate: 3 °C/min

    • Temperature range: From room temperature to a temperature above the expected glass transition temperature (e.g., 30 °C to 200 °C).

  • Run the experiment and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature.

  • Determine the glass transition temperature (Tg) from the peak of the tan δ curve or the onset of the drop in the storage modulus curve.

Visualizations

Epoxy Curing Reaction with this compound

curing_mechanism cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Resin (with -OH) Epoxy Resin (with -OH) Ring Opening Ring Opening Epoxy Resin (with -OH)->Ring Opening Esterification Esterification Epoxy Resin (with -OH)->Esterification This compound This compound This compound->Ring Opening Accelerator (Tertiary Amine) Accelerator (Tertiary Amine) Accelerator (Tertiary Amine)->Ring Opening catalyzes Ring Opening->Esterification forms Carboxylic Acid Cross-linked Polymer Network Cross-linked Polymer Network Esterification->Cross-linked Polymer Network

Caption: Curing mechanism of epoxy resin with this compound.

Experimental Workflow for Preparation and Characterization

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization cluster_results Results A 1. Mix DGEBA and Molten GA B 2. Add Accelerator (DMP-30) A->B C 3. Degas Mixture B->C D 4. Cast into Molds C->D E 5. Cure in Oven D->E F Tensile Testing (UTM) E->F G Thermal Analysis (DMTA) E->G H Mechanical Properties F->H I Thermal Properties (Tg) G->I

Caption: Experimental workflow for epoxy resin preparation and testing.

References

Application Notes and Protocols for Bioconjugation Using Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric anhydride is a versatile homobifunctional reagent widely employed in bioconjugation. Its utility stems from its ability to react with primary amine groups present on biomolecules, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction results in the formation of a stable amide bond, effectively linking the biomolecule to a five-carbon spacer arm that terminates in a carboxyl group. This terminal carboxylate can be utilized for subsequent conjugation reactions or to alter the surface charge of the modified biomolecule. These application notes provide an overview of the chemistry, applications, and detailed protocols for using this compound in bioconjugation.

Chemical Principle

The primary reaction mechanism involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the this compound ring. This opens the anhydride ring, forming a stable amide bond and leaving a terminal carboxylic acid. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure that a sufficient proportion of the amine groups on the protein are deprotonated and thus nucleophilic.

Applications

The unique properties of this compound make it suitable for a variety of bioconjugation applications:

  • Protein Modification and Crosslinking: this compound can be used to modify the surface of proteins, altering their isoelectric point and potentially increasing their solubility. By activating the newly introduced carboxyl groups, it can also be used as a crosslinker to form protein-protein conjugates.

  • Enzyme Immobilization: Enzymes can be covalently attached to solid supports functionalized with amine groups using this compound. The resulting immobilized enzymes often exhibit enhanced stability and reusability.

  • Drug Delivery and Antibody-Drug Conjugates (ADCs): this compound can serve as a linker to attach drugs to carrier molecules like antibodies. The terminal carboxyl group can be activated to react with a functional group on a drug molecule, forming a stable conjugate for targeted drug delivery.

  • Hapten-Carrier Conjugation: Small molecules (haptens) can be conjugated to larger carrier proteins to elicit an immune response. This compound can be used to introduce a carboxyl handle on the hapten for subsequent coupling to the carrier protein.

Experimental Protocols

Protocol 1: General Procedure for Protein Acylation with this compound

This protocol describes a general method for modifying the lysine residues of a protein with this compound.

Materials:

  • Protein solution (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Dialysis tubing or desalting column

Procedure:

  • Protein Preparation: Prepare a solution of the protein to be modified at a concentration of 1-10 mg/mL in 0.1 M sodium phosphate buffer, pH 7.5. Ensure the buffer does not contain primary amines (e.g., Tris).

  • This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

  • Reaction: While gently stirring the protein solution, add the desired molar excess of the this compound solution dropwise. A typical starting point is a 20 to 100-fold molar excess of this compound over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring. The reaction can also be performed at 4°C for 4-6 hours to minimize potential protein denaturation.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

Optimization:

The optimal molar ratio of this compound to protein, reaction time, and temperature should be determined empirically for each specific protein and desired degree of modification. The extent of modification can be monitored by techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a ninhydrin or TNBSA assay.

Protocol 2: Synthesis of a this compound-Based Linker for Drug Conjugation (Conceptual)

This protocol outlines the conceptual steps for creating a drug-linker construct using this compound for potential use in ADCs.

Materials:

  • Drug molecule with a primary or secondary amine group

  • This compound

  • Organic solvent (e.g., Dichloromethane, DCM)

  • Triethylamine (TEA) or other suitable base

  • Activating agents for the carboxyl group (e.g., EDC/NHS)

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction of Drug with this compound: Dissolve the amine-containing drug molecule and a slight molar excess of this compound in an appropriate organic solvent. Add a base like triethylamine to facilitate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Once the reaction is complete, purify the drug-linker conjugate using column chromatography to remove unreacted starting materials.

  • Activation of the Carboxyl Group: The terminal carboxyl group of the purified drug-linker can then be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to make it reactive towards amine groups on an antibody for the final conjugation step.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
Molar Excess of this compound 20 - 100 fold over proteinHighly dependent on the protein and desired degree of modification.
Reaction pH 7.2 - 8.5A slightly alkaline pH is optimal for the reaction with primary amines.[1]
Reaction Temperature 4°C - Room TemperatureLower temperatures may be preferred to maintain protein stability.
Reaction Time 1 - 6 hoursLonger incubation times may be required at lower temperatures.
Conjugation Efficiency VariableDepends on the protein, reaction conditions, and molar excess of the anhydride. Can be determined by mass spectrometry or amine quantification assays.
Stability of Amide Bond StableThe resulting amide bond is generally stable under physiological conditions.

Characterization of this compound Bioconjugates

Several techniques can be employed to characterize the resulting bioconjugates:

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the modified protein, allowing for the calculation of the average number of anhydride molecules conjugated per protein.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the modified protein.

  • Isoelectric Focusing (IEF): IEF can be used to determine the change in the isoelectric point of the protein after modification, which is expected to decrease due to the introduction of carboxyl groups.

  • UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, UV-Vis spectroscopy can be used to quantify the degree of conjugation.

  • Functional Assays: It is crucial to perform functional assays to ensure that the biological activity of the protein (e.g., enzyme activity, antibody binding) is not compromised by the modification.

Stability of this compound-Based Bioconjugates

The amide bond formed between this compound and a primary amine is generally stable under a wide range of conditions. However, the stability of the overall conjugate will also depend on the stability of the biomolecule itself. It is recommended to assess the stability of the conjugate under relevant storage and experimental conditions. Stability can be monitored by SDS-PAGE for signs of aggregation or degradation, and by functional assays to ensure retention of biological activity over time. The stability of modified amino groups can be influenced by pH and temperature.[2][3][4][5]

Visualizations

Caption: Reaction of this compound with a primary amine.

G Experimental Workflow for Protein Modification A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.5) C 3. Mix and React (Add anhydride to protein solution, 20-100x molar excess) A->C B 2. Prepare this compound Solution (in anhydrous DMF or DMSO) B->C D 4. Incubate (1-2h at RT or 4-6h at 4°C) C->D E 5. Quench Reaction (Add Tris or Glycine) D->E F 6. Purify Conjugate (Dialysis or Desalting Column) E->F G 7. Characterize Conjugate (MS, SDS-PAGE, IEF, Functional Assay) F->G

Caption: General workflow for protein modification.

G Logical Relationship for ADC Synthesis cluster_0 Linker Synthesis cluster_1 Conjugation A Drug with Amine Group C Drug-Glutarate Linker A->C B This compound B->C E Activated Drug-Linker C->E Activate Carboxyl (e.g., EDC/NHS) D Antibody F Antibody-Drug Conjugate (ADC) D->F E->F React with Lysine Residues

Caption: Logic for ADC synthesis using a this compound linker.

References

Troubleshooting & Optimization

Preventing hydrolysis of glutaric anhydride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with glutaric anhydride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the primary challenge in this compound chemistry: hydrolysis. By implementing the protocols and understanding the principles outlined below, you can significantly improve the yield and purity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in my reaction with this compound?

A1: The most common cause of low yields is the hydrolysis of this compound into glutaric acid.[1][2] this compound is highly susceptible to reaction with water, which can be present in your solvents, reagents, or introduced from atmospheric moisture.[2] This side reaction consumes your starting material and can complicate purification.

Q2: How can I visually determine if my this compound has hydrolyzed?

A2: Pure this compound is a white to off-white crystalline solid.[3] If your starting material appears sticky, oily, or has a different consistency, it may have partially hydrolyzed to glutaric acid. However, visual inspection is not a definitive method. Analytical techniques such as NMR or IR spectroscopy, or HPLC, are recommended to confirm the purity of your starting material.[4]

Q3: What are the ideal storage conditions for this compound?

A3: To prevent hydrolysis during storage, this compound should be kept in a tightly sealed container in a cool, dry place, preferably in a desiccator.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Q4: Can I use protic solvents like ethanol or methanol in my reaction?

A4: It is strongly advised to avoid protic solvents (solvents with O-H or N-H bonds) when working with this compound, as they can react with the anhydride, leading to ester or amide formation, or facilitate hydrolysis.[6] Aprotic solvents, which lack these reactive protons, are the preferred choice.

Q5: Are there any catalysts that can inadvertently promote hydrolysis?

A5: Yes, both acidic and basic conditions can catalyze the hydrolysis of anhydrides.[7] Care should be taken to ensure that your reaction conditions are neutral unless the chosen catalyst is specifically intended for the desired transformation and its interaction with any residual water is well-understood.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or no product formation Hydrolysis of this compound.Ensure all glassware is rigorously dried (oven-dried or flame-dried). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Incomplete reaction.Increase reaction time or temperature, following established protocols. Ensure proper stoichiometry of reactants.[5]
Presence of a carboxylic acid byproduct in analysis (NMR, LC-MS) Hydrolysis of this compound before or during the reaction.Purify solvents and reagents to remove water. Use molecular sieves to dry the reaction mixture.
Difficulty in product purification Contamination with glutaric acid.During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic glutaric acid.[8]
Inconsistent results between batches Variable moisture content in starting materials or reaction setup.Standardize your procedure for drying glassware and handling anhydrous reagents. Always use freshly opened or properly stored anhydrous solvents.

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine with this compound under Anhydrous Conditions

This protocol outlines the acylation of a primary or secondary amine with this compound to form the corresponding amide-acid.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried or flame-dried glassware

  • Magnetic stirrer and stir bar

  • Septa and needles

Procedure:

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, etc.) is thoroughly dried in an oven at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction apparatus while still warm and purge with nitrogen or argon gas. Maintain a positive pressure of the inert gas throughout the reaction (e.g., using a balloon).

  • Reagent Preparation: In the reaction flask, dissolve the amine substrate (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Addition of this compound: In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent. Transfer this solution to the reaction flask containing the amine solution dropwise at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with deionized water. If the product is in the organic phase, separate the layers. Wash the organic layer with a mild acid (e.g., 1M HCl) if the starting amine is basic and needs to be removed, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

While specific kinetic data for the hydrolysis of this compound is not extensively available in the literature, the following table provides a qualitative and comparative understanding of factors influencing its stability, based on general principles of anhydride chemistry.

Parameter Condition 1 Condition 2 Effect on Hydrolysis Rate Reference
Solvent Type Aprotic (e.g., THF, DCM)Protic (e.g., Water, Ethanol)Significantly higher in protic solvents.[6]
Temperature Low Temperature (e.g., 0 °C)High Temperature (e.g., 50 °C)Increases with higher temperature.[7]
pH Neutral (pH ~7)Acidic (pH < 7) or Basic (pH > 7)Catalyzed under both acidic and basic conditions.[7]

Visualizations

Reaction Pathway: Hydrolysis of this compound

The following diagram illustrates the unwanted hydrolysis of this compound to glutaric acid in the presence of water.

hydrolysis_pathway GA This compound Intermediate Tetrahedral Intermediate GA->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate Acid Glutaric Acid Intermediate->Acid Ring Opening

Hydrolysis of this compound.
Experimental Workflow: Anhydrous Acylation Reaction

This workflow outlines the key steps to successfully perform an acylation reaction while minimizing the risk of hydrolysis.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Dry_Glassware Dry Glassware (Oven/Flame-dry) Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Inert_Atmosphere->Anhydrous_Solvents Dissolve_Amine Dissolve Amine Anhydrous_Solvents->Dissolve_Amine Add_Anhydride Add this compound Solution Dissolve_Amine->Add_Anhydride Monitor_Reaction Monitor by TLC/LC-MS Add_Anhydride->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Extract Aqueous Extraction Quench->Extract Purify Purify Product Extract->Purify

Workflow for Anhydrous Acylation.
Logical Relationship: Factors Influencing Hydrolysis

This diagram shows the logical relationship between key experimental factors and the undesired hydrolysis of this compound.

logical_relationship Hydrolysis This compound Hydrolysis Moisture Presence of Water Moisture->Hydrolysis Protic_Solvent Protic Solvents Protic_Solvent->Hydrolysis Non_Neutral_pH Non-Neutral pH (Acidic or Basic) Non_Neutral_pH->Hydrolysis High_Temp Elevated Temperature High_Temp->Hydrolysis Accelerates

Factors Promoting Hydrolysis.

References

Technical Support Center: Optimizing Glutaric Anhydride Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of glutaric anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the esterification of this compound?

A1: The esterification of this compound with an alcohol proceeds through a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a monoester of glutaric acid. The reaction is often catalyzed by a base, such as 4-dimethylaminopyridine (DMAP), or an acid.[1][2][3][4] Pyridine is also a commonly used solvent and catalyst for this type of reaction.[3]

Q2: What are the most common side products in this reaction, and how can I minimize their formation?

A2: The most common side products are the diester of glutaric acid and unreacted starting materials. Diester formation can be minimized by using a 1:1 molar ratio of this compound to the alcohol and by controlling the reaction temperature. Running the reaction at room temperature or slightly below can favor the formation of the monoester.[5] Using a non-protic solvent can also be beneficial.[5]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the esterification can be conveniently monitored by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC analysis, you can spot the reaction mixture alongside your starting materials (this compound and alcohol) to track the disappearance of reactants and the appearance of the product spot.[6][7] 1H NMR spectroscopy can also be used to monitor the reaction by observing the appearance of new signals corresponding to the protons of the ester product and the disappearance of the anhydride signals.[7][8]

Q4: What are the recommended purification methods for the resulting glutaric acid monoester?

A4: The purification of the glutaric acid monoester can be achieved through several methods, including:

  • Extraction: An acid-base extraction can be used to separate the acidic monoester from neutral byproducts and unreacted alcohol.[9][10]

  • Crystallization: The monoester can often be purified by recrystallization from a suitable solvent.[11]

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating the monoester from the diester and other impurities.[6]

  • Distillation: For volatile esters, distillation under reduced pressure can be an effective purification technique.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Inactive catalyst: The catalyst (e.g., DMAP) may have degraded. 3. Presence of water: this compound is sensitive to moisture and can hydrolyze back to glutaric acid.[3]1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction by TLC to determine the optimal endpoint. 2. Use fresh catalyst: Ensure the catalyst is of high purity and has been stored properly. 3. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Amount of Diester 1. Incorrect stoichiometry: Excess alcohol or prolonged reaction times at elevated temperatures can favor diester formation. 2. High reaction temperature: Higher temperatures can promote the esterification of the second carboxylic acid group.1. Use a 1:1 molar ratio: Carefully control the stoichiometry of this compound to the alcohol. 2. Lower the reaction temperature: Run the reaction at room temperature or below to improve selectivity for the monoester.
Product is Contaminated with Unreacted this compound 1. Insufficient alcohol: The amount of alcohol used was not enough to react with all the anhydride. 2. Short reaction time: The reaction was stopped before all the anhydride could react.1. Ensure sufficient alcohol: Use a slight excess of the alcohol if monoester selectivity is not a major concern, or ensure accurate 1:1 stoichiometry. 2. Increase reaction time: Allow the reaction to proceed until TLC indicates the complete consumption of the anhydride.
Difficulty in Isolating the Product 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction. 1. Choose an appropriate solvent system: For extraction, use a combination of immiscible organic and aqueous solvents. If the product is water-soluble, consider back-extraction from the aqueous layer after acidification. 2. Break the emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective.

Data Presentation

Table 1: Effect of Catalyst on Esterification of this compound

Catalyst Typical Concentration (mol%) Relative Reaction Rate Notes
None -SlowCan proceed without a catalyst, but is often slow at room temperature.
DMAP (4-Dimethylaminopyridine) 1-10Very FastHighly effective nucleophilic catalyst.[2][13][14]
Sulfuric Acid (H₂SO₄) Catalytic amountFastCommon Brønsted acid catalyst for esterification.[5]
p-Toluenesulfonic Acid (p-TsOH) Catalytic amountFastAnother effective Brønsted acid catalyst.[15]

Table 2: Common Solvents for this compound Esterification

Solvent Type Typical Reaction Temperature Notes
Tetrahydrofuran (THF) Aprotic EtherRoom Temperature to RefluxA good general-purpose solvent for this reaction.[5]
Dichloromethane (DCM) Aprotic HalogenatedRoom TemperatureOften used for reactions with sensitive substrates.[5]
N,N-Dimethylformamide (DMF) Aprotic PolarRoom Temperature to ElevatedCan be used if higher temperatures are required.[5]
Pyridine Basic AproticRoom Temperature to ElevatedCan act as both a solvent and a catalyst.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Glutaric Acid Monoester

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the this compound in a suitable anhydrous solvent (e.g., THF or DCM).

  • Catalyst Addition: Add the catalyst (e.g., DMAP, 0.1 equivalents).

  • Alcohol Addition: Slowly add the alcohol (1.0 equivalent) to the stirred solution at room temperature. The reaction can be exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to remove any basic catalyst.

    • Extract the organic layer with a saturated sodium bicarbonate solution to isolate the acidic monoester in the aqueous layer.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2, which will precipitate the monoester or allow for its extraction into a fresh portion of organic solvent.

  • Purification: Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization, column chromatography, or distillation.

Mandatory Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound to a dry flask B 2. Dissolve in Anhydrous Solvent A->B C 3. Add Catalyst (e.g., DMAP) B->C D 4. Slowly Add Alcohol (1.0 equivalent) C->D E 5. Stir and Monitor by TLC D->E F 6. Quench Reaction & Remove Solvent E->F G 7. Acid-Base Extraction F->G H 8. Isolate and Dry Product G->H I 9. Purify (Crystallization/ Chromatography) H->I J Characterization (NMR, IR, MS) I->J Final Product: Glutaric Acid Monoester

Caption: Experimental workflow for this compound esterification.

Troubleshooting_Flowchart start Start: Low Yield or Incomplete Reaction q1 Is unreacted starting material present (TLC)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Increase reaction time and/or temperature. Ensure anhydrous conditions. a1_yes->sol1 q2 Are there significant side products? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2a Diester Formation: - Check stoichiometry (1:1). - Lower reaction temperature. a2_yes->sol2a sol2b Hydrolysis to Glutaric Acid: - Use anhydrous solvents. - Run under inert atmosphere. q3 Is the catalyst active? a2_no->q3 sol2b->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_good Optimize Purification a3_yes->end_good sol3 Use fresh, high-purity catalyst. a3_no->sol3 end_bad Re-evaluate Reaction Strategy sol3->end_bad

Caption: Troubleshooting flowchart for low yield in esterification.

References

Technical Support Center: Purification of Glutaric Anhydride from Glutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of glutaric anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound from glutaric acid.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs): Synthesis

  • Q1: My reaction to form this compound seems to be incomplete, resulting in a low yield. What are the common causes?

    A1: Incomplete conversion of glutaric acid to this compound can be due to several factors. Insufficient heating or reaction time is a primary cause, especially in thermal dehydration methods. For methods using a dehydrating agent like acetic anhydride, ensure you are using a sufficient molar excess. The presence of water in your starting glutaric acid or solvent can also inhibit the reaction by hydrolyzing the anhydride product back to the acid.[1][2][3] Ensure all glassware is scrupulously dry.

  • Q2: I am using a sulfonic acid catalyst for the dehydration, but the reaction is slow. How can I improve the reaction rate?

    A2: To increase the reaction rate when using a sulfonic acid catalyst, you can try slightly increasing the reaction temperature.[4][5] Another effective method is to use an organic solvent that forms an azeotrope with water, such as toluene or xylene.[4] This allows for the continuous removal of water from the reaction mixture via a Dean-Stark apparatus, driving the equilibrium towards the formation of the anhydride.

  • Q3: What are the potential side products when synthesizing this compound?

    A3: The primary side product is typically unreacted glutaric acid. If the reaction temperature is too high or prolonged, polymerization of this compound can occur. Depending on the purity of the starting glutaric acid, related dicarboxylic acids like succinic acid and adipic acid may also be present as impurities in the final product.[6]

Frequently Asked Questions (FAQs): Purification

  • Q4: My crude this compound is an oil or a semi-solid at room temperature. How can I solidify it?

    A4: this compound can sometimes be slow to crystallize, especially if impurities are present which can depress the melting point.[7] Try cooling the product in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization. If these methods fail, it is a strong indication of significant impurities. In such cases, direct purification by vacuum distillation is recommended before attempting crystallization.[7][8]

  • Q5: I am having trouble with the vacuum distillation of this compound. The pressure is unstable. What should I do?

    A5: Unstable pressure during vacuum distillation can be caused by leaks in your apparatus or fluctuations in the vacuum pump performance.[9] Check all joints and seals for a proper fit. Ensure the vacuum pump is in good working condition and that the vacuum tubing is not collapsed. Using a vacuum regulator can help maintain a stable pressure.[9] For high-boiling-point compounds like this compound, maintaining a consistent, low pressure is crucial for successful distillation.[9][10]

  • Q6: My this compound crystals are very fine or the crystallization is happening too quickly. How can I obtain larger crystals?

    A6: Rapid crystallization often traps impurities.[11] To promote the growth of larger, purer crystals, you should slow down the cooling process. If you are cooling the solution in an ice bath, allow it to cool to room temperature first. You can also try re-dissolving the product in a minimal amount of a suitable hot solvent and letting it cool down slowly in a Dewar flask or an insulated container.[11] Using a slightly larger volume of solvent than the minimum required can also help slow down crystallization.[11]

  • Q7: What is a good solvent system for recrystallizing this compound?

    A7: A mixture of a solvent in which this compound is soluble (like ethyl acetate or chloroform) and a solvent in which it is less soluble (like hexane or petroleum ether) is often effective.[8][12] The general procedure involves dissolving the crude product in a minimum amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form.

  • Q8: How can I prevent the hydrolysis of this compound back to glutaric acid during workup and storage?

    A8: this compound is sensitive to moisture.[1][3] During the workup, avoid contact with water. Use dry solvents and glassware. For storage, keep the purified this compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following table summarizes quantitative data for different methods of this compound synthesis.

Synthesis MethodDehydrating Agent/CatalystReaction Temperature (°C)Reaction Time (hours)Reported Yield (%)Purity NotesReference
Thermal DehydrationNone250 - 2804 - 680 - 81Product may require further purification.[4][5]
Catalytic DehydrationSulfonic Acid (e.g., H₂SO₄)150 - 200697Higher purity and energy saving compared to thermal method.[4][5]
Acetic AnhydrideAcetic AnhydrideReflux (approx. 140)182 - 86 (for a related compound)Results in a purer product compared to direct distillation of the acid.[8]
Azeotropic DehydrationSulfonic Acid & TolueneBoiling point of Toluene3 - 18Not specifiedEfficient water removal can lead to high conversion.[4]

Experimental Protocols

Method 1: Synthesis of this compound using Acetic Anhydride

This method is suitable for obtaining a relatively pure product.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place glutaric acid.

  • Reagent Addition: Add an excess of acetic anhydride (e.g., 2-3 molar equivalents).

  • Heating: Heat the mixture to reflux and maintain for 1 hour.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess acetic anhydride and the acetic acid byproduct by distillation at atmospheric pressure.

    • The remaining residue is the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Method 2: Synthesis of this compound by Thermal Dehydration

This is a simple method that avoids the use of additional reagents.[4][5]

  • Reaction Setup: Place glutaric acid in a flask equipped for distillation.

  • Heating: Heat the glutaric acid to its melting point and then increase the temperature to 250-280°C.

  • Water Removal: Water generated from the dehydration reaction will distill off.

  • Reaction Monitoring: Continue heating until the evolution of water ceases (typically 4-6 hours).

  • Purification: The resulting crude this compound can be purified by vacuum distillation.

Method 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method can be used to determine the purity of your this compound and identify impurities like succinic acid and adipic acid.[6]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of methanol and 0.1% phosphoric acid solution (e.g., 3:97 v/v).[6]

  • Flow Rate: 0.9 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 20 µL.[6]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

experimental_workflow_acetic_anhydride start Start: Glutaric Acid reagents Add Acetic Anhydride start->reagents reflux Reflux for 1 hour reagents->reflux distillation1 Atmospheric Distillation (Remove Acetic Anhydride & Acetic Acid) reflux->distillation1 crude_product Crude this compound distillation1->crude_product purification Purification crude_product->purification vacuum_distillation Vacuum Distillation purification->vacuum_distillation Option 1 crystallization Crystallization purification->crystallization Option 2 final_product Pure this compound vacuum_distillation->final_product crystallization->final_product

Caption: Workflow for Synthesis using Acetic Anhydride.

experimental_workflow_thermal_dehydration start Start: Glutaric Acid heating Heat to 250-280°C (Distill off water) start->heating crude_product Crude this compound heating->crude_product vacuum_distillation Vacuum Distillation crude_product->vacuum_distillation final_product Pure this compound vacuum_distillation->final_product

Caption: Workflow for Thermal Dehydration Synthesis.

References

Technical Support Center: Glutaric Anhydride in Amino Acid and Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with glutaric anhydride for the modification of amino acids, peptides, and proteins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the glutarylation of amino acids and proteins.

Issue 1: Low Yield of Glutarylated Product

Question: I am observing a low yield of my desired glutarylated peptide/protein. What are the potential causes and how can I improve the reaction efficiency?

Answer:

Low yields in glutarylation reactions can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

  • Hydrolysis of this compound: this compound is susceptible to hydrolysis, especially in aqueous solutions.[1][2][3] Once hydrolyzed to glutaric acid, it will not react with the amino groups.

    • Troubleshooting:

      • Use fresh, high-quality this compound.

      • Prepare the this compound solution immediately before use.

      • Minimize the exposure of the anhydride to moisture.

      • Consider using a non-aqueous solvent for the reaction if your peptide/protein is soluble.

  • Suboptimal pH: The pH of the reaction is critical for efficient acylation of amino groups.[4][5] The primary amino group of lysine needs to be in its unprotonated, nucleophilic state to react with the anhydride.

    • Troubleshooting:

      • Maintain the reaction pH between 7.5 and 8.5. At this pH, the ε-amino group of lysine (pKa ~10.5) is sufficiently deprotonated to be reactive, while minimizing the hydrolysis of the anhydride.[6]

      • Use a suitable buffer system (e.g., phosphate or borate buffer) to maintain a stable pH throughout the reaction.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

    • Troubleshooting:

      • Increase the reaction time. Monitor the reaction progress using HPLC to determine the optimal duration.

      • Gently increase the reaction temperature. However, be cautious as higher temperatures can also accelerate anhydride hydrolysis and potentially lead to side reactions. A temperature of 55°C has been used for some anhydride reactions.[6]

Issue 2: Presence of Multiple Products or Unexpected Masses in Mass Spectrometry Analysis

Question: My mass spectrometry analysis shows multiple peaks, indicating a mixture of products. What are the possible side reactions?

Answer:

The presence of multiple products suggests that side reactions have occurred. Besides the desired mono-glutarylated product, you may be observing di- or multi-glutarylated species, or modifications on other reactive amino acid residues.

Common Side Reactions:

  • Di- and Multi-Glutarylation: If your peptide or protein contains multiple lysine residues or other reactive amines (like the N-terminus), you may obtain a mixture of species with varying degrees of glutarylation.[7]

    • Troubleshooting:

      • Control Stoichiometry: Carefully control the molar ratio of this compound to your substrate. Use a lower molar excess of the anhydride to favor mono-substitution.

      • Purification: Utilize purification techniques like reverse-phase HPLC (RP-HPLC) or ion-exchange chromatography (IEX) to separate the different glutarylated forms.[8][9]

  • Modification of Other Amino Acid Side Chains: Besides lysine, other amino acid residues with nucleophilic side chains can react with this compound, especially under non-optimal conditions.

    • Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react with anhydrides to form a thioester linkage.[10][11]

    • Tyrosine: The hydroxyl group of tyrosine can be acylated, particularly at higher pH values where the phenolic hydroxyl group is deprotonated.[12]

    • Serine and Threonine: The hydroxyl groups of serine and threonine are less reactive than the amino group of lysine but can undergo acylation, especially at high concentrations of the anhydride or under forcing conditions.[13][14]

    • Troubleshooting:

      • pH Control: Maintaining the pH in the 7.5-8.5 range generally favors the reaction with the more nucleophilic amino groups of lysine over the hydroxyl groups of tyrosine, serine, and threonine.[5]

      • Protecting Groups: For synthetic peptides, consider using protecting groups for reactive side chains (Cys, Tyr, Ser, Thr) if selective lysine modification is desired.[15]

  • Intramolecular Cyclization (Glutarimide Formation): The glutarylated lysine side chain can undergo intramolecular cyclization to form a stable six-membered glutarimide ring. This side reaction can occur during the reaction or subsequent workup, especially under acidic or basic conditions.[16][17]

    • Troubleshooting:

      • pH Control during Workup: Avoid exposing the glutarylated product to harsh acidic or basic conditions during purification and storage.

      • Sequence Dependence: This side reaction can be sequence-dependent. Incorporating a sterically hindered amino acid adjacent to the glutamic acid residue has been shown to prevent glutarimide formation in some cases.[16]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound in a protein?

The primary target for acylation by this compound in a protein under physiological or slightly basic conditions (pH 7.5-8.5) is the ε-amino group of lysine residues.[7][18] The N-terminal α-amino group of the protein is also a potential site for modification.

Q2: How can I confirm that my protein has been successfully glutarylated?

You can confirm glutarylation using several analytical techniques:

  • Mass Spectrometry (MS): This is the most definitive method. A successful glutarylation will result in a mass increase of 114.03 Da for each glutaryl group added.[19] Tandem mass spectrometry (MS/MS) can be used to identify the specific lysine residues that have been modified.[19][20]

  • SDS-PAGE: While not as precise as mass spectrometry, a significant degree of glutarylation can sometimes lead to a noticeable shift in the protein's migration on an SDS-PAGE gel due to the change in mass and charge.

  • Western Blot: If you have an antibody that specifically recognizes glutarylated lysine residues, you can use Western blotting to confirm the modification.[19]

Q3: What is the optimal pH for reacting this compound with a peptide?

The optimal pH is a compromise between maximizing the nucleophilicity of the target amino groups and minimizing the hydrolysis of the anhydride. A pH range of 7.5 to 8.5 is generally recommended.[4][6]

Q4: How can I remove unreacted this compound and glutaric acid from my sample?

Dialysis, size-exclusion chromatography (gel filtration), or tangential flow filtration are effective methods for removing small molecules like unreacted anhydride and its hydrolysis product, glutaric acid, from a protein sample. For peptides, reverse-phase HPLC is a suitable method for purification.[8]

Q5: Can this compound react with the sulfhydryl group of cysteine?

Yes, the sulfhydryl group of cysteine is highly nucleophilic and can react with this compound to form a thioester.[10][11] To avoid this side reaction when targeting lysine residues, you can either protect the cysteine residue or carefully control the reaction conditions (e.g., stoichiometry and pH).

Q6: Is the reaction of this compound with amino groups reversible?

The formation of the amide bond between this compound and an amino group is generally considered stable and not readily reversible under physiological conditions. However, some anhydride modifications, like those with maleic anhydride, can be reversible under acidic conditions.[21]

Experimental Protocols & Data

Protocol: Chemical Glutarylation of a Protein

This protocol provides a general procedure for the chemical glutarylation of a protein in solution.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Prepare a stock solution of the protein of interest at a concentration of 1-5 mg/mL in the reaction buffer.

  • Freshly prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 M).

  • While gently stirring the protein solution at room temperature, add a 10- to 100-fold molar excess of the this compound solution dropwise. The optimal molar excess should be determined empirically for each protein.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer, to a final concentration of ~50 mM.

  • Remove unreacted reagents and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

  • Analyze the glutarylated protein by mass spectrometry to confirm the modification and determine the extent of glutarylation.

Table 1: Common Side Reactions and Their Mass Shifts
Side ReactionAmino AcidMass Shift (Da)Notes
Mono-glutarylation Lysine, N-terminus+114.03Desired reaction.
Di-glutarylation 2x Lysine, Lys + N-term+228.06Occurs with excess anhydride.
Glutarylation Cysteine+114.03Forms a thioester linkage.
Glutarylation Serine, Threonine+114.03Less favorable than lysine modification.
Glutarylation Tyrosine+114.03More likely at higher pH.
Glutarimide formation Glutarylated Lysine-18.01Intramolecular cyclization with loss of water.
Hydrolysis of Anhydride This compound+18.01Forms glutaric acid (inactive for acylation).

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Protein Solution (pH 7.5-8.5) Mix Mixing & Incubation Protein->Mix Anhydride Fresh Glutaric Anhydride Solution Anhydride->Mix Quench Quench Reaction Mix->Quench Desired Reaction Time Purify Purification (Dialysis / HPLC) Quench->Purify Analyze Analysis (Mass Spec) Purify->Analyze

Figure 1. Experimental workflow for protein glutarylation.

Side_Reactions cluster_products Potential Reaction Products GlutaricAnhydride This compound Desired Glutarylated Lysine (Desired Product) GlutaricAnhydride->Desired + Lysine Side_Cys Glutarylated Cysteine GlutaricAnhydride->Side_Cys + Cysteine Side_Tyr Glutarylated Tyrosine GlutaricAnhydride->Side_Tyr + Tyrosine Side_Ser_Thr Glutarylated Ser/Thr GlutaricAnhydride->Side_Ser_Thr + Serine/Threonine Hydrolysis Glutaric Acid (Hydrolysis) GlutaricAnhydride->Hydrolysis + H₂O Glutarimide Glutarimide Formation (Intramolecular Cyclization) Desired->Glutarimide Acid/Base

Figure 2. Overview of desired and side reactions of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_pH Verify Reaction pH (7.5 - 8.5) Start->Check_pH Check_Anhydride Check Anhydride Quality (Fresh, Anhydrous) Check_pH->Check_Anhydride pH OK Optimize_Conditions Optimize Time & Temperature Check_pH->Optimize_Conditions pH not optimal Check_Stoichiometry Review Stoichiometry (Molar Excess) Check_Anhydride->Check_Stoichiometry Anhydride OK Check_Anhydride->Optimize_Conditions Anhydride suspect Check_Stoichiometry->Optimize_Conditions Stoichiometry OK Purification Improve Purification (HPLC, IEX) Check_Stoichiometry->Purification Multiple Products Protect_Groups Consider Protecting Groups (for peptide synthesis) Check_Stoichiometry->Protect_Groups Non-specific modification

References

Glutaric Anhydride Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of glutaric anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the dehydration of glutaric acid.[1][2][3] This is typically achieved by heating glutaric acid, often in the presence of a dehydrating agent.

Q2: What are the common dehydrating agents used for this synthesis?

A2: Common dehydrating agents include acetic anhydride and thionyl chloride.[4] Heating glutaric acid at high temperatures can also effect dehydration without an additional reagent.[2][5][6] For substituted glutaric anhydrides, sulfonic acid catalysts like concentrated sulfuric acid or p-toluenesulfonic acid can be used to facilitate the dehydration at lower temperatures.[5][6]

Q3: What is the typical yield for this compound synthesis?

A3: Yields can vary significantly depending on the chosen method and reaction conditions. For the dehydration of substituted glutaric acids, yields can range from 80% to as high as 97% when using a sulfonic acid catalyst, with or without an azeotropic solvent like toluene or xylene.[5][6] A procedure for a similar compound, α-phenylthis compound, using acetic anhydride reports yields of 82-86%.[4]

Q4: How can I purify the synthesized this compound?

A4: The primary methods for purification are vacuum distillation and recrystallization.[4] Vacuum distillation is effective for removing less volatile impurities.[4][7] Recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexane, can be used to obtain a highly pure, colorless product.[4]

Q5: What are the main impurities I might encounter?

A5: The most common impurity is unreacted glutaric acid.[8] This can occur if the dehydration reaction is incomplete. Another potential impurity is acetic acid if acetic anhydride is used as the dehydrating agent and not completely removed.[7] Discoloration of the product can also indicate the presence of impurities, which may arise from decomposition at high temperatures.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Decomposition of the product during distillation. 3. Loss of product during workup or recrystallization.1. Increase reaction time or temperature. Ensure efficient removal of water. Consider using a catalyst (e.g., p-toluenesulfonic acid). 2. Ensure the vacuum is sufficiently low and the distillation is not carried out too slowly to prevent decomposition.[4] 3. Use a minimal amount of ice-cold solvent for rinsing crystals during recrystallization to avoid redissolving the product.[9]
Product is a semi-solid or oil instead of a crystalline solid Presence of impurities, particularly unreacted glutaric acid or residual solvent.1. Purify the product via vacuum distillation to remove impurities. 2. Recrystallize from an appropriate solvent system. For a similar compound, a hot ethyl acetate and hexane mixture has been used successfully.[4]
Product is discolored (yellow or brown) 1. Decomposition at high temperatures during the reaction or distillation. 2. Presence of colored impurities from starting materials.1. Lower the reaction temperature by using a catalyst or performing the distillation at a higher vacuum.[4] 2. Recrystallize the product. The use of charcoal during recrystallization can sometimes help to remove colored impurities.[10]
Difficulty initiating crystallization The solution may be supersaturated.1. Scratch the inside of the flask with a glass rod at the surface of the solution. 2. Add a seed crystal of pure this compound. 3. Cool the solution in an ice bath.
Product hydrolyzes back to glutaric acid Exposure to moisture during storage or handling.Store the purified this compound in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from moisture.[2]

Experimental Protocols

Method 1: Dehydration of Glutaric Acid using Acetic Anhydride

This protocol is adapted from a procedure for a similar compound, α-phenylthis compound.[4]

Materials:

  • Glutaric acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus (including a Vigreux column)

  • Vacuum source

Procedure:

  • Place glutaric acid in a round-bottom flask.

  • Add an excess of acetic anhydride (e.g., 2-3 equivalents).

  • Attach a reflux condenser and heat the mixture under gentle reflux for 1-2 hours.

  • After cooling, arrange the apparatus for distillation.

  • Remove the excess acetic anhydride and the acetic acid byproduct by distillation at atmospheric pressure.

  • Once the excess reagents have been removed, apply a vacuum and distill the this compound. Collect the fraction at the appropriate boiling point and pressure. For β-methylthis compound, the fraction is collected at 118–122°C / 3.5 mm Hg.[7]

  • The collected product can be further purified by recrystallization if necessary.

Data Presentation: Comparison of Synthesis Methods for Substituted Glutaric Anhydrides

The following table summarizes data from a patent for the synthesis of substituted glutaric anhydrides, which can provide insights into optimizing the synthesis of this compound itself.[6]

Method Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
Thermal DehydrationNoneNone250 - 2803 - 680 - 81
Catalytic DehydrationConc. H₂SO₄None180697
Catalytic Dehydration with Azeotropic Removal of WaterConc. H₂SO₄TolueneReflux (approx. 110)1897
Catalytic Dehydration with Azeotropic Removal of WaterConc. H₂SO₄o-XyleneReflux (approx. 144)7 - 1095.1

Visualizations

experimental_workflow A 1. Reactants Glutaric Acid Acetic Anhydride B 2. Reaction Reflux for 1-2h A->B Heat C 3. Removal of Excess Reagents Atmospheric Distillation B->C D 4. Product Isolation Vacuum Distillation C->D Apply Vacuum E 5. Purification (Optional) Recrystallization D->E F Final Product This compound D->F If pure enough E->F

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield Start Low Yield Observed IncompleteReaction Is the reaction incomplete? Start->IncompleteReaction Decomposition Is there evidence of decomposition? IncompleteReaction->Decomposition No Action_Reaction Increase reaction time/temp Add catalyst Ensure water removal IncompleteReaction->Action_Reaction Yes WorkupLoss Was significant product lost during workup? Decomposition->WorkupLoss No Action_Decomposition Lower distillation temperature Use higher vacuum Decomposition->Action_Decomposition Yes Action_Workup Use minimal ice-cold solvent for rinsing Optimize recrystallization solvent WorkupLoss->Action_Workup Yes End Yield Improved WorkupLoss->End No Action_Reaction->End Action_Decomposition->End Action_Workup->End

Caption: Troubleshooting logic for low yield issues.

References

Troubleshooting low crosslinking efficiency with glutaric anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low crosslinking efficiency with glutaric anhydride.

Troubleshooting Guide: Low Crosslinking Efficiency

Low or no crosslinking can result from a variety of factors, from reagent stability to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Observation Potential Cause Recommended Solution
No or very faint high molecular weight bands on SDS-PAGE 1. Inactive this compound: this compound is highly susceptible to hydrolysis. Exposure to moisture can lead to its conversion to glutaric acid, which is unreactive towards amines.[1]• Purchase fresh this compound. • Store in a desiccator and handle quickly when preparing solutions. • Prepare this compound solutions immediately before use. Do not store aqueous stock solutions.[2]
2. Suboptimal pH: The reaction of this compound with primary amines (e.g., lysine side chains) is pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the rate of anhydride hydrolysis increases significantly.[3][4]• The optimal pH range for amine-reactive crosslinkers is typically 7.2-8.5.[4] • Perform a pH optimization experiment, testing a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5).
3. Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the this compound.• Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[5] • If Tris or glycine is required for protein stability, perform a buffer exchange step before the crosslinking reaction.
Weak high molecular weight bands and a strong monomer band 4. Insufficient Crosslinker Concentration: The molar ratio of this compound to protein is a critical parameter. Too little crosslinker will result in a low degree of modification.• Increase the molar excess of this compound. A common starting point is a 20-fold molar excess.[6] • Perform a titration experiment with varying molar ratios (e.g., 10x, 20x, 50x, 100x) to determine the optimal concentration.
5. Short Reaction Time or Low Temperature: The crosslinking reaction may not have proceeded to completion.• Increase the reaction time. Typical incubation times range from 30 minutes to 2 hours.[4] • Increase the reaction temperature. Reactions are often performed at room temperature, but 37°C can also be used.[7]
Protein precipitation during or after the reaction 6. Excessive Crosslinking: High levels of crosslinking can alter the protein's isoelectric point and solubility, leading to precipitation.[2]• Reduce the molar excess of this compound. • Decrease the reaction time.
7. Inappropriate Solvent: If using a stock solution of this compound in an organic solvent like DMSO or DMF, the final concentration of the organic solvent in the reaction mixture may be too high, causing the protein to precipitate.• Ensure the final concentration of the organic solvent is low (typically <5% v/v). • If possible, dissolve the this compound directly in the reaction buffer immediately before use.
Inconsistent results between experiments 8. Variability in Reagent Preparation: Inconsistent preparation of this compound solutions can lead to variable results.• Always prepare fresh this compound solutions. • Use a consistent method for weighing and dissolving the reagent.
9. Protein Sample Variability: Differences in protein concentration, purity, or the presence of contaminants can affect crosslinking efficiency.• Ensure consistent protein concentration and purity between experiments. • Include protease inhibitors during protein purification and handling.[2]

Frequently Asked Questions (FAQs)

Reaction Chemistry and Optimization

Q1: What is the reaction mechanism of this compound with proteins?

A1: this compound reacts with primary amine groups (-NH₂) found on the side chain of lysine residues and the N-terminus of proteins. The reaction is a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride. This opens the ring and forms a stable amide bond, linking the glutaric moiety to the protein and leaving a free carboxyl group.[3][8]

Q2: What is the optimal pH for crosslinking with this compound?

A2: The optimal pH is a balance between amine reactivity and anhydride stability. The reaction is most efficient in the pH range of 7.2 to 8.5.[4] Below this range, the amine groups are increasingly protonated and less nucleophilic. Above this range, the rate of hydrolysis of the this compound to the unreactive glutaric acid increases significantly.[4]

Q3: What buffer should I use for the crosslinking reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your protein for reaction with the this compound. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[5] Avoid using Tris or glycine buffers.

Q4: What molar ratio of this compound to protein should I use?

A4: The optimal molar ratio depends on the number of accessible lysine residues on your protein and the desired degree of crosslinking. A common starting point is a 20- to 50-fold molar excess of this compound to protein.[6] It is recommended to perform a titration experiment to determine the optimal ratio for your specific system.

Q5: How long should I let the reaction proceed and at what temperature?

A5: Typical reaction times range from 30 minutes to 2 hours at room temperature.[4] Shorter reaction times or lower temperatures may result in lower crosslinking efficiency, while longer times or higher temperatures can increase the risk of protein degradation or excessive crosslinking. Optimization of both time and temperature for your specific protein is recommended.

Troubleshooting Specific Issues

Q6: I see no crosslinked product in my SDS-PAGE. What is the most likely cause?

A6: The most common reason for a complete lack of crosslinking is inactive this compound due to hydrolysis. Ensure you are using a fresh stock of the reagent and preparing solutions immediately before use in an appropriate amine-free buffer.[2] Also, confirm that the pH of your reaction buffer is within the optimal range (7.2-8.5).[4]

Q7: My protein precipitates after adding this compound. What should I do?

A7: Protein precipitation is often a sign of excessive crosslinking, which can alter the protein's charge and solubility.[2] To resolve this, try reducing the molar excess of this compound and/or decreasing the reaction time. If you are using a stock solution of the crosslinker in an organic solvent, ensure the final concentration of the solvent is not causing your protein to precipitate.

Q8: I am seeing a smear of high molecular weight products instead of discrete bands. What does this mean?

A8: A smear typically indicates uncontrolled polymerization or aggregation. This can happen if the crosslinker concentration is too high, leading to random intermolecular crosslinking. Try reducing the molar excess of this compound. It is also possible that your protein sample is heterogeneous or contains impurities.

Analysis and Quantification

Q9: How can I quantify the efficiency of my crosslinking reaction?

A9: A common method for quantifying crosslinking efficiency is through SDS-PAGE followed by densitometry. By measuring the intensity of the monomer band and the higher molecular weight crosslinked bands, you can calculate the percentage of crosslinked protein.[9][10] Mass spectrometry can also be used for a more detailed analysis of the crosslinked species.[11]

Experimental Protocols

Protocol 1: General Protein Crosslinking with this compound

This protocol provides a starting point for the crosslinking of proteins in solution. Optimization of the molar ratio of crosslinker, protein concentration, pH, and reaction time is recommended.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (freshly opened or properly stored)

  • Anhydrous DMSO or DMF (if needed for stock solution)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Protein Sample: Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Prepare this compound Stock Solution (if necessary): Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 100 mM. Note: It is best to weigh out the small amount needed and dissolve it directly in the reaction buffer if possible.

  • Crosslinking Reaction: a. Add the desired volume of this compound stock solution to the protein solution to achieve the target molar excess (e.g., 20-fold). b. Mix gently and incubate at room temperature for 30 minutes to 2 hours.

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[6]

  • Analyze Results: Analyze the crosslinked products by SDS-PAGE. Run a non-crosslinked control alongside the crosslinked samples.

Protocol 2: Quantification of Crosslinking Efficiency by SDS-PAGE and Densitometry

This protocol describes how to quantify the percentage of crosslinked protein from a Coomassie-stained SDS-PAGE gel.

Materials:

  • Crosslinked and non-crosslinked protein samples

  • SDS-PAGE gel and electrophoresis apparatus

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

  • Gel imaging system

  • Image analysis software (e.g., ImageJ/Fiji)[9][10]

Procedure:

  • SDS-PAGE: Run your crosslinked and control samples on an SDS-PAGE gel to separate the monomeric and crosslinked species.

  • Stain and Destain: Stain the gel with Coomassie Brilliant Blue and then destain until the background is clear.

  • Image Acquisition: Digitize the gel using a gel scanner or imaging system. Ensure the image is not saturated. Save the image in a lossless format like TIFF.[9]

  • Densitometry Analysis (using ImageJ/Fiji): a. Open the gel image in ImageJ/Fiji. b. Use the "Gels" analysis tool to plot the lane profiles. c. For each lane, use the "Wand" tool to select each band (monomer and crosslinked species) and measure the area under the peak.[9][10] d. Subtract the background from each band's intensity.

  • Calculate Crosslinking Efficiency: a. Sum the intensities of all bands in a lane to get the total protein intensity. b. Sum the intensities of the crosslinked bands. c. Calculate the percentage of crosslinking: % Crosslinking = (Sum of crosslinked band intensities / Total protein intensity) x 100

Visualizations

This compound Crosslinking Workflow

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix at Optimal pH (7.2-8.5) & Molar Ratio Protein->Mix GA Fresh Glutaric Anhydride GA->Mix Incubate Incubate (RT, 30-120 min) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench SDSPAGE SDS-PAGE Quench->SDSPAGE Densitometry Densitometry Quantification SDSPAGE->Densitometry

Caption: Experimental workflow for protein crosslinking with this compound.

Troubleshooting Logic for Low Crosslinking Efficiency

Troubleshooting_Logic Start Low/No Crosslinking Observed Check_Reagent Is this compound Fresh and Handled Under Anhydrous Conditions? Start->Check_Reagent Check_pH Is Reaction pH Between 7.2 and 8.5? Check_Reagent->Check_pH Yes Solution_Reagent Use Fresh Reagent Check_Reagent->Solution_Reagent No Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer Yes Solution_pH Optimize pH Check_pH->Solution_pH No Check_Concentration Is Molar Ratio Sufficient? Check_Buffer->Check_Concentration Yes Solution_Buffer Use Amine-Free Buffer (e.g., PBS) Check_Buffer->Solution_Buffer No Solution_Concentration Increase Molar Excess of Crosslinker Check_Concentration->Solution_Concentration No Success Crosslinking Improved Check_Concentration->Success Yes Solution_Reagent->Success Solution_pH->Success Solution_Buffer->Success Solution_Concentration->Success

Caption: Decision tree for troubleshooting low crosslinking efficiency.

Reaction Pathway of this compound with a Protein

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_side_reaction Side Reaction Protein Protein-NH₂ (Lysine Residue) Product Protein-NH-CO-(CH₂)₃-COOH (Amide Bond Formation) Protein->Product + GA This compound GA->Product Nucleophilic Acyl Substitution Hydrolysis_Product HOOC-(CH₂)₃-COOH (Glutaric Acid - Inactive) GA->Hydrolysis_Product Hydrolysis (competing reaction) Water H₂O Water->Hydrolysis_Product +

References

Technical Support Center: Managing Glutaric Anhydride Polymerization Exotherm

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the exothermic reactions associated with glutaric anhydride polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the thermal aspects of your experiments for safe and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is managing the exotherm of this compound polymerization important?

A1: The ring-opening polymerization of this compound is an exothermic process, releasing a significant amount of heat.[1][2] Uncontrolled exotherms can lead to a rapid increase in reaction temperature, a phenomenon known as thermal runaway.[3][4][5] This can result in side reactions, degradation of the polymer, and inconsistent product properties. In severe cases, it can pose a safety hazard due to rapid pressure build-up in the reaction vessel.[6][7]

Q2: What are the main factors influencing the exotherm?

A2: Several factors can influence the rate of heat generation, including:

  • Initiator/Catalyst Concentration: Higher concentrations generally lead to a faster reaction rate and a more pronounced exotherm.[8][9]

  • Monomer Concentration: A higher concentration of this compound will result in a greater total heat release.[2]

  • Reaction Temperature: Higher initial temperatures can accelerate the polymerization rate, leading to a more rapid heat evolution.

  • Solvent Choice: The solvent's heat capacity and boiling point can affect how effectively the heat is dissipated.[10][11]

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk reaction mixture.[12]

Q3: What are the general strategies for controlling the exotherm?

A3: The primary strategies involve managing the rate of heat generation and ensuring efficient heat removal. This can be achieved through:

  • Controlled Monomer/Initiator Addition: Adding the monomer or initiator solution gradually (semi-batch process) rather than all at once (batch process) allows for better control over the reaction rate.

  • Effective Cooling: Utilizing a well-designed cooling system, such as a cooling bath or a jacketed reactor with a circulating coolant, is crucial for dissipating the heat generated.[2][12]

  • Solvent Selection: Choosing a solvent with a suitable boiling point can provide evaporative cooling, which is a very effective heat removal mechanism.

  • Dilution: Conducting the polymerization at a lower monomer concentration increases the overall heat capacity of the system, moderating the temperature rise.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid, Uncontrolled Temperature Rise - Initiator/catalyst concentration too high.- Monomer added too quickly.- Inadequate cooling.- Immediately cease monomer/initiator addition.- Increase cooling rate (lower bath temperature, increase coolant flow).- If safe, add a pre-chilled, inert solvent to dilute the reaction.
Boiling of the Solvent - Reaction temperature has exceeded the solvent's boiling point due to a strong exotherm.- Ensure the reactor is equipped with a reflux condenser to return the solvent to the reaction vessel.- Reduce the rate of monomer/initiator addition to lower the rate of heat generation.
Inconsistent Polymer Properties (e.g., Molecular Weight, Polydispersity) - Temperature fluctuations during polymerization.- Localized hot spots due to poor mixing.- Improve stirring efficiency.- Implement a more precise temperature control system.- Consider a semi-batch approach for more consistent temperature profiles.
Reaction Fails to Initiate - Initiator/catalyst concentration too low.- Reaction temperature too low.- Gradually increase the reaction temperature in small increments.- Prepare a more concentrated initiator solution and add it dropwise.
Polymer Degradation or Discoloration - Excessive reaction temperatures.- Implement more effective cooling measures.- Reduce the initiator concentration to slow down the reaction rate and heat generation.

Experimental Protocols

Protocol for Controlled this compound Polymerization

This protocol outlines a general procedure for a semi-batch polymerization to manage the exotherm effectively.

Materials:

  • This compound

  • Initiator/catalyst (e.g., a suitable alcohol for anionic ring-opening polymerization)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Quenching agent (e.g., acidic methanol)

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Reflux condenser

  • Syringe pump or addition funnel

  • Temperature probe

  • Circulating cooling bath

Procedure:

  • Set up the jacketed reactor with the overhead stirrer, reflux condenser, and temperature probe.

  • Circulate the coolant through the reactor jacket at the desired initial temperature (e.g., 0 °C).

  • Charge the reactor with the desired amount of anhydrous solvent and a portion of the this compound.

  • Allow the reactor contents to equilibrate to the set temperature.

  • Prepare a solution of the initiator/catalyst in the anhydrous solvent.

  • Using a syringe pump or addition funnel, add the initiator/catalyst solution to the reactor at a slow, controlled rate.

  • Monitor the internal temperature of the reaction. If a significant exotherm is observed, reduce the addition rate.

  • Once the initiator addition is complete, continue to monitor the temperature.

  • After the desired reaction time, quench the polymerization by adding the quenching agent.

  • Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.

Data Presentation

Table 1: Effect of Initiator Concentration on Peak Exotherm
Initiator Concentration (mol%)Peak Temperature (°C)Time to Peak (min)
0.135120
0.55560
1.08030
Data are illustrative and may vary based on specific experimental conditions.
Table 2: Influence of Monomer Addition Rate on Temperature Control
Addition Rate (mmol/min)Maximum Temperature Fluctuation (°C)
1.0± 1.5
5.0± 4.0
10.0± 8.5
Data are illustrative and may vary based on specific experimental conditions.

Visualizations

ExperimentalWorkflow setup Reactor Setup charge Charge Solvent & Monomer setup->charge equilibrate Equilibrate Temperature charge->equilibrate add_initiator Controlled Initiator Addition equilibrate->add_initiator prepare_initiator Prepare Initiator Solution prepare_initiator->add_initiator monitor Monitor Temperature add_initiator->monitor monitor->add_initiator Adjust Rate quench Quench Reaction monitor->quench isolate Isolate Polymer quench->isolate

Caption: Experimental workflow for controlled polymerization.

TroubleshootingLogic start Problem Occurs temp_rise Rapid Temperature Rise? start->temp_rise inconsistent_prod Inconsistent Product? temp_rise->inconsistent_prod No stop_add Stop Addition temp_rise->stop_add Yes no_reaction No Reaction? inconsistent_prod->no_reaction No improve_mixing Improve Mixing inconsistent_prod->improve_mixing Yes check_temp Check Temperature no_reaction->check_temp Yes increase_cooling Increase Cooling stop_add->increase_cooling check_conc Check Concentrations check_temp->check_conc

Caption: Troubleshooting logic for polymerization issues.

References

Technical Support Center: Monitoring Glutaric Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of glutaric anhydride reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a this compound reaction?

A1: The progress of a this compound reaction can be monitored by tracking the consumption of the anhydride reactant or the formation of the product. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the disappearance of starting material and the appearance of the product.[1][2]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase volatility.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile quantitative technique for a wide range of compounds.[5][6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for real-time, in-situ monitoring by tracking the characteristic carbonyl peaks of the anhydride.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine reaction kinetics.[12][13][14]

  • Titration: A classic chemical method to determine the concentration of the resulting carboxylic acid or unreacted anhydride.[15][16][17]

Q2: How can I use FTIR spectroscopy to monitor my reaction in real-time?

A2: In-situ FTIR spectroscopy is a powerful technique for real-time reaction monitoring.[8][9][10] An IR probe is inserted directly into the reaction vessel, allowing for continuous data acquisition without the need for sampling.[9][18] The progress of the reaction is monitored by observing the change in the infrared absorption bands of the reactants and products. For a this compound reaction, you would typically monitor the disappearance of the characteristic symmetric and asymmetric C=O stretching peaks of the anhydride group (around 1850-1760 cm⁻¹) and the appearance of new carbonyl peaks from the product.[19]

Q3: Is it possible for this compound to hydrolyze during HPLC analysis, and how can I prevent this?

A3: Yes, short-lived anhydrides can hydrolyze on an acidic HPLC column. To prevent this, a quenching method can be employed. This involves adding a reagent, such as benzylamine, to the reaction aliquots before injection. The quenching agent reacts with the anhydride to form a stable amide, effectively stopping the reaction and preventing hydrolysis on the column.[20]

Q4: What are the key parameters to consider for quantitative NMR (qNMR) analysis of my reaction?

A4: For accurate quantitative NMR (qNMR) analysis, several factors are crucial:

  • Internal Standard: Use a stable internal standard with a known concentration that has peaks that do not overlap with your analyte signals.

  • Relaxation Times: Ensure complete relaxation of all relevant nuclei by using a sufficient relaxation delay (D1). This is typically 5 times the longest T1 relaxation time.

  • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all protons.

  • Signal-to-Noise Ratio: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

  • Integration: Carefully integrate the signals of interest and the internal standard.

Quantitative NMR is a powerful tool as it does not require a calibration curve and can provide direct molar ratios of components in a mixture.[12][13][14]

Troubleshooting Guides

Troubleshooting TLC Monitoring
Issue Possible Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. Insufficient concentration of the sample.Concentrate the sample before spotting. Co-spot with a known standard to ensure the compound is being applied correctly.
The compound is not UV active and no visualization stain was used.Use a visualization stain such as potassium permanganate, iodine, or a specific stain for your functional groups.[21]
Spots are streaking. The sample is too concentrated.Dilute the sample before spotting.
The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a polar solvent like acetic acid or methanol to the developing solvent system.
Rf values are too high or too low. The solvent system is too polar or not polar enough.Adjust the polarity of the mobile phase. For high Rf, use a less polar solvent system. For low Rf, use a more polar solvent system.
Spots are overlapping. The chosen solvent system does not provide adequate separation.Experiment with different solvent systems of varying polarities. Consider using a different stationary phase if separation is still poor.
Troubleshooting GC Analysis
Issue Possible Cause(s) Recommended Solution(s)
No peaks or very small peaks are observed. The compound is not volatile enough.Derivatize the sample to increase its volatility.[3] Ensure the injection port temperature is appropriate.
The sample concentration is too low.Concentrate the sample or inject a larger volume.
Peak tailing. Active sites on the column are interacting with the analyte.Use a deactivated column or derivatize the analyte to mask active functional groups.
Column is overloaded.Dilute the sample.
Broad peaks. The oven temperature is too low.Increase the oven temperature or use a temperature program.
Carrier gas flow rate is too low.Optimize the carrier gas flow rate.
Ghost peaks appear in the chromatogram. Contamination from the syringe, septum, or previous injections.Clean the syringe, replace the septum, and bake out the column.
Troubleshooting HPLC Analysis
Issue Possible Cause(s) Recommended Solution(s)
Drifting baseline. Column not equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase.
Mobile phase composition is changing.Ensure the mobile phase is well-mixed and degassed.
Split peaks. Column is clogged or has a void.Backflush the column or replace it if necessary.
The sample solvent is too different from the mobile phase.Dissolve the sample in the mobile phase if possible.
Changes in retention time. Fluctuation in mobile phase composition or flow rate.Check the pump for leaks and ensure consistent mobile phase preparation.
Column temperature is not stable.Use a column oven to maintain a constant temperature.
Anhydride hydrolysis during analysis. The acidic nature of the reverse-phase column is causing the anhydride to react with water in the mobile phase.Quench the reaction aliquots with a nucleophile like benzylamine before injection to form a stable derivative.[20]

Experimental Protocols

Protocol: Monitoring a this compound Reaction by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[22][23] Mark starting points for the starting material, the reaction mixture, and a co-spot.

  • Sample Preparation: Dissolve a small amount of the starting this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilution of the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).

  • Spotting: Using a capillary tube, spot a small amount of the starting material solution on its designated mark on the baseline.[22] Do the same for the reaction mixture at each time point. For the co-spot, apply both the starting material and the reaction mixture to the same spot.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.[1][22] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[1][22] Allow the plate to dry. Visualize the spots under a UV lamp if the compounds are UV active. If not, use a chemical stain (e.g., potassium permanganate).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The Rf value of each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Protocol: Sample Preparation for GC Analysis
  • Sample Collection: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching (if necessary): If the reaction is rapid, quench it by adding the aliquot to a vial containing a suitable quenching agent or by rapid cooling.

  • Solvent Extraction: Dilute the aliquot with a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any non-volatile salts or polar reagents.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Derivatization (if necessary): If the product is not volatile enough for GC analysis, it may need to be derivatized. For example, a carboxylic acid product can be converted to a more volatile ester by reacting it with a silylating agent or an alkylating agent.[24]

  • Dilution: Dilute the final sample to an appropriate concentration for GC analysis.[25][26]

  • Injection: Transfer the prepared sample to a GC vial for injection into the gas chromatograph.[25]

Visualizations

experimental_workflow_TLC cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Samples on Plate prep_plate->spotting prep_sample Prepare Samples (t=0, t=x) prep_sample->spotting development Develop Plate in Chamber spotting->development visualization Visualize Spots (UV/Stain) development->visualization interpretation Interpret Results visualization->interpretation

TLC Monitoring Workflow

troubleshooting_logic cluster_tlc TLC cluster_hplc HPLC cluster_ftir In-situ FTIR start Problem with Reaction Monitoring q_method Which monitoring technique? start->q_method tlc_issue Issue: Streaking Spots q_method->tlc_issue TLC hplc_issue Issue: Split Peaks q_method->hplc_issue HPLC ftir_issue Issue: Noisy Spectrum q_method->ftir_issue FTIR tlc_cause1 Cause: Too Concentrated tlc_issue->tlc_cause1 Check tlc_cause2 Cause: High Polarity tlc_issue->tlc_cause2 Check tlc_sol1 Solution: Dilute Sample tlc_cause1->tlc_sol1 tlc_sol2 Solution: Adjust Mobile Phase tlc_cause2->tlc_sol2 hplc_cause1 Cause: Column Clog hplc_issue->hplc_cause1 Check hplc_cause2 Cause: Solvent Mismatch hplc_issue->hplc_cause2 Check hplc_sol1 Solution: Backflush/Replace Column hplc_cause1->hplc_sol1 hplc_sol2 Solution: Dissolve in Mobile Phase hplc_cause2->hplc_sol2 ftir_cause1 Cause: Poor Probe Contact ftir_issue->ftir_cause1 Check ftir_cause2 Cause: Bubbles in Reaction ftir_issue->ftir_cause2 Check ftir_sol1 Solution: Reposition Probe ftir_cause1->ftir_sol1 ftir_sol2 Solution: Degas/Improve Mixing ftir_cause2->ftir_sol2

Troubleshooting Logic Flow

References

Technical Support Center: Catalyst Selection for Glutaric Anhydride Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ring-opening polymerization (ROP) of glutaric anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the ring-opening polymerization of this compound?

A1: A variety of catalysts can be employed for the ring-opening polymerization of this compound, broadly categorized into two main classes:

  • Metal-based Catalysts: These are the most traditional and widely used catalysts. Stannous octoate (Sn(Oct)₂) is a very common and versatile catalyst for the ROP of cyclic esters, including this compound.[1][2] Other metal complexes, such as those based on zinc, titanium, and aluminum/potassium, have also been shown to be effective, particularly in the ring-opening copolymerization (ROCOP) of anhydrides with epoxides.[3]

  • Organocatalysts: These are metal-free alternatives that have gained significant interest due to their lower toxicity. Common organocatalysts include tertiary amines and phosphines, as well as bifunctional systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[4][5][6][7] These catalysts can offer excellent control over the polymerization.

Q2: How do I choose the right catalyst for my application?

A2: The choice of catalyst depends on several factors, including the desired polymer properties, reaction conditions, and regulatory considerations (especially for biomedical applications).

  • For general-purpose polyester synthesis , stannous octoate is a robust and cost-effective choice.

  • For applications requiring high control over molecular weight and low polydispersity , organocatalysts like DBU or TBD, often used in combination with a thiourea cocatalyst, can provide "living" polymerization characteristics.[5]

  • For biomedical applications where metal contamination is a concern , organocatalysts are the preferred choice.

  • For copolymerization with epoxides , specialized metal complexes (e.g., zinc, titanium, Al/K) have shown high activity and selectivity.[3][8]

Q3: What is the typical range for catalyst loading?

A3: Catalyst loading is a critical parameter that influences polymerization rate and control. Typically, the monomer-to-catalyst ratio can range from 100:1 to 1000:1 or even higher for very active catalysts. Lowering the catalyst loading can lead to higher molecular weight polymers.[9] It is recommended to start with a ratio of around 200:1 to 500:1 and optimize from there based on your experimental results.

Q4: Why is monomer purity important, and how can I purify this compound?

A4: Monomer purity is crucial for achieving controlled polymerization and obtaining polymers with the desired molecular weight and a narrow polydispersity. Impurities, especially water and the corresponding diacid (glutaric acid), can act as initiators or chain transfer agents, leading to a broader molecular weight distribution and lower molecular weights.

This compound can be purified by the following methods:

  • Recrystallization: This is a common method to remove glutaric acid. Solvents like hot ether can be used.[10]

  • Distillation: Fractional distillation under reduced pressure can be effective.[10]

  • Reaction with Acetic Anhydride: Refluxing with excess acetic anhydride can convert any residual glutaric acid back to the anhydride, followed by fractional distillation to remove acetic acid and acetic anhydride.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the ring-opening polymerization of this compound.

Issue 1: Low or No Monomer Conversion

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for organocatalysts, dry conditions for Sn(Oct)₂). Consider purifying the catalyst if its quality is uncertain.
Insufficient Catalyst Loading Increase the catalyst concentration. A good starting point is a monomer-to-catalyst ratio of 200:1.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C. Typical polymerization temperatures range from 100 °C to 160 °C.
Presence of Inhibitors Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can inhibit certain catalysts.
Monomer Impurities Purify the this compound monomer to remove inhibitors.
Issue 2: Broad or Bimodal Molecular Weight Distribution (High PDI)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Presence of Impurities Water, glutaric acid, or other protic impurities in the monomer or solvent can act as multiple initiating species. Thoroughly dry all reagents and solvents. Purify the monomer.
Transesterification Side Reactions High reaction temperatures and long reaction times can promote intermolecular or intramolecular transesterification, leading to a broadening of the molecular weight distribution. Reduce the reaction temperature or time.
Slow Initiation If the initiation rate is slower than the propagation rate, it can lead to a broad PDI. Ensure the catalyst and initiator are well-mixed with the monomer before starting the polymerization. For some systems, a pre-activation step of the catalyst and initiator may be beneficial.
Catalyst Degradation Some catalysts may degrade over the course of the polymerization, leading to a loss of control. Ensure the chosen catalyst is stable at the reaction temperature.
Issue 3: Gelation of the Reaction Mixture

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Physical Cross-linking Gelation can occur through physical interactions, such as hydrogen bonding and hydrophobic interactions, especially at high polymer concentrations.[12] Consider performing the polymerization in a suitable solvent to reduce the concentration.
Covalent Cross-linking At elevated temperatures, side reactions can lead to covalent cross-links. This can be more prevalent with certain catalysts or in the presence of impurities that can lead to branching. Lowering the reaction temperature may help mitigate this.
High Monomer Conversion in Bulk Polymerization As the polymerization progresses in bulk, the viscosity increases significantly, which can lead to gel-like behavior. If a solid polymer is the desired outcome, this may be normal. If a processable polymer is needed, consider solution polymerization.
Issue 4: Formation of Ether Linkages

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Side Reactions in Copolymerization with Epoxides In ROCOP with epoxides, the consecutive insertion of two or more epoxide units leads to ether linkages. This is influenced by the catalyst and reaction conditions.
Catalyst Selection Some catalysts have a higher propensity for promoting ether-linkage formation. For ROCOP with epoxides, catalysts with high selectivity for alternating insertion should be chosen. For homopolymerization of this compound, this is less of a concern.
Reaction Conditions Higher temperatures can sometimes favor side reactions. Optimizing the reaction temperature may help to minimize the formation of ether linkages.

Catalyst Performance Data

The following table summarizes typical performance data for various catalysts in the ring-opening (co)polymerization of anhydrides. Note that direct comparisons can be challenging as reaction conditions and comonomers vary between studies.

Catalyst SystemMonomersTemp (°C)Time (h)Mₙ ( kg/mol )PDI (Đ)Reference
Titanium ComplexCyclohexene Oxide / this compound500.5-210.2 - 25.41.10 - 1.25[8]
Al(III)/K(I) ComplexCyclohexene Oxide / Phthalic Anhydride1001~15-20< 1.10[9]
Zr(IV) ComplexButylene Oxide / Phthalic Anhydride5058.21.26[13]
DBU / ThioureaMorpholine-2,5-dione derivativesRT245 - 201.1 - 1.3[5]
Sn(Oct)₂ε-caprolactone1301-410 - 401.2 - 1.6[14]

Note: Data for Sn(Oct)₂ with ε-caprolactone is provided as a common reference for polyester synthesis, as detailed data for this compound homopolymerization with this catalyst is less commonly published in comparative tables.

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Polymerization of this compound with Stannous Octoate (Sn(Oct)₂)

This protocol describes a general method for the bulk polymerization of this compound using stannous octoate as a catalyst and an alcohol as an initiator.

Materials:

  • This compound (purified)

  • Stannous octoate (Sn(Oct)₂)

  • Initiator (e.g., benzyl alcohol, 1-dodecanol), dried

  • Schlenk flask and other oven-dried glassware

  • Nitrogen or Argon source

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Preparation: Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.

  • Charging the Reactor: To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound.

  • Inert Atmosphere: Seal the flask and purge with inert gas for 15-20 minutes.

  • Monomer Melting: Heat the flask in an oil bath to a temperature above the melting point of this compound (~55-57 °C) until a clear melt is obtained.

  • Initiator Addition: Using a syringe, add the desired amount of initiator (e.g., for a target degree of polymerization of 100, use a monomer-to-initiator ratio of 100:1).

  • Catalyst Addition: In a separate, dry vial, dissolve the required amount of stannous octoate in a small amount of dry toluene. Add the catalyst solution to the molten monomer/initiator mixture via syringe. The monomer-to-catalyst ratio is typically between 200:1 and 1000:1.

  • Polymerization: Increase the temperature to the desired polymerization temperature (e.g., 130 °C) and stir the reaction mixture.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Termination and Isolation: After the desired time, cool the reaction to room temperature. The polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol or hexane).

  • Drying: Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

Protocol 2: General Procedure for Organocatalyzed Ring-Opening Polymerization of this compound

This protocol outlines a general method for the solution polymerization of this compound using an organocatalyst system, such as DBU/thiourea.

Materials:

  • This compound (purified)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (freshly distilled)

  • Thiourea cocatalyst (optional, but recommended for better control)

  • Initiator (e.g., benzyl alcohol), dried

  • Dry solvent (e.g., toluene, dichloromethane)

  • Schlenk flask and other oven-dried glassware

  • Nitrogen or Argon source

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Preparation: Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.

  • Charging the Reactor: In a Schlenk flask under an inert atmosphere, dissolve the purified this compound and initiator in the dry solvent.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the organocatalyst (and cocatalyst, if used) in the dry solvent. Add the required amount of the catalyst solution to the monomer solution via syringe.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., room temperature to 80 °C) and stir.

  • Monitoring the Reaction: Take aliquots at regular intervals to monitor monomer conversion by ¹H NMR.

  • Termination and Isolation: Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid). Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Visualizations

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalyst for this compound ring-opening polymerization based on experimental goals.

CatalystSelection start Define Polymerization Goals biomedical Biomedical Application? start->biomedical high_control High Control over Mn/PDI? biomedical->high_control Yes copolymerization Copolymerization with Epoxide? biomedical->copolymerization No organocatalyst Choose Organocatalyst (e.g., DBU, TBD) high_control->organocatalyst Yes metal_complex Choose Specific Metal Complex (e.g., Zn, Ti, Al/K) high_control->metal_complex No general_purpose General Purpose Synthesis copolymerization->general_purpose No copolymerization->metal_complex Yes sn_oct Choose Sn(Oct)₂ general_purpose->sn_oct

Caption: A decision tree for selecting a catalyst for this compound ROP.

General Ring-Opening Polymerization Mechanism

This diagram illustrates the general coordination-insertion mechanism for ring-opening polymerization catalyzed by a metal alkoxide.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation catalyst Metal Catalyst (M-OR) intermediate1 Coordinated Monomer catalyst->intermediate1 Coordination monomer1 This compound monomer1->intermediate1 ring_opening Ring-Opening & Insertion intermediate1->ring_opening Nucleophilic Attack growing_chain Growing Polymer Chain (M-O-Polymer) ring_opening->growing_chain intermediate2 Coordinated Monomer growing_chain->intermediate2 Coordination monomer2 This compound monomer2->intermediate2 intermediate2->ring_opening Insertion

References

Removing unreacted glutaric anhydride from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glutaric Anhydride Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted this compound from reaction mixtures.

Troubleshooting Guide: Removing Unreacted this compound

This guide provides a systematic approach to common issues encountered when purifying a product from a reaction involving this compound.

Problem: My final product is contaminated with unreacted this compound and/or glutaric acid.

The flowchart below outlines a general workflow for selecting an appropriate purification strategy.

G cluster_0 start Reaction Work-up hydrolysis Consider Hydrolysis: Quench with water or aqueous base? start->hydrolysis Initial Step solubility_check Assess Solubility of Product and Impurities hydrolysis->solubility_check Post-Quench extraction Liquid-Liquid Extraction solubility_check->extraction Product is soluble in an immiscible organic solvent recrystallization Recrystallization solubility_check->recrystallization Significant solubility difference between product and impurities chromatography Chromatography (Column/Prep-TLC/HPLC) solubility_check->chromatography Other methods ineffective or for high purity requirements distillation Distillation (for thermally stable, volatile products) solubility_check->distillation Product has a distinct boiling point from impurities end Pure Product extraction->end recrystallization->end chromatography->end distillation->end

Caption: Troubleshooting workflow for purification after a this compound reaction.

Frequently Asked Questions (FAQs)

Work-up and Quenching

Q1: How can I easily remove unreacted this compound after my reaction?

A common and straightforward method is to quench the reaction mixture with water or an aqueous basic solution, such as sodium bicarbonate.[1][2] This will hydrolyze the reactive this compound to the more soluble glutaric acid, which can then be more easily removed in an aqueous phase.

Q2: What is the chemical basis for using a basic aqueous wash?

This compound reacts with water to form glutaric acid. In the presence of a base like sodium bicarbonate, the carboxylic acid groups of glutaric acid are deprotonated to form a water-soluble carboxylate salt (sodium glutarate). This salt will partition into the aqueous layer during a liquid-liquid extraction, while your desired, likely less polar, product remains in the organic phase.[1]

The signaling pathway for this process is illustrated below:

G cluster_0 Reaction Mixture in Organic Solvent cluster_1 Aqueous Work-up cluster_2 Separation GA This compound (in Organic Phase) H2O Add Water (H₂O) GA->H2O Hydrolysis Product Desired Product (in Organic Phase) Organic_Phase Purified Product in Organic Phase Product->Organic_Phase Remains in Organic Layer Glutaric_Acid Glutaric Acid (soluble in aqueous phase) H2O->Glutaric_Acid Base Add Aqueous Base (e.g., NaHCO₃) Glutarate_Salt Sodium Glutarate Salt (highly water-soluble) Base->Glutarate_Salt Glutaric_Acid->Base Neutralization Aqueous_Phase Aqueous Phase (contains impurities) Glutarate_Salt->Aqueous_Phase Partitioning

Caption: Chemical pathway for removal of this compound via basic aqueous extraction.

Purification Techniques

Q3: My product has some water solubility. Is extraction still a viable option?

If your product has some water solubility, you may experience product loss into the aqueous phase during extraction. In such cases, you can minimize this loss by:

  • Using a saturated salt solution (brine wash): This can decrease the solubility of your organic product in the aqueous layer.

  • Back-extracting the aqueous layer: After the initial separation, you can wash the aqueous layer with a fresh portion of the organic solvent to recover some of the dissolved product.

If product loss is still significant, consider alternative methods like recrystallization or chromatography.

Q4: When should I consider recrystallization?

Recrystallization is a good option when there is a significant difference in the solubility of your desired product and glutaric acid in a particular solvent system.[1][2] Glutaric acid is highly soluble in water (over 50% w/w), while being less soluble in many common organic solvents.[3] Experiment with different solvents to find one that dissolves your product at an elevated temperature but in which glutaric acid is either highly soluble or sparingly soluble at room temperature.

Q5: What if extraction and recrystallization fail to provide a pure product?

For difficult separations or when very high purity is required, column chromatography is a highly effective method.[2] You can use silica gel or alumina as the stationary phase and a suitable solvent system as the mobile phase. The polarity difference between your product and the highly polar glutaric acid should allow for a good separation. For smaller scales, preparative Thin Layer Chromatography (TLC) can also be utilized.

Q6: Can I use distillation to remove this compound?

Distillation is generally more suitable for purifying this compound itself or for separating it from other volatile compounds.[4][5] If your desired product is thermally stable and has a significantly different boiling point from this compound (boiling point approx. 288 °C) and glutaric acid, fractional distillation under reduced pressure could be a viable, though less common, method for this specific purification.[1]

Data and Protocols

Solubility Data

The choice of purification method often depends on the solubility of this compound and its hydrolyzed form, glutaric acid.

CompoundSolventSolubilityNotes
This compound EtherSoluble[6]Useful for extractions and recrystallizations.
Dimethyl Sulfoxide (DMSO)Soluble[6]
MethanolSoluble[6]
WaterSoluble, hydrolyzes[6]Reacts with water to form glutaric acid.
ChloroformSoluble[7]
Ethyl AcetateSoluble[7]
Glutaric Acid Water> 50% (w/w)[3]Highly soluble, facilitating removal with aqueous washes.
Benzene-Can be used for recrystallization of glutaric acid.[8]
Experimental Protocols

Protocol 1: General Aqueous Extraction

  • Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).[1]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the wash 2-3 times. Check the pH of the aqueous layer to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further Purification: The crude product can then be further purified by recrystallization or chromatography if necessary.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures, and in which glutaric acid has different solubility characteristics.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Validation & Comparative

Glutaric Anhydride vs. Succinic Anhydride: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of proteins using cyclic dicarboxylic anhydrides is a cornerstone technique in bioconjugation, enabling the modification of protein structure and function for therapeutic and research applications. Among the most commonly employed reagents are glutaric anhydride and succinic anhydride. Both react readily with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to introduce a terminal carboxylic acid. This modification reverses the charge of the modified residue from positive to negative under physiological pH, a property that can be exploited to alter a protein's isoelectric point, solubility, and interaction with other molecules.[1][2][3][4]

This guide provides an objective comparison of glutaric and succinic anhydride for bioconjugation, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.

Performance Comparison

While both anhydrides achieve similar chemical transformations, their performance characteristics can differ in terms of reactivity and the properties of the resulting conjugate. The choice between glutaric and succinic anhydride often depends on the desired degree of modification and the specific protein being conjugated.

ParameterThis compoundSuccinic AnhydrideSummary of Findings
Structure 6-membered ring5-membered ringThe additional methylene group in this compound results in a longer linker arm upon conjugation.
Reactivity Generally considered more reactive.[2] In one study on egg white proteins, it was noted that extensive modification with dicarboxylic anhydrides, as seen with this compound, could lead to greater alteration of protein structure, suggesting higher reactivity.[2]Highly reactive, but potentially less aggressive than this compound. In a study on cellulose modification, succinic anhydride showed a higher degree of substitution (3.5 ± 0.2 mmol/g) compared to this compound (1.5 ± 0.2 mmol/g) under the same conditions, indicating that substrate and reaction conditions are critical.[5]Reactivity is context-dependent, but this compound's larger ring structure may lead to different reaction kinetics and side-reactivities.
Extent of Modification Can achieve high levels of modification. One study noted that when 90% of free amino groups were modified with this compound, 60% of sulfhydryl groups were also modified, indicating potential for off-target reactions at high concentrations.[2]Can achieve high levels of modification. In a study modifying recombinant streptavidin, 5-50 molar equivalents of succinic anhydride resulted in two to three modifications per subunit.[6] Another study on egg white proteins showed that 25 moles of succinic anhydride per 50,000 g of protein modified 60% of the free amino groups.[7]Both can achieve significant modification, but this compound may have a higher propensity for side reactions with other nucleophilic residues like sulfhydryls at high concentrations.
Effect on Protein Charge Reverses the charge of lysine from +1 to -1, introducing a terminal carboxyl group.Reverses the charge of lysine from +1 to -1, introducing a terminal carboxyl group.[2][3]Both anhydrides have the same fundamental effect on the charge of the modified amino acid residue.
Stability of Conjugate Forms a stable amide bond.Forms a stable amide bond. The acylated lysine is relatively stable, allowing for analysis by mass spectrometry.[1]The amide bonds formed by both anhydrides are generally stable under physiological conditions.
Applications Used as a raw material in the manufacture of active pharmaceutical ingredients, polymers, and dyes.[8][9]Widely used in bioconjugation to improve protein solubility, alter immunological properties, and as a linker for attaching other molecules.[3][6][10]Both have broad applications, with succinic anhydride being more extensively documented in protein bioconjugation literature.

Experimental Protocols

The following are generalized protocols for the modification of proteins with glutaric and succinic anhydride. The optimal conditions, including pH, temperature, and molar ratio of anhydride to protein, should be determined empirically for each specific protein and application.

General Protein Acylation Protocol
  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate buffer, borate buffer) at a pH between 7 and 9. A common starting point is 50 mM sodium phosphate, pH 8.0. The protein concentration will depend on the specific protein's solubility and the desired scale of the reaction.

  • Reagent Preparation: Prepare a fresh stock solution of the anhydride (glutaric or succinic) in a water-miscible organic solvent such as DMSO or DMF. The concentration should be high enough to avoid significant dilution of the protein solution.

  • Acylation Reaction:

    • While gently stirring the protein solution at room temperature or on ice, add the anhydride solution dropwise. The molar excess of anhydride to protein will determine the extent of modification and should be optimized. A starting point could be a 10- to 50-fold molar excess of anhydride over the number of primary amines on the protein.

    • Maintain the pH of the reaction mixture between 7 and 9. The hydrolysis of the anhydride will release acid, so the pH may need to be adjusted by the addition of a dilute base (e.g., 0.1 M NaOH).

    • Allow the reaction to proceed for 1-2 hours.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to consume the excess anhydride.

  • Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration against a suitable buffer (e.g., PBS).

  • Analysis: The extent of modification can be determined using various methods, including:

    • TNBSA or OPA assay: To quantify the remaining free primary amines.

    • Mass spectrometry (MALDI-TOF or ESI-MS): To determine the mass shift of the modified protein.

    • Isoelectric focusing (IEF): To observe the change in the protein's isoelectric point.[6]

Visualizations

Experimental Workflow for Protein Acylation

The following diagram illustrates a typical workflow for the chemical modification of a protein with either glutaric or succinic anhydride, followed by analysis.

experimental_workflow protein Protein Solution (Amine-free buffer, pH 7-9) reaction Acylation Reaction (Stirring, 1-2h) protein->reaction anhydride Anhydride Stock Solution (Glutaric or Succinic in DMSO) anhydride->reaction purification Purification (Dialysis or SEC) reaction->purification Quench (optional) analysis Analysis (Mass Spec, IEF, TNBSA) purification->analysis conjugate Acylated Protein Conjugate analysis->conjugate

Caption: Workflow for protein acylation with anhydrides.

Logical Relationship of Protein Modification and Functional Change

This diagram illustrates how acylation with glutaric or succinic anhydride alters the physicochemical properties of a protein, leading to changes in its biological function.

functional_change start Native Protein (+ charged Lysine) reaction Acylation of Primary Amines start->reaction reagent Glutaric or Succinic Anhydride reagent->reaction physchem Altered Physicochemical Properties (Charge reversal, Increased hydrophilicity) reaction->physchem structure Conformational Changes physchem->structure func Altered Biological Function (e.g., solubility, binding, immunogenicity) physchem->func structure->func

Caption: Impact of acylation on protein properties.

Conclusion

Both glutaric and succinic anhydride are effective reagents for the bioconjugation of proteins through the acylation of primary amines. The choice between them should be guided by the specific goals of the modification. Succinic anhydride is extensively documented and provides a slightly shorter linker arm. This compound may exhibit higher reactivity in some contexts, which could be advantageous for achieving a high degree of modification, but may also increase the risk of off-target reactions. For any new protein, it is crucial to empirically optimize the reaction conditions and thoroughly characterize the resulting conjugate to ensure the desired outcome is achieved.

References

A Head-to-Head Comparison of Amine-Reactive Crosslinkers: Glutaraldehyde vs. Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Protein Crosslinking Agent

In the realm of protein chemistry and bioconjugation, the covalent crosslinking of proteins is a fundamental technique for stabilizing protein structures, elucidating protein-protein interactions, and preparing protein conjugates for therapeutic and diagnostic applications. The choice of a crosslinking agent is critical and depends on the specific application, requiring a balance between reaction efficiency, crosslink stability, and biocompatibility. This guide provides a comprehensive comparison of two amine-reactive crosslinking agents: the widely used glutaraldehyde and the less characterized glutaric anhydride.

Executive Summary

Glutaraldehyde is a highly efficient and well-established crosslinker that forms stable, complex crosslinks with primary amines on proteins. However, its cytotoxicity is a significant drawback for many biomedical applications. This compound, while also reactive with primary amines, is less documented as a bifunctional crosslinker. Its reaction forms stable amide bonds, and it may offer a less cytotoxic alternative, though direct comparative data is scarce. This guide will delve into the reaction mechanisms, experimental protocols, stability, and cytotoxicity of both reagents to aid researchers in making an informed decision.

Glutaraldehyde: The Gold Standard with a Caveat

Glutaraldehyde is a five-carbon dialdehyde that has been the go-to crosslinker for decades in various applications, from tissue fixation for microscopy to the stabilization of bioprosthetic heart valves.

Reaction Mechanism and Specificity

Glutaraldehyde's crosslinking ability is attributed to the high reactivity of its two aldehyde groups towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] In aqueous solutions, glutaraldehyde exists in a complex equilibrium of various forms, including monomers, hydrates, and polymers. The reaction with amines is complex, involving the formation of Schiff bases, which can then participate in further reactions like Michael-type additions with other glutaraldehyde molecules, leading to the formation of stable, often polymeric, crosslinked networks.[3][4][5] This complex reaction chemistry contributes to the high efficiency and stability of glutaraldehyde crosslinking.[6][7]

Performance and Stability

Glutaraldehyde is a highly efficient crosslinker, capable of rapidly forming stable intermolecular and intramolecular crosslinks.[8][9] The extent of crosslinking can be controlled by adjusting the concentration of glutaraldehyde, reaction time, temperature, and pH. The resulting crosslinks are generally stable under physiological conditions, which is crucial for applications requiring long-term stability.[10]

Cytotoxicity

A major drawback of glutaraldehyde is its inherent cytotoxicity.[11][12] Residual, unreacted glutaraldehyde and the release of cytotoxic byproducts from the degradation of crosslinked materials can elicit adverse cellular responses, including apoptosis.[12] This toxicity limits its use in many in vivo and therapeutic applications.

This compound: A Potential Alternative?

This compound is a cyclic dicarboxylic anhydride that can also react with primary amines on proteins. However, its use as a bifunctional crosslinker is not as well-documented as glutaraldehyde.

Reaction Mechanism and Specificity

This compound reacts with primary amines through nucleophilic acyl substitution to form a stable amide bond.[13] This reaction, known as acylation, opens the anhydride ring, resulting in the modification of the amine group and the formation of a free carboxylic acid group. For this compound to act as a crosslinker, it would need to react with two different amine groups, forming a diamide bridge. While dicarboxylic acid anhydrides have been used to dissociate protein structures by modifying amino groups, their application for intermolecular crosslinking is less common.[14]

Performance and Stability

The amide bonds formed by the reaction of this compound with amines are known to be highly stable under physiological conditions.[8][9] However, the efficiency of this compound as a bifunctional crosslinker, compared to the highly reactive dialdehyde groups of glutaraldehyde, is not well-established in the scientific literature. The reaction rate is generally slower than that of glutaraldehyde.

Cytotoxicity

This compound is classified as a hazardous substance, causing skin and eye irritation.[12] However, its cytotoxicity profile as a crosslinking agent in a biological context, particularly after the reaction and removal of unreacted reagent, has not been extensively studied in direct comparison to glutaraldehyde. It is plausible that the resulting amide crosslinks would be more biocompatible than the complex structures formed by glutaraldehyde.

Quantitative Data Summary

PropertyGlutaraldehydeThis compound
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)
Reaction Chemistry Schiff base formation, Michael addition, polymerizationNucleophilic acyl substitution
Resulting Linkage Complex, polymeric structuresAmide bond
Crosslinking Efficiency High and rapidLower and slower (inferred)
Stability of Crosslinks Good under physiological conditionsHigh (amide bonds are very stable)[8][9]
Cytotoxicity High, due to unreacted reagent and byproducts[11][12]Moderate acute toxicity, less data on crosslinked product[12]
Reversibility IrreversibleIrreversible

Experimental Protocols

Protein Crosslinking with Glutaraldehyde

This protocol provides a general guideline for crosslinking proteins in solution using glutaraldehyde.[1][15]

Materials:

  • Purified protein solution

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4; amine-free buffers like HEPES are recommended)[16]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[1]

Procedure:

  • Preparation: Prepare the protein solution in the reaction buffer to the desired concentration (typically 0.1-10 mg/mL).

  • Crosslinking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.05% to 2% (v/v). The optimal concentration should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture at room temperature (or 4°C to slow down the reaction) for a duration ranging from 15 minutes to 2 hours, depending on the desired degree of crosslinking.

  • Quenching: Terminate the crosslinking reaction by adding the quenching solution to react with and neutralize any unreacted aldehyde groups. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess glutaraldehyde and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.

  • Analysis: The extent of crosslinking can be analyzed by techniques such as SDS-PAGE, which will show the formation of higher molecular weight species.

Protein Crosslinking with this compound (Theoretical Protocol)

Materials:

  • Purified protein solution

  • This compound

  • Apolar aprotic solvent (e.g., DMSO or DMF) to dissolve this compound

  • Reaction buffer (e.g., Phosphate buffer, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation: Prepare the protein solution in the reaction buffer to the desired concentration.

  • Reagent Preparation: Prepare a stock solution of this compound in an apolar aprotic solvent immediately before use.

  • Crosslinking Reaction: Add the this compound stock solution to the protein solution dropwise while stirring. A molar excess of this compound over the concentration of accessible amine groups on the protein is typically used for modification and would need to be optimized for crosslinking.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The pH of the reaction mixture should be monitored and maintained as the reaction of the anhydride will generate carboxylic acid.

  • Quenching: The reaction can be stopped by adding a quenching solution containing a high concentration of primary amines, like Tris or glycine.

  • Purification: Remove unreacted this compound and byproducts by dialysis or size-exclusion chromatography.

  • Analysis: Analyze the extent of crosslinking by SDS-PAGE.

Visualizing the Chemistry and Workflow

To better understand the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Glutaraldehyde_Crosslinking Glutaraldehyde Crosslinking Mechanism Protein1 Protein 1 (-NH2) SchiffBase Schiff Base Intermediate Protein1->SchiffBase + Glutaraldehyde Protein2 Protein 2 (-NH2) CrosslinkedProduct Stable Crosslinked Product Protein2->CrosslinkedProduct Glutaraldehyde Glutaraldehyde (OHC-(CH2)3-CHO) Glutaraldehyde->SchiffBase SchiffBase->CrosslinkedProduct + Protein 2 (-NH2) & further reactions

Caption: Reaction of glutaraldehyde with protein amine groups.

GlutaricAnhydride_Crosslinking This compound Crosslinking Mechanism Protein1 Protein 1 (-NH2) Intermediate Acylated Intermediate (-NH-CO-(CH2)3-COOH) Protein1->Intermediate + this compound Protein2 Protein 2 (-NH2) CrosslinkedProduct Amide Crosslinked Product Protein2->CrosslinkedProduct GlutaricAnhydride This compound GlutaricAnhydride->Intermediate Intermediate->CrosslinkedProduct + Protein 2 (-NH2) (slower reaction)

Caption: Reaction of this compound with protein amine groups.

Experimental_Workflow General Protein Crosslinking Workflow Start Start: Purified Protein Preparation Prepare Protein Solution in appropriate buffer Start->Preparation Crosslinking Add Crosslinking Reagent (Glutaraldehyde or this compound) Preparation->Crosslinking Incubation Incubate (Time and Temperature Optimization) Crosslinking->Incubation Quenching Quench Reaction (e.g., with Tris or Glycine) Incubation->Quenching Purification Purify Crosslinked Protein (Dialysis or SEC) Quenching->Purification Analysis Analyze Crosslinking (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis

Caption: A typical workflow for protein crosslinking experiments.

Conclusion and Recommendations

For applications where high crosslinking efficiency and the stability of the final product are paramount, and where potential cytotoxicity can be mitigated through extensive washing or for in vitro applications, glutaraldehyde remains a powerful and effective choice. Its well-established protocols and predictable outcomes make it a reliable tool for experienced researchers.

For applications requiring higher biocompatibility, such as in the development of protein-based therapeutics or in tissue engineering, exploring alternatives to glutaraldehyde is crucial. While This compound presents a theoretically interesting option due to the formation of stable and potentially more biocompatible amide bonds, the lack of extensive research on its use as a bifunctional crosslinker necessitates careful empirical validation. Researchers considering this compound should be prepared to invest time in optimizing reaction conditions and thoroughly characterizing the resulting crosslinked products.

Ultimately, the selection of the appropriate crosslinker will depend on the specific requirements of the research or drug development project. A thorough understanding of the chemistry, performance, and limitations of each reagent is essential for successful and reproducible results.

References

A Researcher's Guide to Quantifying Glutaric Anhydride Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein modification, accurately quantifying the extent of glutaric anhydride modification is a critical step. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid in method selection and implementation.

This compound is a commonly used reagent for modifying proteins, introducing a five-carbon di-carboxylic acid linker primarily on lysine residues and the N-terminus. This modification can be employed for various applications, including protein crosslinking, altering protein charge and stability, and creating attachment points for other molecules in bioconjugation. The degree of modification is a crucial quality attribute that can significantly impact the biological activity and physicochemical properties of the modified protein. Therefore, robust and accurate analytical methods are essential for characterizing these modified proteins.

This guide compares the most widely used techniques for quantifying this compound modification: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and indirect methods based on the quantification of primary amines using colorimetric and fluorometric assays. Nuclear Magnetic Resonance (NMR) spectroscopy is also discussed as a complementary technique.

Comparative Overview of Analytical Methods

The choice of analytical method depends on several factors, including the desired level of detail (e.g., average modification vs. site-specific information), the complexity of the sample, available instrumentation, and throughput requirements. The following table provides a high-level comparison of the most common techniques.

Method Principle Information Obtained Advantages Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact proteins or their constituent peptides.Average degree of modification, distribution of modified species, site-specific modification information.High sensitivity and specificity; provides detailed molecular information.Can be complex to implement and interpret; potential for ion suppression effects.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (e.g., hydrophobicity).Separation of modified and unmodified proteins; quantification of different modified species.High resolution and reproducibility; well-established and robust.May not provide site-specific information; resolution can be challenging for complex mixtures.
TNBSA Assay Colorimetric assay that reacts with primary amines to produce a colored product.Indirect quantification of the degree of modification by measuring the loss of primary amines.Simple, rapid, and inexpensive; suitable for high-throughput screening.Indirect measurement; can be prone to interference from other components in the sample.
Fluorescamine Assay Fluorometric assay that reacts with primary amines to produce a fluorescent product.Indirect quantification of the degree of modification by measuring the loss of primary amines.High sensitivity; rapid reaction.Indirect measurement; reagent is unstable in aqueous solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural information.Conformational changes upon modification; can potentially quantify modification through signal integration.Non-destructive; provides detailed structural information in solution.Requires high sample concentrations and isotopic labeling for detailed analysis; lower throughput.

Quantitative Data Comparison

The following tables summarize typical quantitative data that can be obtained from each method. As direct comparative studies on this compound are limited, data from analogous protein acylation studies (e.g., acetylation, succinylation) and antibody-drug conjugate (ADC) characterization are included to provide a representative comparison of the expected performance.

Table 1: Mass Spectrometry Data for a Hypothetical 50 kDa Protein Modified with this compound

Parameter MALDI-TOF MS (Intact Protein) LC-ESI-MS (Intact Protein) LC-MS/MS (Bottom-up)
Average Degree of Modification 3.2 ± 0.23.1 ± 0.13.3 ± 0.3
Distribution of Modified Species 1-Glutaroyl: 15%2-Glutaroyl: 35%3-Glutaroyl: 30%4-Glutaroyl: 15%5-Glutaroyl: 5%1-Glutaroyl: 12%2-Glutaroyl: 38%3-Glutaroyl: 32%4-Glutaroyl: 14%5-Glutaroyl: 4%Not directly measured
Site Occupancy (e.g., Lysine 123) Not determinedNot determined45% ± 5%
Site Occupancy (e.g., Lysine 245) Not determinedNot determined85% ± 3%

Table 2: HPLC Data for the Separation of Glutaroylated Protein Species

Parameter Reverse-Phase HPLC (RP-HPLC) Hydrophobic Interaction Chromatography (HIC)
Peak Resolution (Unmodified vs. 1-Glutaroyl) 1.82.5
Quantification of Unmodified Protein 5% ± 0.5%6% ± 0.8%
Quantification of 1-Glutaroyl Species 14% ± 1.2%15% ± 1.5%
Quantification of 2-Glutaroyl Species 33% ± 2.1%36% ± 2.5%
Linear Range (mg/mL) 0.05 - 2.00.1 - 5.0
Limit of Quantification (mg/mL) 0.050.1

Table 3: Amine Quantification Assay Data for Determining Degree of Modification

Parameter TNBSA Assay Fluorescamine Assay
Calculated Degree of Modification 3.5 ± 0.43.3 ± 0.3
Linear Range (Amine Concentration) 10 - 200 µM1 - 100 µM
Limit of Detection (Amine Concentration) 5 µM0.5 µM
Assay Time ~ 2 hours~ 30 minutes
Common Interferences Buffers containing primary amines (e.g., Tris)Ammonia, primary amine-containing buffers

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to implement these techniques in their own laboratories.

Mass Spectrometry: Bottom-up Approach for Site-Specific Quantification

This protocol describes a typical workflow for identifying and quantifying glutaroylation sites on a protein using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protein Digestion:

    • Reduce the disulfide bonds of the glutaroylated protein (e.g., with 10 mM dithiothreitol at 56°C for 1 hour).

    • Alkylate the free cysteine residues (e.g., with 55 mM iodoacetamide at room temperature in the dark for 45 minutes).

    • Digest the protein into peptides using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase HPLC column (e.g., C18) coupled to an electrospray ionization (ESI) mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

    • Operate the mass spectrometer in a data-dependent acquisition mode, where the most intense peptide ions in each full MS scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify the variable modification of lysine and the N-terminus with a mass shift corresponding to glutaroylation (+114.0317 Da for the addition of a glutaroyl group, C5H6O3).

    • Quantify the relative abundance of modified and unmodified peptides to determine site occupancy.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for separating and quantifying different glutaroylated protein species.

  • Sample Preparation:

    • Prepare the glutaroylated protein sample in a suitable buffer, ensuring it is free of particulates by centrifugation or filtration.

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector.

    • Employ a reverse-phase column suitable for protein separations (e.g., a wide-pore C4 or C8 column).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 95% B in 30 minutes). The optimal gradient will depend on the specific protein and the degree of modification.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Monitor the absorbance at 214 nm and/or 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the separated species to determine their relative abundance. A calibration curve can be generated using standards of known concentration for absolute quantification.

2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) Assay

This colorimetric assay indirectly quantifies the degree of modification by measuring the number of remaining free primary amino groups.[1][2]

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.

    • TNBSA Solution: Prepare a fresh 0.01% (w/v) solution of TNBSA in the reaction buffer immediately before use.[1]

    • Stop Solution: 10% (w/v) SDS and 1 N HCl.

  • Assay Procedure:

    • Prepare a standard curve using a known concentration of an amine-containing standard (e.g., glycine or the unmodified protein) in the reaction buffer.

    • Add 0.5 mL of the protein sample (unmodified and modified) and standards to separate test tubes.

    • Add 0.25 mL of the 0.01% TNBSA solution to each tube and mix well.[1]

    • Incubate the reactions at 37°C for 2 hours.[1]

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.[1]

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 335 nm.[1]

    • Determine the concentration of free amines in the modified and unmodified protein samples from the standard curve.

    • Calculate the degree of modification using the following formula:

      • Degree of Modification = (Moles of free amines in unmodified protein - Moles of free amines in modified protein) / Moles of protein

Fluorescamine Assay

This fluorometric assay is another indirect method for quantifying primary amines and is generally more sensitive than the TNBSA assay.[3][4][5]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M borate buffer, pH 9.0.

    • Fluorescamine Solution: Prepare a fresh solution of fluorescamine in a water-miscible organic solvent such as acetone or DMSO (e.g., 3 mg/mL).[3]

  • Assay Procedure:

    • Prepare a standard curve using a known concentration of an amine-containing standard in the assay buffer.

    • In a microplate or cuvette, mix the protein sample (unmodified and modified) and standards with the assay buffer.

    • Rapidly add the fluorescamine solution to the samples while vortexing or mixing to ensure immediate reaction. The reaction is almost instantaneous.

  • Measurement and Calculation:

    • Measure the fluorescence with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

    • Determine the concentration of free amines in the modified and unmodified protein samples from the standard curve.

    • Calculate the degree of modification using the same formula as for the TNBSA assay.

Visualizing the Workflow and Concepts

To better illustrate the experimental workflows and the underlying principles of the analytical methods, the following diagrams are provided in Graphviz DOT language.

Chemical Reaction of this compound with a Protein

G cluster_reactants Reactants cluster_product Product Protein Protein-NH2 (Lysine or N-terminus) ModifiedProtein Protein-NH-CO-(CH2)3-COOH (Glutaroylated Protein) Protein->ModifiedProtein Acylation GlutaricAnhydride This compound (C5H6O4) GlutaricAnhydride->ModifiedProtein

Caption: Reaction of a protein's primary amine with this compound.

Mass Spectrometry Workflow for Site-Specific Quantification

G ModifiedProtein Glutaroylated Protein Digestion Proteolytic Digestion (e.g., Trypsin) ModifiedProtein->Digestion Peptides Peptide Mixture (Modified and Unmodified) Digestion->Peptides LC Liquid Chromatography (Separation) Peptides->LC MS Mass Spectrometry (Detection) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS DataAnalysis Data Analysis (Database Search) MSMS->DataAnalysis Quantification Site-Specific Quantification DataAnalysis->Quantification

Caption: Bottom-up mass spectrometry workflow for glutaroylated proteins.

Indirect Quantification via Amine-Reactive Assays

Caption: Principle of indirect quantification using amine-reactive assays.

Conclusion

The quantification of this compound modification is a multifaceted analytical challenge that can be addressed by a variety of techniques. Mass spectrometry offers the most detailed and specific information, providing insights into the average degree of modification, the distribution of modified species, and the specific sites of modification. HPLC is a robust method for separating and quantifying different modified forms of a protein. For simpler, higher-throughput applications, indirect methods such as the TNBSA and fluorescamine assays provide a rapid assessment of the overall degree of modification. The choice of the most appropriate method will be dictated by the specific research question and the resources available. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the accurate and reliable characterization of their this compound-modified proteins.

References

A Comparative Guide to the Analysis of Glutaric Anhydride Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of glutaric anhydride reaction products. It also explores alternative analytical techniques and offers detailed experimental protocols to support your research and development needs.

Introduction to this compound Reactions and Analysis

This compound is a versatile reagent used in the synthesis of various compounds, including esters and amides, which are of significant interest in pharmaceutical and materials science. The reaction of this compound with nucleophiles, such as alcohols or amines, results in the formation of glutaric acid monoesters or amides, respectively. Monitoring the progress of these reactions and characterizing the final products requires robust analytical methods. HPLC is a widely used technique for this purpose due to its versatility and sensitivity. However, challenges such as the potential for hydrolysis of the anhydride during analysis necessitate careful method selection and validation.

HPLC Methodologies for this compound and its Derivatives

Reverse-phase HPLC is the most common approach for analyzing this compound and its reaction products. The choice of stationary phase (column) and mobile phase is critical for achieving optimal separation and accurate quantification.

Core Requirements for HPLC Analysis:
  • Column: C18 columns are widely used and generally provide good retention and separation for dicarboxylic acids and their derivatives.[1] For enhanced performance with highly aqueous mobile phases, polar-embedded or end-capped C18 columns are recommended to prevent phase collapse.[2] Specialty columns, such as the Newcrom R1, which has low silanol activity, can also offer high resolution and peak symmetry for anhydride analysis.[3][4][5]

  • Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is used.[6][7] The pH of the aqueous phase is a critical parameter for controlling the retention of acidic analytes. Acidic mobile phases (e.g., containing phosphoric or formic acid) are often employed to suppress the ionization of carboxylic acids, leading to better retention and peak shape.[5]

  • Detection: UV detection is the most common method, with wavelengths typically set between 200 nm and 220 nm for underivatized analytes.[4] For enhanced sensitivity and selectivity, especially for compounds lacking a strong chromophore, pre- or post-column derivatization with a UV-active or fluorescent tag can be employed.[8]

Consideration of Anhydride Stability:

A crucial aspect of analyzing this compound is its susceptibility to hydrolysis back to glutaric acid in aqueous environments. This can occur in the sample solvent or during the HPLC analysis itself, especially with aqueous mobile phases. To mitigate this, sample preparation in an anhydrous aprotic solvent and minimizing the time between sample preparation and injection are recommended. For kinetic studies where the anhydride concentration must be accurately measured over time, quenching the reaction with a reagent like benzylamine can convert the unstable anhydride into a stable amide derivative for analysis.

Performance Comparison of HPLC Methods

The following table summarizes various HPLC methods used for the analysis of this compound and related dicarboxylic acids, providing a basis for method selection and development.

ParameterMethod 1: General Dicarboxylic AcidsMethod 2: this compoundMethod 3: Related Substances in this compound
Column Newcrom BH, 4.6 x 150 mm, 3 µmNewcrom R1, 4.6 x 150 mm, 3 µm[4]Waters Symmetry C18, 4.6 x 250 mm, 5 µm
Mobile Phase Water with 0.3% Perchloric AcidAcetonitrile/Water (gradient)[4]Methanol/0.1% Phosphoric Acid (3:97 v/v)
Flow Rate 1.0 mL/min1.0 mL/min[4]0.9 mL/min
Detection UV at 200 nmUV at 220 nm[4]UV at 210 nm
Analytes Dicarboxylic Acids (general)This compound[4]Glutaric Acid, Succinic Acid, Adipic Acid
Linear Range Not specifiedNot specifiedSuccinic Acid: 5.9 - 59.3 µg/mL, Adipic Acid: 6.2 - 62.1 µg/mL, Glutaric Acid: 5.1 - 8516.0 µg/mL
Recovery Not specifiedNot specifiedSuccinic Acid: 100.9%, Adipic Acid: 105.9%

Detailed Experimental Protocols

Reaction of this compound with Benzyl Alcohol

This protocol describes a typical esterification reaction between this compound and benzyl alcohol.

Materials:

  • This compound

  • Benzyl Alcohol

  • Anhydrous Pyridine (as catalyst and solvent)

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (HCl), 1 M

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Add benzyl alcohol (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or a preliminary HPLC analysis.

  • After the reaction is complete, dilute the mixture with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-benzyl glutarate.

HPLC Analysis of the Reaction Product

This protocol outlines the HPLC analysis of the mono-benzyl glutarate product.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

Sample Preparation:

  • Accurately weigh a small amount of the crude reaction product and dissolve it in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample onto the equilibrated HPLC system.

  • Record the chromatogram and identify the peaks corresponding to the starting materials (this compound, benzyl alcohol) and the product (mono-benzyl glutarate) based on their retention times, which can be confirmed by injecting standards of each compound.

  • Quantify the product by creating a calibration curve with known concentrations of a purified standard.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound and its reaction products.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.High sensitivity and specificity, provides structural information.Requires derivatization for non-volatile dicarboxylic acids, not suitable for thermally labile compounds.
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information about molecules in solution.Non-destructive, provides unambiguous structural elucidation, can be used for real-time reaction monitoring.Lower sensitivity compared to chromatographic methods, more complex data interpretation, higher instrument cost.
SFC Supercritical Fluid Chromatography uses a supercritical fluid as the mobile phase.Can analyze anhydrides without hydrolysis, faster separations than HPLC, environmentally friendly (uses CO2).[9][10]Not as widely available as HPLC, may require specialized instrumentation.[9]

Visualizing Experimental and Logical Workflows

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical method.

experimental_workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Reactants This compound + Nucleophile (Alcohol/Amine) ReactionMixture Reaction Mixture Reactants->ReactionMixture Quenching Quenching (optional, e.g., with Benzylamine) ReactionMixture->Quenching Dilution Dilution in Mobile Phase ReactionMixture->Dilution Quenching->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection onto HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound reaction products.

logical_relationship Start Start: Need to analyze glutaric anhydride reaction products IsQuantificationNeeded Is quantitative analysis of known products required? Start->IsQuantificationNeeded IsStructureUnknown Is structural elucidation of unknown products needed? IsQuantificationNeeded->IsStructureUnknown Yes HPLC HPLC with UV detection IsQuantificationNeeded->HPLC No IsAnhydrideUnstable Is anhydride hydrolysis a significant concern? IsStructureUnknown->IsAnhydrideUnstable No NMR NMR Spectroscopy IsStructureUnknown->NMR Yes IsAnhydrideUnstable->HPLC No (with caution) HPLC_Deriv HPLC with derivatization (UV or Fluorescence) IsAnhydrideUnstable->HPLC_Deriv No (with quenching) GCMS GC-MS (with derivatization) IsAnhydrideUnstable->GCMS Maybe (if volatile derivatives) SFC Supercritical Fluid Chromatography (SFC) IsAnhydrideUnstable->SFC Yes

Caption: Decision tree for selecting an analytical method for this compound reaction products.

References

A Comparative Guide to Glutaric Anhydride-Based Polymers for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable polymer is a critical decision that profoundly impacts the efficacy and performance of drug delivery systems and medical devices. This guide provides a comprehensive comparison of polymers synthesized with glutaric anhydride against two of the most widely used biodegradable polyesters, polylactic acid (PLA) and poly(ε-caprolactone) (PCL). This analysis is supported by a review of experimental data on their synthesis, characterization, and performance.

This compound is a versatile monomer used in the synthesis of various polymers, including polyesters and poly(ester-anhydrides). Its incorporation into a polymer backbone can significantly influence the material's properties, offering unique advantages in terms of biodegradability, drug release kinetics, and mechanical characteristics. This guide will delve into these properties, presenting a clear comparison to aid in the selection of the most appropriate polymer for your research needs.

Performance Comparison: this compound Polymers vs. PLA and PCL

The performance of a polymer in a biomedical application is dictated by a combination of its physical, chemical, and biological properties. This section compares a representative this compound-based polyester, poly(glycerol glutarate), with PLA and PCL across key performance indicators.

Table 1: Comparison of Mechanical and Thermal Properties

PropertyPoly(glycerol glutarate)Polylactic Acid (PLA)Poly(ε-caprolactone) (PCL)
Tensile Strength (MPa) 0.41 - 0.62[1]50 - 7017 - 20
Young's Modulus (MPa) 1.94 - 4.58[1]1300 - 3500440 - 455[2]
Elongation at Break (%) 16.3 - 26.9[1]< 10up to 1000[2]
Glass Transition Temp. (°C) -50.1 to -31.3[1]55 - 65-60

Key Observations:

  • Mechanical Properties: Poly(glycerol glutarate), a hyperbranched polyester, exhibits significantly lower tensile strength and Young's modulus compared to the linear thermoplastic polymers PLA and PCL. This suggests that in its hyperbranched form, it is a much softer and more flexible material. PLA is a rigid and brittle polymer with high strength and modulus, while PCL is a more ductile and flexible material with lower strength but exceptionally high elongation at break. The mechanical properties of this compound-based polymers can be tailored by creating linear copolymers, which would likely result in properties intermediate to those of PLA and PCL.

  • Thermal Properties: The glass transition temperature (Tg) of poly(glycerol glutarate) is well below room temperature, indicating its rubbery state at physiological temperatures. In contrast, PLA has a Tg above physiological temperature, making it glassy and rigid. PCL has a very low Tg, contributing to its flexible nature. For certain this compound-containing copolymers, glass transition temperatures above 130°C have been reported, highlighting the versatility of this compound in tuning thermal properties.

Drug Release Kinetics:

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative this compound-based polymer, poly(glycerol glutarate), as well as standard characterization techniques applicable to all three polymer types.

Synthesis of Poly(glycerol glutarate)

Materials:

  • Glycerol

  • Glutaric acid

  • Dibutyltin oxide (catalyst, optional)

  • Toluene (solvent, optional)

Procedure (Melt Polycondensation):

  • Combine glycerol and glutaric acid in a reaction vessel in the desired molar ratio (e.g., 1:1).

  • If using a catalyst, add dibutyltin oxide.

  • Heat the mixture with stirring to a temperature between 120°C and 180°C.

  • Apply a vacuum to remove the water produced during the condensation reaction.

  • Continue the reaction for a specified time (e.g., 24 hours) until the desired molecular weight is achieved.

  • The resulting polymer can be purified by precipitation in a non-solvent like cold methanol.

SynthesisWorkflow

Caption: Workflow for the synthesis of poly(glycerol glutarate).

Characterization Techniques

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized polymer by identifying characteristic functional groups.

  • Protocol: A small amount of the polymer is placed on the ATR crystal of the FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. Key peaks to identify for polyesters include the C=O stretch of the ester group (around 1730 cm⁻¹) and the C-O stretch (around 1100-1300 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed information about the polymer's structure, including the monomer ratio in copolymers and the degree of branching.

  • Protocol: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded. The chemical shifts and integration of the peaks are analyzed to determine the polymer's structure.

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Protocol: The polymer is dissolved in a suitable solvent (e.g., THF) and injected into the GPC system. The elution of the polymer is monitored by a refractive index detector. The molecular weight is determined by comparing the elution time to that of known standards (e.g., polystyrene).

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm).

  • Protocol: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10°C/min) in the DSC instrument under a nitrogen atmosphere. The heat flow is measured as a function of temperature.

5. Mechanical Testing:

  • Purpose: To determine the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.

  • Protocol: Dog-bone shaped specimens of the polymer are prepared according to ASTM standards (e.g., ASTM D638). The specimens are subjected to a tensile load at a constant rate of extension using a universal testing machine until they fracture. The stress and strain are recorded to generate a stress-strain curve from which the mechanical properties are calculated.

CharacterizationWorkflow

Caption: Standard workflow for polymer characterization.

Conclusion

Polymers synthesized with this compound represent a versatile class of materials with tunable properties that can be tailored for specific biomedical applications. While the hyperbranched poly(glycerol glutarate) is a soft and flexible material, the potential to create linear copolymers with a range of mechanical properties makes this compound an attractive monomer. The surface-eroding nature of polyanhydrides offers a distinct advantage for controlled drug delivery applications where zero-order release kinetics are desired.

In contrast, PLA and PCL are well-established, commercially available biodegradable polyesters with a large body of literature supporting their use. PLA offers high strength and rigidity, making it suitable for load-bearing applications, while PCL provides flexibility and toughness, ideal for applications requiring elasticity.

The choice between these polymers will ultimately depend on the specific requirements of the application. For applications demanding high mechanical strength, PLA is a strong candidate. For those requiring high flexibility, PCL is an excellent choice. For applications where controlled, surface-erosion-mediated drug release is paramount, and where the mechanical properties can be tuned through copolymerization, this compound-based polymers present a compelling alternative that warrants further investigation and development. This guide provides the foundational information to begin exploring the potential of these promising materials in your research.

References

The Efficacy of Glutaric Anhydride as a Prodrug Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of prodrugs is a cornerstone of modern drug development, aiming to overcome the pharmacokinetic and pharmacodynamic limitations of parent drug molecules. A critical component in this design is the choice of a linker, the chemical bridge that temporarily connects the drug to a promoiety. The linker's properties dictate the prodrug's stability, solubility, and, most importantly, the mechanism and rate of active drug release. This guide provides a comparative analysis of glutaric anhydride as a linker, juxtaposed with other common alternatives: succinic anhydride, maleic anhydride, and polyethylene glycol (PEG) linkers. The comparison is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their drug development pipelines.

This compound Linker: A Profile

This compound is a cyclic dicarboxylic anhydride that can be readily employed to create ester- or amide-based linkages with hydroxyl or amine functionalities on a parent drug. The resulting glutarate linker provides a balance of stability and susceptibility to hydrolysis, making it a viable option for controlled drug release. The five-carbon backbone of glutaric acid offers a degree of flexibility and spacing between the drug and a potential carrier molecule.

A notable application of this linker is in the derivatization of paclitaxel, a potent anti-cancer agent with poor water solubility. The synthesis of a paclitaxel-2'-O-hemiglutarate prodrug demonstrates the utility of this compound in modifying parent drugs for further conjugation or to improve their physicochemical properties.

Comparative Analysis of Prodrug Linkers

The selection of a linker is a multifactorial decision that depends on the specific properties of the parent drug and the desired therapeutic outcome. Below is a comparison of this compound with succinic anhydride, maleic anhydride, and PEG linkers.

Linker TypeChemical Structure of Linker MoietyPrimary Cleavage MechanismKey AdvantagesKey Disadvantages
This compound -CO-(CH₂)₃-COOHHydrolysis (esterases, chemical)- Balanced stability and hydrolysis rate- Can improve solubility- Provides a spacer arm for conjugation- Hydrolysis rate can be variable- May not be suitable for highly targeted release
Succinic Anhydride -CO-(CH₂)₂-COOHHydrolysis (esterases, chemical)- Similar to glutaric but with a shorter spacer- Can enhance aqueous solubility- Potentially faster hydrolysis than glutarate due to less steric hindrance- May have different pharmacokinetic profile than glutarate
Maleic Anhydride -CO-CH=CH-COOHpH-sensitive intramolecular hydrolysis- Tunable, rapid drug release in acidic environments (e.g., tumors, endosomes)[1][2][3]- Potential for side reactions during synthesis- Stability at physiological pH can be a concern[4]
PEG Linker -(OCH₂CH₂)n-Varies with terminal conjugation chemistry- Significantly improves aqueous solubility and bioavailability- Reduces immunogenicity and prolongs circulation time[5][6]- Can lead to lower drug loading- May alter the drug's mechanism of action or cellular uptake[7]

Quantitative Comparison of Linker Performance

Direct head-to-head comparative data for these linkers with a single parent drug is scarce in the literature. However, data from various studies can provide insights into their relative performance. The following table summarizes representative data for prodrugs utilizing these linkers, with paclitaxel as a common parent drug where possible.

Prodrug/Linker SystemParent DrugMetricValueReference
Paclitaxel-Glutarate AnalogPaclitaxelP-gp InteractionLess rhodamine 123 uptake than succinate analog[8]
Paclitaxel-Succinate AnalogPaclitaxelCytotoxicity (MCF-7)~20-fold decrease vs. paclitaxel[8]
Maleic Anhydride ConjugateMonodansylcadaverineDrug Release at pH 4~60% release[1]
PEG-Paclitaxel ConjugatePaclitaxelHalf-life of 7-OH prodrug in rat liver lysosome66 min[7]
PEG-Paclitaxel ConjugatePaclitaxelHalf-life of 2'-OH prodrug in rat liver lysosome19 min[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the synthesis of a this compound-based prodrug and its subsequent in vitro stability analysis.

Synthesis of Paclitaxel-2'-O-hemiglutarate

Objective: To synthesize a paclitaxel prodrug with a this compound linker at the 2'-hydroxyl position.

Materials:

  • Paclitaxel

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Pyridine, dry

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve paclitaxel (100 mg, 0.117 mmol) and this compound (13.70 mg, 0.12 mmol) in 15 mL of anhydrous DCM in a round-bottom flask.

  • Add 10 µL of dry pyridine to the reaction mixture as a base catalyst.

  • Stir the reaction under a nitrogen atmosphere for 48 hours at room temperature.

  • Monitor the progress of the reaction by TLC using a mobile phase of hexane:ethyl acetate (7:3, v/v).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final product as a white solid.

In Vitro Stability and Drug Release Analysis by HPLC

Objective: To determine the stability of a paclitaxel prodrug and the rate of paclitaxel release in simulated physiological conditions.

Materials:

  • Paclitaxel prodrug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human plasma

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Internal standard (e.g., docetaxel)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the paclitaxel prodrug in a suitable organic solvent (e.g., DMSO).

    • Spike the prodrug stock solution into pre-warmed (37°C) PBS (pH 7.4) and human plasma to a final concentration of 50 µg/mL.

  • Incubation:

    • Incubate the samples at 37°C with gentle agitation.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the sample.

  • Protein Precipitation (for plasma samples):

    • To the 50 µL plasma aliquot, add 200 µL of ice-cold ACN containing 0.1% formic acid and the internal standard.

    • Vortex the mixture and centrifuge at high speed (e.g., 18,000 x g) for 20 minutes at 4°C to precipitate plasma proteins.

  • HPLC Analysis:

    • Transfer the supernatant (for plasma samples) or the diluted PBS sample to an HPLC vial.

    • Inject the sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of ACN and water (both with 0.1% formic acid).

    • Monitor the elution of the prodrug and released paclitaxel using a UV detector at an appropriate wavelength (e.g., 227 nm).

  • Data Analysis:

    • Quantify the concentrations of the prodrug and paclitaxel at each time point by comparing their peak areas to a standard curve.

    • Calculate the percentage of remaining prodrug and the cumulative percentage of released paclitaxel over time.

    • Determine the half-life (t₁/₂) of the prodrug in each medium.

Mandatory Visualizations

Experimental and Logical Workflows

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_output Output paclitaxel Paclitaxel reaction Reaction at RT (48 hours) paclitaxel->reaction glutaric_anhydride This compound glutaric_anhydride->reaction dmso DCM & Pyridine dmso->reaction purification Silica Gel Chromatography reaction->purification prodrug Paclitaxel-2'-O-hemiglutarate purification->prodrug drug_release_pathway prodrug Prodrug (Drug-Linker) cleavage Cleavage Event (Hydrolysis, pH, Enzyme) prodrug->cleavage active_drug Active Drug cleavage->active_drug linker_moiety Linker Moiety cleavage->linker_moiety paclitaxel_pathway paclitaxel Paclitaxel tubulin β-tubulin paclitaxel->tubulin microtubules Microtubule Stabilization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

Glutaric Anhydride: A Superior Building Block in Polymer and Bioconjugate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Glutaric anhydride, a five-carbon cyclic dicarboxylic anhydride, presents distinct advantages over other common cyclic anhydrides, such as succinic, maleic, and phthalic anhydrides, in various applications ranging from polymer synthesis to bioconjugation and drug delivery. Its unique six-membered ring structure imparts a favorable balance of reactivity and flexibility, leading to materials with enhanced properties and offering greater control in chemical modifications.

This comparison guide delves into the key performance advantages of this compound, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its benefits.

Enhanced Flexibility in Polymer Chains

One of the primary advantages of this compound lies in its ability to impart greater flexibility to polymer backbones compared to its smaller counterpart, succinic anhydride. The longer aliphatic chain of this compound (three methylene groups versus two in succinic anhydride) results in a less strained six-membered ring. When incorporated into polyesters, this translates to a more flexible network structure.[1]

A study comparing unsaturated epoxy polyesters modified with either succinic or this compound demonstrated that the copolymers based on this compound exhibited properties indicative of a more flexible polymeric structure.[1] This increased flexibility can be advantageous in applications requiring materials with lower glass transition temperatures (Tg) and improved elasticity.

Comparative Physicochemical Properties

The choice of a cyclic anhydride for a specific application is often dictated by its fundamental physical and chemical properties. This compound possesses a distinct set of properties that differentiate it from other commonly used cyclic anhydrides.

PropertyThis compoundSuccinic AnhydrideMaleic AnhydridePhthalic Anhydride
Molecular Weight ( g/mol ) 114.10100.0798.06148.12
Melting Point (°C) 52 - 56118 - 12052 - 58131 - 133
Boiling Point (°C) 287261202284
Solubility in Water Decomposes5 g/100 mL (20 °C)Decomposes0.6 g/100 mL (20 °C)
Ring Size 6-membered5-membered5-membered5-membered

Reactivity and Ring Strain

The reactivity of cyclic anhydrides is significantly influenced by ring strain. Five-membered rings, like those in succinic and maleic anhydride, are generally more strained and thus more reactive than the six-membered ring of this compound. This is evident in the slower formation of the six-membered ring of this compound compared to the five-membered ring of succinic anhydride. However, this seemingly lower reactivity can be a distinct advantage, offering greater control over reaction kinetics and potentially leading to fewer side reactions.

In contrast, aromatic anhydrides like phthalic anhydride exhibit different reactivity profiles due to the rigidity of the benzene ring. For instance, a competition experiment demonstrated that phthalic anhydride reacts approximately five times faster than succinic anhydride with an amine. While this compound was not included in this specific study, its reactivity is generally considered to be intermediate between that of succinic and phthalic anhydrides in many contexts.

Applications in Bioconjugation and Drug Delivery

Cyclic anhydrides are widely employed as linkers in bioconjugation and for the development of drug delivery systems. The choice of anhydride influences the stability, solubility, and release profile of the resulting conjugate or nanoparticle.

Protein Modification

This compound, like other cyclic anhydrides, reacts with the amino groups of proteins, such as the ε-amino group of lysine residues, to form amide bonds. This modification can be used to alter the charge of a protein, block specific sites from enzymatic cleavage, or attach other molecules. The longer spacer arm provided by this compound compared to succinic anhydride can be beneficial in reducing steric hindrance when conjugating bulky molecules.

Polyanhydride-Based Drug Delivery

This compound is a valuable monomer for the synthesis of polyanhydrides, a class of biodegradable polymers used for controlled drug release. The properties of the resulting polyanhydride, including its degradation rate and drug release kinetics, can be tuned by copolymerizing glutaric acid with other dicarboxylic acids. The flexibility imparted by the glutaric acid units can influence the physical properties and erosion profile of the polymer matrix.

The following workflow illustrates the general process for preparing polyanhydride nanoparticles for drug delivery:

G cluster_0 Monomer Activation cluster_1 Polymerization cluster_2 Nanoparticle Formulation cluster_3 Drug Release Monomer Dicarboxylic Acid Monomer (e.g., Glutaric Acid) ActivatedMonomer Activated Monomer (Diacetylated Dicarboxylic Acid) Monomer->ActivatedMonomer Reflux AceticAnhydride Acetic Anhydride Polymer Polyanhydride ActivatedMonomer->Polymer Melt Condensation (High Temperature & Vacuum) DrugPolymerMix Drug-Polymer Solution Polymer->DrugPolymerMix Dissolve in Organic Solvent Nanoparticles Drug-Loaded Polyanhydride Nanoparticles DrugPolymerMix->Nanoparticles Solvent Evaporation or Nanoprecipitation Drug Drug Drug->DrugPolymerMix ReleasedDrug Released Drug Nanoparticles->ReleasedDrug Surface Erosion (Hydrolysis of Anhydride Bonds)

Workflow for Polyanhydride Nanoparticle Drug Delivery.

Experimental Protocols

General Procedure for Melt Condensation Synthesis of Polyanhydrides

This protocol describes a general method for synthesizing polyanhydrides from dicarboxylic acids, such as glutaric acid, via melt condensation.[2][3][4][5]

1. Monomer Activation:

  • A dicarboxylic acid monomer (e.g., glutaric acid) is refluxed in an excess of acetic anhydride for a specified time to form the diacetylated dicarboxylic acid anhydride.

  • The excess acetic anhydride and acetic acid byproduct are removed under vacuum.

2. Polymerization:

  • The resulting prepolymer is heated at high temperature (typically 150-180 °C) under high vacuum.

  • The polymerization reaction proceeds via the elimination of acetic anhydride, which is continuously removed from the reaction mixture.

  • The reaction is allowed to proceed for several hours until a polymer of the desired molecular weight is obtained.

3. Polymer Purification and Characterization:

  • The resulting polyanhydride is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., petroleum ether).

  • The purified polymer is dried under vacuum.

  • Characterization is performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of anhydride bonds, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.

General Protocol for Protein Acylation with this compound

This protocol outlines a general procedure for the chemical modification of primary amino groups in proteins using this compound.

1. Protein Solution Preparation:

  • A solution of the protein of interest is prepared in a suitable buffer at a slightly alkaline pH (typically pH 7.5-8.5) to ensure the primary amino groups are deprotonated and thus nucleophilic. Common buffers include phosphate or borate buffers.

2. Acylation Reaction:

  • A solution of this compound in a water-miscible organic solvent (e.g., dimethylformamide or dimethyl sulfoxide) is prepared immediately before use.

  • The this compound solution is added portion-wise to the stirred protein solution at a controlled temperature (often on ice to minimize protein denaturation).

  • The reaction is allowed to proceed for a specific duration, typically 1-2 hours. The pH of the reaction mixture may need to be readjusted during the reaction as the hydrolysis of the anhydride can lower the pH.

3. Quenching and Purification:

  • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining anhydride.

  • The modified protein is then purified from the excess reagents and byproducts using methods such as dialysis, size-exclusion chromatography, or buffer exchange.

4. Characterization of Modification:

  • The extent of modification can be determined using various techniques, including colorimetric assays (e.g., TNBSA assay to quantify remaining primary amines) or mass spectrometry to identify the modified sites.

References

A Spectroscopic Showdown: Glutaric vs. Maleic Anhydride Adducts for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of proteins is a cornerstone of innovation. The choice of crosslinking agent is critical, and in the realm of amine-reactive reagents, glutaric and maleic anhydrides are common contenders. This guide provides a detailed spectroscopic comparison of the adducts formed by these two reagents, supported by experimental data and protocols to aid in the selection of the optimal modifier for your specific application.

The modification of proteins with glutaric or maleic anhydride proceeds through the acylation of primary amino groups, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction results in the formation of a stable amide bond, introducing a new carboxyl group and altering the protein's overall charge and structure. While both anhydrides react via a similar mechanism, the resulting adducts possess distinct spectroscopic signatures due to the difference in their backbones—a saturated five-carbon chain for glutaric anhydride versus a four-carbon chain with a cis-double bond for maleic anhydride.

Spectroscopic Comparison of Protein Adducts

The key to characterizing and quantifying protein modifications lies in the distinct spectroscopic changes observed upon adduct formation. Here, we summarize the expected shifts and signals for glutaric and maleic anhydride adducts across various analytical techniques.

Spectroscopic TechniqueThis compound AdductMaleic Anhydride AdductKey Differences & Notes
FTIR Spectroscopy Amide I band: ~1650 cm⁻¹ (C=O stretch) Amide II band: ~1550 cm⁻¹ (N-H bend) New Carboxyl C=O stretch: ~1710-1730 cm⁻¹Amide I band: ~1655 cm⁻¹ (C=O stretch)[1] Amide II band: ~1560 cm⁻¹ (N-H bend)[2] New Carboxyl C=O stretch: ~1700-1725 cm⁻¹[3] C=C stretch (alkene): ~1630-1680 cm⁻¹[4]The most significant difference is the presence of a C=C stretching vibration in the maleic anhydride adduct. The exact positions of the amide and carboxyl peaks can vary slightly depending on the protein and local environment.
¹H NMR Spectroscopy Methylene protons (-(CH₂)₃-): Multiplets around 1.9-2.5 ppmOlefinic protons (-CH=CH-): Singlet or two doublets around 6.3-6.5 ppm[5] Methylene protons (-CH₂-): Signals in the 2.5-3.5 ppm range[6]The olefinic protons of the maleoyl group provide a clear and distinct signal in the downfield region of the ¹H NMR spectrum, which is absent in the this compound adduct.
Mass Spectrometry Monoisotopic Mass Shift: +114.0317 DaMonoisotopic Mass Shift: +98.0004 DaThe difference in mass shift (16.0313 Da) allows for the unambiguous identification of the modifying agent in high-resolution mass spectrometry.
UV-Vis Spectroscopy No significant chromophore added. Absorbance changes are primarily due to protein conformational changes, typically observed around 280 nm.The maleoyl group introduces a weak α,β-unsaturated carbonyl chromophore. A small increase in absorbance may be observed in the 230-260 nm region.The change in the UV-Vis spectrum is generally more pronounced with maleic anhydride due to the introduced chromophore, although it is still a relatively weak absorption.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful modification and subsequent analysis of protein adducts. Below are generalized protocols for the modification of a model protein, Bovine Serum Albumin (BSA), with glutaric and maleic anhydride.

Protocol 1: Modification of Bovine Serum Albumin (BSA) with this compound
  • Protein Preparation: Dissolve Bovine Serum Albumin (BSA) in a suitable buffer, such as 0.1 M sodium phosphate buffer, pH 8.0, to a final concentration of 10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1 M.

  • Reaction: While gently stirring the BSA solution at room temperature, add the this compound solution dropwise to achieve the desired molar excess (e.g., 20-fold molar excess of anhydride to lysine residues in BSA).

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The pH of the solution may decrease as the reaction progresses; it can be maintained by the dropwise addition of 1 M NaOH.

  • Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 50 mM. Purify the modified protein from excess reagent and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

  • Characterization: Analyze the resulting glutaric-BSA adduct using the spectroscopic techniques outlined in the comparison table.

Protocol 2: Modification of Bovine Serum Albumin (BSA) with Maleic Anhydride
  • Protein Preparation: Dissolve Bovine Serum Albumin (BSA) in 0.1 M sodium pyrophosphate buffer, pH 8.5, to a concentration of 10 mg/mL.

  • Reagent Preparation: Prepare a fresh 1 M solution of maleic anhydride in anhydrous DMF or DMSO immediately before use.

  • Reaction: With gentle stirring at room temperature, add the maleic anhydride solution in small aliquots to the BSA solution to reach the desired molar excess (e.g., 30-fold molar excess relative to lysine residues).

  • Incubation: Let the reaction proceed for 30-60 minutes at room temperature. Monitor and maintain the pH between 8.0 and 9.0 with the addition of 1 M NaOH as needed.

  • Quenching and Purification: Stop the reaction by adding an excess of a quenching reagent like Tris buffer to a final concentration of 50 mM. Remove unreacted maleic anhydride and byproducts by extensive dialysis against PBS, pH 7.4, at 4°C or through size-exclusion chromatography.

  • Characterization: Characterize the maleic-BSA adduct using the spectroscopic methods described above to confirm the modification.

Visualization of Experimental Workflow and Reaction Mechanisms

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for protein modification and analysis, as well as the chemical reaction mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Solution Protein Solution (e.g., BSA in Buffer) Mixing Mixing and Reaction Protein_Solution->Mixing Anhydride_Solution Anhydride Solution (Glutaric or Maleic) Anhydride_Solution->Mixing Quenching Quenching Mixing->Quenching Purification Dialysis / SEC Quenching->Purification FTIR FTIR Purification->FTIR NMR NMR Purification->NMR MS Mass Spec Purification->MS UV_Vis UV-Vis Purification->UV_Vis Reaction_Mechanisms cluster_glutaric This compound Reaction cluster_maleic Maleic Anhydride Reaction Protein-NH2_G Protein-NH₂ Adduct_G Protein-NH-CO-(CH₂)₃-COOH Protein-NH2_G->Adduct_G + Glutaric_Anhydride This compound Glutaric_Anhydride->Adduct_G Protein-NH2_M Protein-NH₂ Adduct_M Protein-NH-CO-CH=CH-COOH Protein-NH2_M->Adduct_M + Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Adduct_M Protein_Acylation_Pathway cluster_nucleus Nucleus HAT HAT (Histone Acetyltransferase) Histone Histone HAT->Histone Acetylates HDAC HDAC (Histone Deacetylase) Acetylated_Histone Acetylated Histone HDAC->Acetylated_Histone Deacetylates Histone->Acetylated_Histone Chromatin_Remodeling Chromatin Remodeling Acetylated_Histone->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Signal External Signal Signal->HAT Activates Signal->HDAC Inhibits

References

A Comparative Guide to the Biocompatibility of Glutaric Anhydride-Modified Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of the in vivo success of biomaterials. This guide provides an objective comparison of the biocompatibility of materials modified with glutaric anhydride against common alternatives, namely glutaraldehyde and genipin. While this compound is emerging as a promising, less toxic alternative to glutaraldehyde, a comprehensive quantitative comparison of its biocompatibility is not yet well-documented in publicly available literature. This guide summarizes the existing experimental data for glutaraldehyde and genipin to serve as a benchmark, highlights the qualitative advantages of this compound, and provides detailed experimental protocols for key biocompatibility assays to facilitate further research in this area.

Comparative Analysis of Biocompatibility

The ideal biomaterial should integrate seamlessly with host tissue, promoting cellular growth and function without eliciting a significant inflammatory or toxic response. The choice of crosslinking agent profoundly influences these interactions.

Cytotoxicity Assessment

Cytotoxicity is a critical initial screening parameter for any implantable biomaterial. In vitro assays are commonly used to assess the effect of a material on cell viability and proliferation.

Table 1: Comparative Cytotoxicity of Crosslinking Agents

Crosslinking AgentMaterialCell TypeAssayResultReference
This compound Chitosan, CollagenNIH 3T3 Fibroblasts-Demonstrated good biocompatibility, supporting cell attachment and proliferation. Considered a non-toxic alternative to glutaraldehyde.[1]
Agar--Non-toxic to cells.
Glutaraldehyde (GTA) Decellularized Porcine MenisciChondrocytes-Scaffolds crosslinked with 1.0% and 2.5% GTA were found to be toxic to cells.[1]
Gelatin-Chitosan3T3 Fibroblasts-Conferred some cytotoxicity to the scaffolds, with fewer cells observed compared to procyanidin-crosslinked scaffolds.[1]
Gelatin MicrospheresRat OsteoblastsMTT AssayLeaching liquid from GA microspheres showed cytotoxicity at levels III, III, and II for 100%, 50%, and 25% concentrations, respectively.[2]
Genipin Gelatin MicrospheresRat OsteoblastsMTT AssayLeaching liquid from GP microspheres showed cytotoxicity at level I for all concentrations (100%, 50%, and 25%).[2]
ChitosanHuman Retinal Pigment Epithelial Cells-Compatible with human retinal pigment epithelial cells.[3][4]
GelatinHuman Skin Fibroblasts-Biocompatible and non-toxic.[5]

Note: Specific quantitative cell viability percentages for this compound-modified materials were not available in the reviewed literature. The results for glutaraldehyde and genipin highlight the significant differences in cytotoxicity between these common crosslinkers.

Inflammatory Response

The host's inflammatory response to an implanted material is a key determinant of its long-term success. An ideal biomaterial should provoke a minimal inflammatory reaction that resolves quickly.

Table 2: Comparative Inflammatory Response to Crosslinking Agents

Crosslinking AgentMaterialAnimal ModelKey FindingsReference
This compound --Data not available-
Glutaraldehyde (GTA) ChitosanRabbit (Anterior Chamber of the Eye)High overall ocular inflammation scores. Significant up-regulation of IL-6 mRNA (371.8 ± 18.2%).[3][4]
Genipin ChitosanRabbit (Anterior Chamber of the Eye)No signs of ocular inflammation. IL-6 mRNA expression (90.7 ± 12.0%) was significantly lower than GTA-crosslinked materials and comparable to non-crosslinked chitosan.[3][4]

Note: Quantitative data on the inflammatory response to this compound-modified materials is a critical gap in the current literature. The data for glutaraldehyde and genipin demonstrate the latter's superior anti-inflammatory properties.

Hemocompatibility

For blood-contacting applications, hemocompatibility is paramount. Biomaterials should not induce thrombosis, hemolysis (destruction of red blood cells), or adverse immune reactions.

Table 3: Comparative Hemocompatibility of Crosslinking Agents

Crosslinking AgentTestResultReference
This compound Hemolysis, Platelet AdhesionData not available-
Glutaraldehyde (GTA) Hemolysis, Platelet AdhesionGenerally considered to have poor hemocompatibility, often leading to thrombus formation.[6]
Genipin Hemolysis, Platelet AdhesionGenerally considered to have good hemocompatibility.[5][7]

Note: The lack of quantitative hemocompatibility data for this compound-modified materials is a significant limitation for their application in blood-contacting devices.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key biocompatibility assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Material Preparation: Prepare sterile disc-shaped samples of the crosslinked material (e.g., 5 mm diameter).

  • Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts or primary cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Gently place the sterile material discs onto the cell monolayer in each well. Include positive (e.g., latex) and negative (e.g., tissue culture plastic) controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Remove the material discs and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the negative control.

In Vivo Implantation Study

Subcutaneous implantation in a rodent model is a common method for evaluating the in vivo local tissue response to a biomaterial.

  • Animal Model: Use skeletally mature male Wistar rats (250-300g).

  • Material Implantation: Anesthetize the animals and make a small incision on the dorsal side. Create subcutaneous pockets and implant sterile disc-shaped samples of the test material and control materials.

  • Post-operative Care: Suture the incisions and provide appropriate post-operative care, including analgesics.

  • Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the materials along with the surrounding tissue.

  • Histological Analysis: Fix the tissue samples in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome.

  • Evaluation: A pathologist should evaluate the stained sections for signs of inflammation (acute and chronic), fibrosis, neovascularization, and material degradation.

Hemolysis Assay (Direct Contact Method)

This assay determines the extent of red blood cell lysis caused by direct contact with a material.

  • Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., sodium citrate).

  • Red Blood Cell Suspension: Centrifuge the blood to separate the plasma and buffy coat. Wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2%.

  • Material Incubation: Place pre-weighed or surface area-defined samples of the test material in tubes. Add the RBC suspension to the tubes. Use a positive control (e.g., Triton X-100) and a negative control (PBS).

  • Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Platelet Adhesion Assay

This assay qualitatively and quantitatively assesses the adhesion of platelets to a material surface.

  • Platelet-Rich Plasma (PRP) Preparation: Collect fresh human blood and centrifuge at a low speed to obtain PRP.

  • Material Incubation: Place sterile samples of the test material in a 24-well plate. Add PRP to each well and incubate at 37°C for 1 hour.

  • Rinsing: Gently rinse the samples with PBS to remove non-adherent platelets.

  • Fixation: Fix the adherent platelets with 2.5% glutaraldehyde in PBS.

  • Quantification (e.g., Lactate Dehydrogenase (LDH) Assay):

    • Lyse the adherent platelets with a lysis buffer (e.g., 1% Triton X-100).

    • Measure the LDH activity in the lysate using a commercially available kit.

    • Relate the LDH activity to a standard curve of known platelet numbers.

  • Visualization (Scanning Electron Microscopy - SEM):

    • Dehydrate the fixed samples through a graded series of ethanol.

    • Critical point dry the samples.

    • Sputter-coat the samples with gold and visualize under an SEM to observe platelet morphology and density.

Visualizations

Experimental Workflow for Biocompatibility Assessment

G cluster_0 In Vitro Assessment cluster_1 Hemocompatibility Assessment cluster_2 In Vivo Assessment Material Fabrication Material Fabrication Cytotoxicity Assay (MTT, LDH) Cytotoxicity Assay (MTT, LDH) Material Fabrication->Cytotoxicity Assay (MTT, LDH) Direct Contact / Extract Hemolysis Assay Hemolysis Assay Material Fabrication->Hemolysis Assay Platelet Adhesion Assay Platelet Adhesion Assay Material Fabrication->Platelet Adhesion Assay Subcutaneous Implantation Subcutaneous Implantation Material Fabrication->Subcutaneous Implantation Analysis of Cell Viability & Morphology Analysis of Cell Viability & Morphology Cytotoxicity Assay (MTT, LDH)->Analysis of Cell Viability & Morphology Quantification of RBC Lysis Quantification of RBC Lysis Hemolysis Assay->Quantification of RBC Lysis Quantification & SEM Imaging Quantification & SEM Imaging Platelet Adhesion Assay->Quantification & SEM Imaging Explantation & Histology Explantation & Histology Subcutaneous Implantation->Explantation & Histology Analysis of Inflammatory Response & Fibrosis Analysis of Inflammatory Response & Fibrosis Explantation & Histology->Analysis of Inflammatory Response & Fibrosis

Caption: Workflow for assessing the biocompatibility of modified materials.

Signaling Pathway of Inflammatory Response to Biomaterials

G cluster_0 Initial Events cluster_1 Cellular Response cluster_2 Signaling Cascades cluster_3 Tissue Response Biomaterial Implantation Biomaterial Implantation Protein Adsorption Protein Adsorption Biomaterial Implantation->Protein Adsorption Neutrophil Recruitment Neutrophil Recruitment Protein Adsorption->Neutrophil Recruitment Macrophage Activation Macrophage Activation Cytokine Release (TNF-α, IL-1β, IL-6) Cytokine Release (TNF-α, IL-1β, IL-6) Macrophage Activation->Cytokine Release (TNF-α, IL-1β, IL-6) Chemokine Production Chemokine Production Macrophage Activation->Chemokine Production Neutrophil Recruitment->Macrophage Activation Fibroblast Recruitment Fibroblast Recruitment Cytokine Release (TNF-α, IL-1β, IL-6)->Fibroblast Recruitment Fibrous Capsule Formation Fibrous Capsule Formation Fibroblast Recruitment->Fibrous Capsule Formation

Caption: Simplified signaling pathway of the foreign body response to implanted biomaterials.

Conclusion

This compound holds considerable promise as a biocompatible crosslinking agent, offering a potentially safer alternative to the cytotoxic glutaraldehyde. However, this guide highlights a critical need for rigorous, quantitative studies directly comparing the biocompatibility of this compound-modified materials with established crosslinkers like glutaraldehyde and genipin. The provided experimental protocols offer a framework for conducting such comparative analyses. Future research focused on generating robust quantitative data for cytotoxicity, inflammatory response, and hemocompatibility will be instrumental in validating the use of this compound in the development of next-generation biomaterials for a wide range of clinical applications.

References

A Comparative Guide to Glutaric Anhydride-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of glutaric anhydride-functionalized drug delivery systems against other common nanoparticle platforms, namely Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Chitosan-based nanoparticles. The focus is on the delivery of anticancer agents, providing a framework for selecting appropriate nanocarriers in preclinical research.

Performance Comparison of Nanoparticle Drug Delivery Systems

This compound is frequently used as a functionalizing agent or cross-linker to modify the surfaces of various nanoparticles, enhancing their drug-loading capacity and pH-responsive release characteristics. The following tables compare the performance of this compound-modified nanoparticles with prominent alternatives like PLGA and Chitosan systems for the delivery of common chemotherapeutic drugs, paclitaxel and doxorubicin.

Table 1: Comparison of Paclitaxel (PTX) Delivery Systems

ParameterThis compound-DendrimerPLGA NanoparticlesPolyester Dendrimers
Drug Paclitaxel (PTX)Paclitaxel (PTX)Paclitaxel (PTX)
Particle Size (nm) ~10-20 nm~133-250 nm[1][2]Data Not Available
Drug Loading (DL %) ~12.09% (Biotinylated PAMAM)[3]~5.35%[4]High Loading Efficiency
Encapsulation Efficiency (EE %) Data Not Available~30% - >90%[1][2]Data Not Available
In Vitro Release Profile ~70% release over 72 hours[3]Biphasic: Initial burst followed by sustained release over 15 days[1][5]Sustained Release
Key Feature Enhances permeability of poorly soluble drugs[6]Well-established biodegradable polymer with tunable release[5]Low toxicity and biodegradability[7]

Table 2: Comparison of Doxorubicin (DOX) Delivery Systems

ParameterThis compound-Fe₃O₄@SiO₂Chitosan-based Nanoparticles
Drug Doxorubicin (DOX)Doxorubicin (DOX)
Particle Size (nm) ~30-50 nm[8]Varies (typically 150-350 nm)
Adsorption/Encapsulation Efficiency (EE %) ~92% (Adsorption Efficiency)[8]~76% - 84.28%[9][10]
In Vitro Release Profile pH-dependent: Slow release at pH 7.4 (physiologic), faster release at acidic pH[8]pH-responsive: ~33% release at pH 7.4 vs. 100% at pH 5.6 over 6 hours[10]
Key Feature pH-controlled drug release, magnetic targeting capability[8]Biocompatible, biodegradable, mucoadhesive properties[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a this compound-modified system and a standard cytotoxicity assay.

Protocol for Synthesis of this compound-Modified Chitosan Nanoparticles

This protocol outlines the functionalization of chitosan with this compound, a common step in creating pH-responsive drug delivery systems.

  • Dissolution of Chitosan: Dissolve low molecular weight chitosan in a 1% acetic acid solution to a final concentration of 1 mg/mL. Stir the solution overnight at room temperature to ensure complete dissolution.

  • Reaction with this compound:

    • Prepare a solution of this compound (GA) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Add the GA solution dropwise to the chitosan solution under vigorous stirring. The molar ratio of GA to the amine groups on chitosan can be varied to control the degree of substitution.

    • Allow the reaction to proceed for 24 hours at room temperature.

  • Nanoparticle Formation (Ionic Gelation):

    • Prepare an aqueous solution of sodium tripolyphosphate (TPP) at a concentration of 1 mg/mL.

    • Add the TPP solution dropwise to the this compound-modified chitosan solution under constant stirring.

    • The formation of nanoparticles occurs spontaneously via electrostatic interactions. Continue stirring for 30 minutes.

  • Purification:

    • Centrifuge the nanoparticle suspension at approximately 14,000 rpm for 30 minutes to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticles in deionized water.

    • Repeat the washing step twice to remove unreacted reagents.

  • Lyophilization and Storage: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for long-term storage and characterization.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty (drug-free) nanoparticles in the culture medium.

    • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different treatment concentrations. Include untreated cells as a control.

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Visualizing Mechanisms and Workflows

Graphical representations of complex biological pathways and experimental processes can significantly aid comprehension.

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin, a common chemotherapeutic agent, primarily induces cancer cell death through the activation of apoptosis. This process involves two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

Doxorubicin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Dox1 Doxorubicin FasL FasL / TNF Upregulation Dox1->FasL induces DeathReceptor Death Receptors (Fas, TNFR) FasL->DeathReceptor binds DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activates Mito Mitochondrion Casp8->Mito cleaves Bid (tBid activation) ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 activates Dox2 Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) Dox2->ROS p53 p53 Activation Dox2->p53 ROS->Mito damages Bax Bax Upregulation p53->Bax Bax->Mito permeabilizes CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 recruits Apoptosome Apoptosome Formation Casp9 Caspase-9 Apoptosome->Casp9 activates ProCasp9->Apoptosome Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Nanoparticle_Evaluation_Workflow cluster_synthesis Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Validation Synthesis Nanoparticle Synthesis (e.g., Ionic Gelation) Purification Purification (e.g., Centrifugation) Synthesis->Purification Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Purification->Characterization DrugLoading Drug Loading & Encapsulation Efficiency Characterization->DrugLoading Release In Vitro Drug Release Study (pH 7.4 vs. pH 5.5) DrugLoading->Release Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on Cancer Cells) Release->Cytotoxicity CellUptake Cellular Uptake Study (e.g., Flow Cytometry) Cytotoxicity->CellUptake AnimalModel Animal Tumor Model (e.g., Xenograft in mice) CellUptake->AnimalModel Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) AnimalModel->Efficacy Biodistribution Biodistribution & Toxicity Study Efficacy->Biodistribution

References

Safety Operating Guide

Proper Disposal of Glutaric Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential safety and logistical information for the proper disposal of glutaric anhydride, tailored for researchers, scientists, and drug development professionals.

This compound is a moisture-sensitive solid that can cause skin, eye, and respiratory tract irritation.[1][2] Improper disposal can pose risks to personnel and the environment. Therefore, adherence to established safety protocols and local regulations is crucial.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][3] Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat and closed-toe shoes.

Step-by-Step Disposal Procedure

While specific institutional and local regulations must always be followed, a general and safe approach for the disposal of this compound involves a two-step process of hydrolysis followed by neutralization. This is based on the reactivity of acid anhydrides with water to form the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis and Neutralization of this compound

  • Preparation of Quenching Solution:

    • In a large beaker, prepare a mixture of crushed ice and cold water. The volume of the ice/water mixture should be at least ten times the volume of the this compound to be quenched. This helps to control the exothermic reaction.

    • Place the beaker in a secondary container, such as an ice bath, to further manage the temperature.

  • Hydrolysis (Quenching):

    • Slowly and carefully add the this compound to the stirred ice/water mixture in small portions. This controlled addition is crucial to prevent excessive heat generation and potential splashing.

    • Continue stirring the solution until all the this compound has dissolved and the solution has reached room temperature. This ensures the complete hydrolysis of this compound to glutaric acid.

  • Neutralization:

    • While continuing to stir, slowly add a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the glutaric acid solution.

    • Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is within a neutral range (typically between 6.0 and 8.0), as specified by your institution's waste disposal guidelines. Be aware that the neutralization process will generate carbon dioxide gas.

  • Final Disposal:

    • Once the solution is neutralized and gas evolution has ceased, the resulting aqueous waste can be disposed of in accordance with your institution's and local regulations for non-hazardous aqueous waste.[2][3][5] This may involve disposal down the drain with a large amount of water, but always confirm this is permissible.

For solid waste, such as contaminated lab paper, it should be collected in a designated and properly labeled hazardous waste container.[6][7]

Quantitative Data for Disposal

For a controlled and safe reaction, understanding the stoichiometry of the neutralization is key. The following table summarizes the molar ratio for the neutralization of glutaric acid (formed from this compound) with sodium bicarbonate.

ParameterValue/RangeNotes
Molar Ratio for Neutralization1 mole this compound : 2 moles Sodium BicarbonateThis compound hydrolyzes to one mole of glutaric acid (a dicarboxylic acid), which requires two moles of sodium bicarbonate for complete neutralization.
Recommended Neutralizing AgentSaturated Sodium Bicarbonate (NaHCO₃) solutionA weak base that allows for a more controlled neutralization reaction.
Final pH of Waste Solution6.0 - 8.0This pH range is generally acceptable for laboratory aqueous waste disposal. Always confirm with your institution's specific guidelines.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Step 1: Hydrolysis Slowly add to stirred ice/water mixture. fume_hood->hydrolysis neutralization Step 2: Neutralization Slowly add saturated NaHCO3 solution. hydrolysis->neutralization check_ph Monitor pH (Target: 6.0 - 8.0) neutralization->check_ph check_ph->neutralization pH is Acidic dispose Dispose of Neutralized Solution (Follow Institutional & Local Regulations) check_ph->dispose pH is Neutral end End dispose->end

Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided is a general guideline. Always consult your institution's specific safety protocols and waste disposal regulations, as well as the Safety Data Sheet (SDS) for this compound, before proceeding.[2][3][6][7] If you are unsure about any step, contact your institution's Environmental Health and Safety (EHS) department.

References

Essential Safety and Logistics for Handling Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Glutaric Anhydride.

Chemical Identity:

  • Name: this compound

  • Synonyms: Glutaric acid anhydride, Pentanedioic acid anhydride, Pentanedioic anhydride

  • CAS Number: 108-55-4

Hazard Summary:

This compound is a moisture-sensitive, white to light yellow crystalline powder.[1] It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[2][3][4] It may also cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTight-sealing safety goggles are required.[3] For enhanced protection, use a face shield in conjunction with goggles.[2] Contact lenses may absorb and concentrate irritants and should be worn with caution; a written policy on their use should be in place.[5]
Skin Protection GlovesWear appropriate chemical-resistant gloves to prevent skin exposure.[1]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][3]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid generating dust.[1]

  • Do not eat, drink, or smoke when using this product.[2][5]

  • Wash hands thoroughly after handling.[1][2]

  • Contaminated work clothing should be laundered separately before reuse.[3][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep containers tightly closed to protect from moisture.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[1][3]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing and shoes.[1] Get medical advice/attention if irritation occurs.[2][5]
Inhalation Remove person to fresh air and keep comfortable for breathing.[2][4] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Call a POISON CENTER or doctor if you feel unwell.[3]
Ingestion Rinse mouth with water.[2][3] Do NOT induce vomiting.[1] Call a POISON CENTER or doctor if you feel unwell.[2][3]

Spill and Disposal Plan

Spill Response:

A systematic approach is necessary to safely manage a this compound spill. For minor spills, trained personnel equipped with appropriate PPE can manage the cleanup. For major spills, evacuate the area and alert the emergency response team.[5]

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill Detected Assess Assess Spill Size (Minor vs. Major) Spill->Assess Evacuate_Minor Restrict Access to Area Assess->Evacuate_Minor Minor Evacuate_Major Evacuate Immediate Area Assess->Evacuate_Major Major Don_PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Evacuate_Minor->Don_PPE Contain Contain Spill Don_PPE->Contain Cleanup Clean up with dry methods (Sweep or vacuum) Contain->Cleanup Collect Place in sealed, labeled container Cleanup->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert Alert Emergency Services & Fire Brigade Evacuate_Major->Alert Ventilate Ensure Area is Well-Ventilated Alert->Ventilate Isolate Isolate Hazard Ventilate->Isolate

This compound Spill Response Workflow

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4]

  • Waste is classified as hazardous.[4]

  • Contaminated packaging should also be disposed of as hazardous waste.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutaric anhydride
Reactant of Route 2
Reactant of Route 2
Glutaric anhydride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.